4,5-Dichloro-3(2H)-pyridazinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXIRQLLGYIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239322 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |
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Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-22-9 | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 932-22-9 | |
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| Record name | 932-22-9 | |
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| Record name | 932-22-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |
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| Record name | 4,5-Dichloropyridazin-3(2H)-one | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
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Foundational & Exploratory
4,5-Dichloro-3(2H)-pyridazinone basic properties
An In-depth Technical Guide to 4,5-Dichloro-3(2H)-pyridazinone: Core Properties and Applications
Introduction
This compound is a versatile heterocyclic compound that serves as a critical building block in medicinal and agricultural chemistry.[1][2] Its unique structure, characterized by a pyridazinone core with two chlorine substituents, imparts a specific reactivity profile that makes it an invaluable intermediate for synthesizing a wide range of derivatives.[3][4] This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging this compound in their work. The stability and efficacy of this molecule make it a prime choice for innovation in both crop protection and the development of novel therapeutics.[1]
Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthetic chemistry. The compound typically appears as a beige or white to yellow crystalline solid.[1][5][6] Proper storage involves keeping it in a dark, dry place at room temperature.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 932-22-9 | [1][5] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][5] |
| Molecular Weight | 164.97 g/mol | [1][7] |
| Appearance | Beige to white/yellow crystalline solid | [1][5][6] |
| Melting Point | 204-206 °C | [5][6][8] |
| Boiling Point | 339.2 °C at 760 mmHg | [5][9] |
| Density | ~1.76 - 1.8 g/cm³ | [5][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Flash Point | 159 °C | [5][9] |
| pKa (Predicted) | 8.39 ± 0.60 | [5] |
| LogP | 1.07670 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| InChI Key | VJWXIRQLLGYIDI-UHFFFAOYSA-N | [7][10] |
Synthesis and Manufacturing
The primary and most cited method for synthesizing this compound involves the reaction of mucochloric acid with a hydrazine source. This reaction provides a direct and efficient pathway to the desired pyridazinone ring structure.
Synthetic Pathway from Mucochloric Acid
The synthesis begins with mucochloric acid, which, when reacted with hydrazine sulfate in the presence of a weak base like sodium acetate, undergoes cyclization to form the pyridazinone ring.[11] The chlorine atoms from the mucochloric acid are retained at the 4 and 5 positions of the resulting heterocyclic system.
Caption: Synthesis of this compound from mucochloric acid.
Experimental Protocol: Synthesis from Mucochloric Acid
This protocol is adapted from established literature procedures.[11] The causality behind this choice of reactants is the high reactivity of the aldehyde and carboxylic acid functionalities in mucochloric acid with the two nucleophilic nitrogen atoms of hydrazine, leading to a spontaneous and high-yield ring-closing reaction.
Materials:
-
Mucochloric acid (3.9 g)
-
Hydrazine sulfate (3.1 g)
-
Sodium acetate (3.0 g)
-
Water
Procedure:
-
A solution of 3.9 grams of mucochloric acid in water is prepared in a suitable reaction vessel.
-
The solution is warmed to a temperature range of 80-100°C with stirring.[11]
-
A mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added to the heated solution.[11] The sodium acetate acts as a base to free the hydrazine from its salt, enabling it to react.
-
Upon addition, a solid precipitate of this compound forms.
-
The reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is recrystallized from water to yield the purified compound (approx. 3.0 grams).[11]
This self-validating system relies on the precipitation of the product from the aqueous reaction medium, allowing for simple isolation and purification.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the two chlorine atoms attached to the pyridazinone ring. These halogens make the C4 and C5 positions highly electrophilic and susceptible to nucleophilic substitution reactions.[12][13] This reactivity is the cornerstone of its utility as a chemical intermediate, allowing for the introduction of various functional groups to create a library of derivatives.
The N-H group at the 2-position can also be alkylated or arylated, further expanding the synthetic possibilities. For instance, methylation with dimethyl sulfate in the presence of a base yields 4,5-dichloro-2-methyl-3(2H)-pyridazinone.[14]
Nucleophilic Substitution
A wide variety of nucleophiles, including amines, phenols, and thiols, can displace one or both chlorine atoms.[12][13] The regioselectivity of the substitution (i.e., whether the C4 or C5 chlorine is replaced first) can be influenced by the substituent at the N-2 position and the reaction conditions.[13] These reactions are fundamental to synthesizing derivatives with tailored biological activities.[12]
Caption: General scheme for nucleophilic substitution on the pyridazinone core.
Applications in Research and Development
The pyridazinone scaffold is a well-established pharmacophore and agrochemical template.[2][3][15] Consequently, this compound is a highly sought-after intermediate in several R&D sectors.
Agricultural Chemistry
This compound is a key intermediate in the synthesis of herbicides.[1][16] Pyridazinone derivatives are known to act as potent inhibitors of biological pathways specific to plants, such as the protoporphyrinogen oxidase (PPO) enzyme, leading to effective weed control.[17][18] The ability to functionalize the pyridazinone core allows for the development of selective herbicides that can enhance crop yields with potentially lower environmental impact compared to older chemistries.[1][19]
Pharmaceutical and Drug Development
In medicinal chemistry, the pyridazinone nucleus is present in compounds with a wide spectrum of pharmacological activities.[2][3][20] Derivatives synthesized from this compound have been investigated for various therapeutic applications:
-
Anti-inflammatory and Analgesic: Certain substituted pyridazinones show potential as anti-inflammatory and pain-relief agents.[1][3]
-
Anticancer: The scaffold has been used to develop novel anti-cancer agents, with some derivatives showing promising in-vitro and in-vivo activity against tumor cell lines.[20][21][22]
-
Cardiovascular: Pyridazinone derivatives have been explored for cardiovascular applications, including as antihypertensive and antiplatelet agents.[3][20]
-
Antimicrobial: The molecule has been used as a starting point for creating compounds with antibacterial, antifungal, and tuberculostatic properties.[3][5][6][23]
Material Science
The compound is also utilized in the formulation of specialty polymers and coatings, where its incorporation can enhance durability and resistance to environmental factors.[1][19]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6][9] Aggregated GHS data also indicates it can be harmful if swallowed.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[24]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation. While detailed spectra are best consulted from dedicated databases, typical characterization data includes:
-
¹³C NMR: Data for this compound is available in the literature and spectral databases.[25]
-
Mass Spectrometry: The exact mass is 163.954418 g/mol .[5][9] The mass spectrum will show a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
FT-IR and FT-Raman: The solid-phase spectra have been studied and can be used for identification.[6]
Conclusion
This compound is a foundational building block whose value lies in its straightforward synthesis and versatile reactivity. The two chlorine atoms provide reactive handles for extensive derivatization, enabling access to a vast chemical space. Its established role in the development of herbicides and a wide array of potential therapeutic agents underscores its continued importance in applied chemical research. This guide provides the core technical knowledge needed to effectively and safely utilize this compound for advanced scientific discovery.
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physicochemical characteristics of 4,5-Dichloro-3(2H)-pyridazinone
An In-Depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-3(2H)-pyridazinone
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 932-22-9), a pivotal heterocyclic intermediate in the fields of agrochemical and pharmaceutical development. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for successful application and innovation. This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their practical implications in experimental design and synthesis. We will explore the compound's structural attributes, physical and chemical parameters, and spectroscopic profile. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical determination of key characteristics, ensuring that researchers can validate these properties in their own laboratories.
Chemical Identity and Structure
This compound is a chlorinated heterocyclic compound belonging to the pyridazinone family. Its structure is foundational to its reactivity and utility as a synthetic building block. The presence of two chlorine atoms on the pyridazinone ring makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[1]
The molecule exists in tautomeric forms, primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. The lactam form is generally considered the more stable and predominant tautomer under standard conditions. Understanding this equilibrium is crucial, as the reactivity and hydrogen bonding capabilities of the molecule are dictated by the prevalent tautomeric state.
Caption: Tautomeric equilibrium of this compound.
Core Physicochemical Properties
The physicochemical parameters of a compound are the primary determinants of its behavior in both reactive and biological systems. They influence everything from solvent selection for a reaction to bioavailability in a drug formulation. The core properties of this compound are summarized below.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 932-22-9 | [2] |
| Molecular Formula | C₄H₂Cl₂N₂O | [2] |
| Molecular Weight | 164.98 g/mol | [2] |
| Appearance | Beige or white to yellow crystalline solid | [1] |
| Melting Point | 204-206 °C | [1] |
| Boiling Point | 339.2 °C (at 760 mmHg) | [3] |
| Density | ~1.76 g/cm³ | [1] |
| pKa (Predicted) | 8.39 ± 0.60 | [1] |
| LogP (XLogP3) | 1.0 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Hydrogen Bond Donor | 1 | [3] |
| Hydrogen Bond Acceptor | 2 |[3] |
Melting Point
The sharp and relatively high melting point range of 204-206 °C is indicative of a stable crystalline lattice structure with significant intermolecular forces.[1] For the synthetic chemist, a sharp melting range is a primary indicator of sample purity. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Solubility Profile
The compound is sparingly soluble in polar protic solvents like methanol and more soluble in polar aprotic solvents like DMSO.[1] This behavior is consistent with its structure: a polar heterocyclic core capable of hydrogen bonding, but with a significant nonpolar character due to the carbon backbone and chlorine atoms. This solubility profile is a critical consideration for reaction setup; for instance, nucleophilic substitution reactions using this substrate are often performed in aprotic solvents like DMF or acetonitrile to ensure sufficient dissolution of reactants.[4]
Acidity (pKa)
The predicted pKa of ~8.39 suggests that the N-H proton is weakly acidic.[1] This acidity is a key feature for its reactivity. In the presence of a suitable base, the proton can be abstracted to form an anionic nucleophile, which can then be alkylated or otherwise functionalized at the nitrogen position. For drug development professionals, pKa is one of the most important parameters as it dictates the ionization state of the molecule at physiological pH (~7.4), which in turn profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5]
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.
-
Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectra, characteristic peaks corresponding to the carbonyl carbon and the two chlorine-bearing carbons are expected.[6] The specific chemical shifts are highly dependent on the solvent used, with DMSO-d₆ being a common choice due to the compound's solubility.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the lactam ring. Another prominent feature is the N-H stretching vibration. These signals provide clear evidence for the pyridazinone core structure.[7]
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry reveals a distinct molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), providing a clear signature for the compound's elemental composition.[8][9] Fragmentation patterns often involve the loss of CO and cleavage of the heterocyclic ring.[10][11]
Experimental Protocols for Physicochemical Characterization
The following protocols are standardized methodologies for determining the key physicochemical properties discussed. Adherence to these protocols ensures data accuracy and reproducibility.
Protocol: Melting Point Determination (Capillary Method)
Rationale: This method, compliant with pharmacopeial standards, provides a precise melting range, a crucial indicator of purity.[12] A slow heating rate near the melting point is essential to allow for thermal equilibrium between the heating block, the capillary, and the sample, preventing erroneously high readings.[13]
Methodology:
-
Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried in a desiccator over silica gel for at least 24 hours.[14][15]
-
Capillary Loading: Gently tap the open end of a capillary tube (one end sealed) into the powdered sample. Invert the tube and tap it on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm in height is achieved.[14]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-15 °C/min) to find a rough value. Allow the apparatus to cool.
-
Accurate Determination: Set the heating block to a starting temperature approximately 15-20 °C below the expected melting point.[14]
-
Heating Rate: Program the apparatus to heat at a ramp rate of 1 °C per minute once the temperature is within 10 °C of the expected melting point.[12][13]
-
Observation & Recording:
-
Reporting: Report the result as the range T₁ - T₂. For a pure sample, this range should be narrow (e.g., 0.5-2 °C).
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A Comprehensive Technical Guide to 4,5-Dichloro-3(2H)-pyridazinone: Structure, Synthesis, and Applications
Foreword: Unveiling a Privileged Scaffold
In the landscape of heterocyclic chemistry, the pyridazinone core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Among its halogenated derivatives, 4,5-Dichloro-3(2H)-pyridazinone (DCPYR) has emerged as a particularly versatile and powerful building block. Its strategic placement of reactive chlorine atoms on an electron-deficient ring system, combined with the inherent features of the pyridazinone lactam, makes it a cornerstone intermediate for synthesizing a diverse array of molecules. This guide provides an in-depth exploration of the molecular architecture, synthesis, reactivity, and application of DCPYR, tailored for researchers, scientists, and professionals in drug development and agrochemical science.
Core Molecular Profile and Physicochemical Properties
This compound is a beige crystalline solid at room temperature.[1][2] It is identified by the Chemical Abstracts Service (CAS) number 932-22-9 . The molecule's fundamental properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][2][3][4] |
| Molecular Weight | 164.98 g/mol | [1][2][3] |
| IUPAC Name | 4,5-dichloro-1H-pyridazin-6-one | [5] |
| Synonyms | 4,5-Dichloro-3-hydroxypyridazine, 4,5-Dichloropyridazin-3-ol | [2][4][6] |
| Appearance | Beige to white/yellow crystalline solid/powder | [1][2][4] |
| Melting Point | 201 - 206 °C | [1][4] |
| Boiling Point | 339.2 °C at 760 mmHg | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Density | ~1.76 - 1.8 g/cm³ | [1][2] |
| InChIKey | VJWXIRQLLGYIDI-UHFFFAOYSA-N | [7][8][9] |
Structural Elucidation: A Spectroscopic Deep Dive
The molecular structure of this compound is defined by a six-membered aromatic diazine ring containing a ketone group and two adjacent chlorine atoms. The "(2H)" designation indicates the position of the hydrogen atom on one of the nitrogen atoms, confirming its existence predominantly in the lactam form rather than the lactim tautomer (4,5-dichloro-3-hydroxypyridazine).
Caption: Molecular Structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, typically showing a single signal for the proton attached to the nitrogen (N-H) and another for the vinyl proton on the ring (C-H). The N-H proton is exchangeable with D₂O and its chemical shift can vary depending on the solvent and concentration. The C-H proton appears as a singlet in the aromatic region.
-
¹³C NMR Spectroscopy: The carbon spectrum reveals four distinct signals corresponding to the four carbon atoms in the heterocyclic ring. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The two chlorine-substituted carbons (C-Cl) appear at characteristic shifts, while the remaining vinyl carbon (C-H) is also observed.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) is prominent. Another characteristic band is the N-H stretch. The C-Cl stretching vibrations are typically found in the fingerprint region.[3][10]
Synthesis and Chemical Reactivity: A Chemist's Perspective
The primary and most efficient synthesis of this compound involves the cyclocondensation of mucochloric acid with a hydrazine source.[6][10] This reaction is robust, high-yielding, and serves as the industrial standard.
Core Synthesis Workflow
The reaction proceeds by treating mucochloric acid with hydrazine sulfate in the presence of a base like sodium acetate, which serves to neutralize the sulfuric acid and liberate free hydrazine.[6] The hydrazine then reacts with the aldehyde and carboxylic acid functionalities of the mucochloric acid (which exists in equilibrium with its cyclic lactol form) to form the stable pyridazinone ring.[11]
Caption: General workflow for the synthesis of DCPYR.
Detailed Experimental Protocol
Causality: This protocol is designed for high yield and purity. The use of hydrazine sulfate with sodium acetate provides an in situ source of hydrazine, which is safer to handle than anhydrous hydrazine. Heating accelerates the condensation and ring-closure steps. Recrystallization from water is an effective and economical purification method for this compound.[6]
-
Reagent Preparation: In a suitable reaction vessel, dissolve 3.9 grams of mucochloric acid in water with stirring and warm the solution to 80-100 °C.[6]
-
Addition of Hydrazine: Separately, prepare a mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate. Add this mixture to the heated mucochloric acid solution.[6]
-
Reaction: Maintain the reaction mixture at temperature with stirring. A solid precipitate will begin to form.
-
Isolation: After the reaction is complete (typically monitored by TLC), cool the mixture. Collect the solid product by filtration.
-
Purification: Recrystallize the crude solid from water to yield approximately 3.0 grams of pure 4,5-dichloro-3-pyridazone with a melting point of 199-200 °C.[6]
Reactivity Profile
The chemical utility of DCPYR stems from its predictable reactivity at three key positions: the C4-Cl, C5-Cl, and the N2-H.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C4 and C5 positions are susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile.[12] This reactivity is the cornerstone of its use as a scaffold, allowing for the introduction of diverse functional groups.
-
N-Alkylation/N-Arylation: The proton on the N2 nitrogen is acidic and can be deprotonated by a suitable base (e.g., potassium carbonate). The resulting anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or aryl halides to generate N-substituted pyridazinones.[13]
Applications in Drug Discovery and Agroscience
The pyridazinone scaffold is a bioisostere for uracil, suggesting it can act as an antimetabolite.[10] The presence of reactive chlorine atoms also imparts potential alkylating properties, leading to a dual mechanism of action in some biological contexts.[10]
Pharmaceutical Development
Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antihypertensive effects.[4][14][15][16]
-
Anticancer Agents: DCPYR itself has shown significant in vitro and in vivo anticancer activity, particularly against colon cancer cell lines.[10] It demonstrated a 53% inhibition of tumor growth in mice at a 50mg/kg dose.[10] Its derivatives are being explored as inhibitors of various cellular pathways critical to cancer progression.[17]
-
Anti-inflammatory and Analgesic Drugs: The scaffold is used to synthesize compounds with potential anti-inflammatory and analgesic properties.[4][16]
-
Cardiovascular Agents: The pyridazinone core is present in several drugs and clinical candidates developed for cardiovascular conditions, acting as vasodilators and antiplatelet agents.[18]
Caption: Postulated dual-action anticancer mechanism of DCPYR.[10]
Agricultural Chemistry
DCPYR is a key intermediate in the synthesis of herbicides.[4] Its structure allows for the development of selective herbicides that inhibit specific plant growth pathways, contributing to effective weed management and enhanced crop yields.[4] This application aligns with the growing demand for more efficient and environmentally conscious solutions in agriculture.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of heterocyclic chemistry in addressing critical challenges in medicine and agriculture. Its straightforward synthesis, well-defined reactivity, and proven biological relevance ensure its continued importance. Future research will undoubtedly focus on leveraging this scaffold to develop next-generation therapeutics with enhanced specificity and agrochemicals with improved environmental profiles. The insights provided in this guide aim to equip researchers with the foundational knowledge required to innovate with this remarkable molecule.
References
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A Spectroscopic and Methodological Guide to 4,5-Dichloro-3(2H)-pyridazinone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O.[1] This molecule serves as a versatile building block in medicinal and agricultural chemistry. Its rigid, planar structure and the presence of reactive chlorine atoms make it an attractive scaffold for the synthesis of a diverse array of derivatives. Notably, pyridazinone-based compounds have shown a wide range of biological activities, including potential applications in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and for monitoring its transformations in synthetic chemistry.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines the fundamental experimental protocols for acquiring this data, offering insights into the causality behind methodological choices to ensure data integrity and reproducibility.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling and analysis.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O | [1] |
| Molecular Weight | 164.97 g/mol | [1] |
| CAS Number | 932-22-9 | [2] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 201 - 206 °C | |
| IUPAC Name | 4,5-dichloro-1H-pyridazin-6-one | [2] |
| Synonyms | 4,5-Dichloro-3-hydroxypyridazine | [2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation of mucochloric acid with a hydrazine source. This reaction provides a direct route to the pyridazinone ring system.
Experimental Protocol: Synthesis from Mucochloric Acid
This protocol is adapted from established literature procedures.[3][4]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (1 equivalent) in water or a dilute acidic solution.
-
Addition of Hydrazine : To the stirred solution, add hydrazine sulfate (1.1 equivalents) and sodium acetate (1.1 equivalents) portion-wise. The sodium acetate acts as a base to neutralize the sulfuric acid formed and to generate free hydrazine in situ.
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification : Collect the solid precipitate by filtration, wash it with cold water to remove any remaining salts and impurities, and then dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as water or ethanol.
Caption: Synthesis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple due to the limited number of protons in the molecule. The spectrum is expected to show a singlet for the proton attached to the carbon at position 6 of the pyridazinone ring and a broad singlet for the N-H proton.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | H-6 |
| ~12.0 - 13.0 | Broad Singlet | 1H | N-H |
Note: The exact chemical shifts can vary depending on the solvent used.
Interpretation:
-
H-6 Proton : The proton at the 6th position is adjacent to a nitrogen atom and a double bond, which deshields it, causing its signal to appear downfield. The absence of neighboring protons results in a singlet.
-
N-H Proton : The proton attached to the nitrogen atom is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C=O (C-3) |
| ~140 - 145 | C-Cl (C-4 or C-5) |
| ~135 - 140 | C-Cl (C-4 or C-5) |
| ~130 - 135 | C-H (C-6) |
Note: The exact chemical shifts can vary depending on the solvent used.
Interpretation:
-
Carbonyl Carbon (C-3) : The carbon of the carbonyl group is significantly deshielded and appears at the lowest field.
-
Chloro-substituted Carbons (C-4 and C-5) : The carbons bonded to chlorine atoms are also deshielded and appear at a lower field compared to the C-H carbon. Their exact assignment can be challenging without further 2D NMR experiments.
-
C-H Carbon (C-6) : The carbon atom bonded to the hydrogen at position 6 appears at the highest field among the ring carbons.
Experimental Protocol: NMR Data Acquisition
Adherence to standardized protocols is crucial for obtaining high-quality and reproducible NMR data.[5]
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
-
Instrumentation : The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
The number of scans will depend on the sample concentration, but typically 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Medium, Broad | N-H stretching |
| 1650 - 1700 | Strong | C=O stretching (amide) |
| 1580 - 1620 | Medium | C=C and C=N stretching |
| 1100 - 1200 | Strong | C-N stretching |
| 700 - 800 | Strong | C-Cl stretching |
Interpretation:
-
N-H Stretch : The broad absorption in the high-frequency region is characteristic of the N-H stretching vibration, indicative of the secondary amide group.
-
C=O Stretch : A strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indication of the carbonyl group of the pyridazinone ring.
-
C=C and C=N Stretches : The absorptions in the 1580-1620 cm⁻¹ region are due to the stretching vibrations of the double bonds within the heterocyclic ring.
-
C-N Stretch : The C-N stretching vibration of the amide group is typically observed in the 1100-1200 cm⁻¹ range.
-
C-Cl Stretch : The strong absorption in the fingerprint region (700-800 cm⁻¹) is characteristic of the C-Cl stretching vibrations.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
For solid samples like this compound, the KBr pellet method is a common technique for obtaining high-quality IR spectra.[6][7]
-
Sample Preparation :
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The KBr acts as an infrared-transparent matrix.[6]
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation :
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : The resulting spectrum should be analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometric Data (Electron Ionization - EI):
| m/z | Interpretation |
| 164/166/168 | Molecular ion peak ([M]⁺) cluster |
| 136/138 | Loss of CO ([M-CO]⁺) |
| 129/131 | Loss of Cl ([M-Cl]⁺) |
| 101 | Loss of CO and Cl ([M-CO-Cl]⁺) |
| 75 | Further fragmentation |
Interpretation:
-
Molecular Ion Peak : The molecular ion peak will appear as a characteristic cluster of peaks at m/z 164, 166, and 168 due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) will confirm the presence of two chlorine atoms.
-
Fragmentation Pattern :
-
A common fragmentation pathway for cyclic amides is the loss of a neutral carbon monoxide (CO) molecule, which would result in a peak at m/z 136/138.
-
The loss of a chlorine radical is another likely fragmentation, leading to a peak at m/z 129/131.
-
Subsequent fragmentation can lead to smaller charged fragments. A detailed analysis of the fragmentation pattern can provide further structural confirmation.
-
Experimental Protocol: Mass Spectrometry Data Acquisition
The following is a general protocol for acquiring a mass spectrum using electron ionization (EI).[8][9]
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe is typically used.
-
Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis : The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to elucidate the structure from the fragmentation pattern.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and validated framework for the identification and characterization of this compound. The detailed analysis of its NMR, IR, and Mass spectra, coupled with robust experimental protocols, offers researchers and drug development professionals the necessary tools to confidently work with this important chemical entity. An in-depth understanding of its spectroscopic signature is fundamental for quality control, reaction monitoring, and the rational design of new pyridazinone-based molecules with potential therapeutic or agricultural applications.
References
- Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (n.d.). Chemistry & Biology Interface.
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science.
- Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. (n.d.). BenchChem.
- Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- Sample prepar
- 4,5-Dichloro-3-hydroxypyridazine. (n.d.). PubChem.
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- NMR Guidelines for ACS Journals. (n.d.). American Chemical Society.
- Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023).
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- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
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- This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
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An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-3(2H)-pyridazinone from Mucochloric Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary & Strategic Importance
4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9) is a pivotal heterocyclic building block, serving as a versatile precursor in the synthesis of a wide array of high-value chemical entities.[1] Its strategic importance is rooted in the reactivity of its dichlorinated framework, which allows for selective functionalization.[2] This guide provides a comprehensive overview of its synthesis from mucochloric acid, targeting professionals in agrochemical research and pharmaceutical development. The pyridazinone core is a recognized pharmacophore present in compounds with diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[3][4] In agriculture, it forms the backbone of potent herbicides.[3][5] This document offers a detailed examination of the reaction mechanism, a field-tested experimental protocol, and critical safety considerations to ensure reproducible and safe execution.
Foundational Chemistry: The Reaction Mechanism
The synthesis of this compound from mucochloric acid is a classic example of a cyclocondensation reaction.[6][7] The process hinges on the reaction between the bifunctional mucochloric acid and a dinucleophilic hydrazine source.
Key Reactants:
-
Mucochloric Acid (CAS No. 87-56-9): This starting material, chemically (2Z)-2,3-Dichloro-4-oxobut-2-enoic acid, is a dichlorinated alkene containing both an aldehyde and a carboxylic acid functional group.[8] In solution, it exists in equilibrium between its open-chain form and a more stable cyclic furanone hemiacetal structure.[8] This dual reactivity is central to the synthesis.
-
Hydrazine (Supplied as Hydrazine Sulfate or Hydrate): As a potent nucleophile with two nitrogen atoms, hydrazine is ideally suited to react with the carbonyl groups of mucochloric acid, initiating the ring-forming cascade.[9] Due to the hazards of anhydrous hydrazine, its more stable salt (sulfate) or hydrate form is typically used.[10][11]
The Mechanistic Pathway:
The reaction proceeds via two primary stages:
-
Hydrazone Formation: One of the nitrogen atoms of hydrazine performs a nucleophilic attack on the aldehyde carbonyl of the open-chain form of mucochloric acid. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the carboxylic acid carbonyl group. This intramolecular acyl substitution results in the formation of the stable six-membered pyridazinone ring, with the elimination of a second molecule of water.
This one-pot transformation efficiently constructs the heterocyclic core. The acidic conditions often employed facilitate both the initial nucleophilic attack and the subsequent dehydration steps.[5]
Caption: Simplified reaction mechanism for pyridazinone formation.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed for robust performance and high purity of the final product.[12]
Materials and Reagent Properties
Proper characterization and sourcing of starting materials are paramount for reproducibility.
| Reagent Name | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Key Properties |
| Mucochloric Acid | 87-56-9 | C₄H₂Cl₂O₃ | 168.96 | White to yellow crystalline powder, corrosive, toxic.[8][13] |
| Hydrazine Sulfate | 10034-93-2 | H₆N₂O₄S | 130.12 | White crystalline solid, toxic, suspected carcinogen.[10] |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | White powder, used as a base/buffer. |
| Water | 7732-18-5 | H₂O | 18.02 | Deionized or distilled, used as solvent. |
Step-by-Step Synthesis Workflow
This procedure should be performed in a well-ventilated chemical fume hood at all times.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 3.9 grams (approx. 23.1 mmol) of mucochloric acid and 100 mL of deionized water.
-
Dissolution & Heating: Begin stirring the suspension and gently warm the mixture to 80-90 °C using a heating mantle. Mucochloric acid has higher solubility in hot water.[13] Maintain this temperature until most of the solid has dissolved.
-
Reagent Addition: In a separate beaker, prepare a mixture of 3.1 grams (approx. 23.8 mmol) of hydrazine sulfate and 3.0 grams (approx. 36.6 mmol) of sodium acetate. The sodium acetate acts as a base to generate free hydrazine in situ from its more stable sulfate salt.
-
Initiation of Reaction: Carefully add the hydrazine sulfate/sodium acetate mixture to the hot mucochloric acid solution in portions over 5-10 minutes. A precipitate of the product should begin to form almost immediately.
-
Reaction Completion: Continue stirring the reaction mixture at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation: Turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove any unreacted starting materials and salts.
-
Drying & Purification: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry in a vacuum oven at 60-70 °C to a constant weight. The resulting this compound is typically of high purity. For exacting applications, recrystallization from water or an ethanol/water mixture can be performed.[12]
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results & Parameters
| Parameter | Value | Rationale / Notes |
| Mucochloric Acid | 3.9 g (1.0 eq) | Limiting reagent. |
| Hydrazine Sulfate | 3.1 g (~1.03 eq) | A slight excess ensures complete reaction of the mucochloric acid. |
| Sodium Acetate | 3.0 g (~1.58 eq) | Sufficient base to deprotonate the hydrazine sulfate. |
| Solvent | Water (~100 mL) | Effective and safe solvent for this reaction. |
| Temperature | 80-90 °C | Promotes dissolution and increases reaction rate. |
| Typical Yield | ~3.0 g (~80%) | The reaction is generally high-yielding.[12] |
| Melting Point | 201-206 °C | A key indicator of product purity.[3] |
| Appearance | Beige to yellow crystalline solid | The expected physical state of the product.[14] |
Critical Safety & Handling Protocols
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.
-
General Precautions: All operations must be conducted within a certified chemical fume hood.[10] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended for hydrazine), and splash-proof safety goggles, must be worn at all times.[15]
-
Mucochloric Acid: This compound is corrosive and toxic.[8] It is known to be a mutagen and genotoxic agent.[16][17] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.
-
Hydrazine and its Salts: Hydrazine is highly toxic, a suspected human carcinogen, and can cause severe skin burns and eye damage.[18] It is fatal if inhaled. Handle with extreme caution and ensure no exposure occurs. Neutralize any spills with a weak oxidizing agent like calcium hypochlorite before cleanup.
-
Waste Disposal: All chemical waste, including filtrate and washings, must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations. Do not discharge into drains.
Conclusion & Future Directions
The synthesis of this compound from mucochloric acid is a robust and efficient method for producing a valuable chemical intermediate. The procedure outlined in this guide provides a reliable pathway to obtaining high-purity material. The resulting product is a versatile platform for further synthetic elaboration. The two chlorine atoms can be selectively displaced by various nucleophiles, enabling the creation of extensive libraries of substituted pyridazinones for screening in drug discovery programs and for the development of next-generation agrochemicals.[19][20]
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Tautomeric Landscape of 4,5-Dichloro-3(2H)-pyridazinone: A Technical Guide for Drug Development Professionals
Abstract
Pyridazinone scaffolds are of significant interest in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Their therapeutic efficacy is often intrinsically linked to their tautomeric state, which can influence receptor binding, solubility, and metabolic stability. This technical guide provides an in-depth exploration of the tautomerism in 4,5-dichloro-3(2H)-pyridazinone, a key intermediate in the synthesis of novel therapeutics. We will dissect the fundamental principles of lactam-lactim tautomerism, analyze the structural evidence for the predominant tautomer of this dichlorinated pyridazinone, and present a comprehensive overview of the experimental and computational methodologies employed to characterize this critical chemical equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important heterocyclic motif.
Introduction: The Significance of Tautomerism in Pyridazinone Chemistry
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[3] In the realm of heterocyclic chemistry, the pyridazin-3(2H)-one core structure is a classic example of lactam-lactim tautomerism, where a proton can migrate between a nitrogen and an oxygen atom.[1] This equilibrium results in the coexistence of the lactam (keto) and lactim (enol) forms.
The prevalence of one tautomer over the other can dramatically alter a molecule's biological activity. Differences in hydrogen bonding capabilities, lipophilicity, and overall shape between tautomers can lead to differential interactions with biological targets. Therefore, a thorough understanding and characterization of the tautomeric landscape of a pyridazinone-based drug candidate is not merely an academic exercise but a critical step in preclinical development.
This guide focuses specifically on this compound, a versatile building block in medicinal chemistry. The presence of two electron-withdrawing chlorine atoms on the pyridazinone ring is expected to influence the electronic properties of the system and, consequently, its tautomeric equilibrium.
The Tautomeric Equilibrium of this compound
The central tautomeric equilibrium for this compound involves the interconversion of the lactam and lactim forms:
Caption: Lactam-lactim tautomerism in this compound.
Evidence from X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While a crystal structure for this compound itself is not publicly available, the structure of its N-methylated derivative, 4,5-dichloro-2-methylpyridazin-3(2H)-one , has been determined.[4] This structure unequivocally shows the presence of a carbonyl group (C=O) and the absence of a hydroxyl group (O-H), confirming the lactam form in the solid state for this closely related analog.[4]
Furthermore, numerous crystal structures of other substituted pyridazin-3(2H)-ones consistently reveal the lactam tautomer as the solid-state form.[5][6] This body of evidence strongly supports the hypothesis that this compound also exists as the lactam tautomer in the crystalline state.
Spectroscopic Insights
Spectroscopic techniques are invaluable for studying tautomeric equilibria in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide insights into the tautomeric state. In the lactam form, one would expect to see an N-H proton signal in the ¹H NMR spectrum and a carbonyl carbon signal (typically in the range of 160-180 ppm) in the ¹³C NMR spectrum. Conversely, the lactim form would exhibit an O-H proton signal and a carbon signal for the C-O bond at a higher field. The available ¹³C NMR data for this compound in DMSO-d₆ shows signals consistent with the lactam structure.[7]
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of a C=O stretching vibration, indicative of the lactam form. The lactim form would instead show a C=N stretching vibration and a broad O-H stretching band.
-
UV-Vis Spectroscopy: The electronic absorption spectra of the lactam and lactim forms are typically different due to variations in their conjugated systems. By comparing the spectrum of the compound of interest with those of its N-methylated (fixed lactam) and O-methylated (fixed lactim) analogs, the position of the tautomeric equilibrium can often be determined.[8][9]
Influence of Substituents and Solvents
The electronic nature of substituents and the polarity of the solvent play a crucial role in shifting the tautomeric equilibrium.
-
Substituent Effects: The two chlorine atoms in this compound are electron-withdrawing. This is expected to increase the acidity of the N-H proton, which might slightly favor the lactim form compared to the unsubstituted parent compound. However, the inherent stability of the amide functionality in the lactam form is a powerful driving force that likely keeps the equilibrium shifted towards the keto tautomer.
-
Solvent Effects: The position of the lactam-lactim equilibrium is highly dependent on the solvent.
-
Nonpolar solvents generally favor the less polar lactam form.
-
Polar aprotic solvents , such as DMSO and DMF, can stabilize both forms through dipole-dipole interactions.
-
Polar protic solvents , like water and alcohols, can stabilize both tautomers through hydrogen bonding. The effect on the equilibrium position can be complex and depends on the specific interactions with each tautomer.
-
Experimental and Computational Workflows for Tautomerism Analysis
For a comprehensive understanding of the tautomeric behavior of this compound, a multi-pronged approach combining experimental and computational methods is essential.
Experimental Protocols
Protocol 1: Synthesis of Fixed Tautomers
To definitively assign spectroscopic signals and quantify the tautomeric ratio, the synthesis of N-methylated and O-methylated derivatives is crucial.
-
N-Methylation (to yield 4,5-dichloro-2-methyl-3(2H)-pyridazinone):
-
Dissolve this compound in a suitable aprotic solvent (e.g., DMF, acetone).
-
Add a base (e.g., K₂CO₃, NaH) to deprotonate the nitrogen atom.
-
Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) and stir at an appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by recrystallization or column chromatography.
-
-
O-Methylation (to yield 3-methoxy-4,5-dichloropyridazine):
-
Convert this compound to its corresponding chloropyridazine (3,4,5-trichloropyridazine) using a chlorinating agent like POCl₃.
-
React the trichloropyridazine with sodium methoxide in methanol. The methoxy group will preferentially substitute at the 3-position.
-
Purify the product using standard techniques.
-
Protocol 2: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare solutions of this compound and its N-methyl and O-methyl derivatives in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire ¹H, ¹³C, and potentially ¹⁵N NMR spectra for all samples.
-
Compare the chemical shifts of the parent compound with those of the fixed derivatives to determine the predominant tautomer in each solvent.
-
For quantitative analysis, integrate the signals corresponding to each tautomer if they are in slow exchange on the NMR timescale.
-
-
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the parent compound and its fixed derivatives in various solvents (e.g., cyclohexane, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectra for each solution.
-
Deconvolute the spectrum of the parent compound based on the spectra of the fixed derivatives to calculate the tautomeric ratio (KT = [lactim]/[lactam]).
-
Caption: Experimental and computational workflow for tautomerism analysis.
Computational Chemistry Approach
Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.
Protocol 3: DFT Calculations
-
Model Building: Construct the 3D structures of both the lactam and lactim tautomers of this compound.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm that the optimized structures are true minima.
-
Solvation Models: Employ implicit solvation models (e.g., PCM, SMD) to simulate the effect of different solvents on the tautomeric equilibrium. For a more detailed analysis, explicit solvent molecules can be included in the calculations.
-
Energy Calculations: Calculate the Gibbs free energies of both tautomers in each solvent. The relative Gibbs free energy (ΔG) can be used to predict the tautomeric ratio (ΔG = -RTlnKT).
-
Spectroscopic Prediction: Simulate NMR chemical shifts and IR vibrational frequencies for both tautomers to aid in the interpretation of experimental spectra.
Table 1: Predicted Relative Energies of Pyridazinone Tautomers (Illustrative Example)
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) | ΔG in Chloroform (kcal/mol) |
| Lactam | 0.00 | 0.00 | 0.00 |
| Lactim | +5.2 | +3.8 | +4.5 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.
Conclusion and Future Perspectives
The available evidence strongly indicates that this compound predominantly exists in the lactam (keto) form, particularly in the solid state and in less polar solvents. However, the tautomeric equilibrium is dynamic and can be influenced by the solvent environment. For drug development programs utilizing this scaffold, a rigorous experimental and computational characterization of its tautomeric behavior is paramount.
By following the integrated workflows outlined in this guide, researchers can:
-
Unequivocally determine the predominant tautomeric form in various environments.
-
Quantify the tautomeric ratio under physiologically relevant conditions.
-
Gain insights into the thermodynamic driving forces of the equilibrium.
This knowledge is critical for establishing structure-activity relationships, optimizing pharmacokinetic properties, and ensuring the development of safe and effective therapeutics based on the this compound core. Future studies should focus on obtaining a single-crystal X-ray structure of the parent compound and conducting detailed spectroscopic and computational analyses in a wide range of solvents to provide a complete picture of its tautomeric landscape.
References
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A Technical Guide to the Key Intermediates in the Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
Foreword
4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9) is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural arrangement, featuring a reactive dichlorinated vinyl system adjacent to a lactam function, makes it an indispensable intermediate in the development of novel agrochemicals and pharmaceuticals, including herbicides and potential anticancer agents.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, focusing on the critical intermediates that define the efficiency, scalability, and outcome of the synthesis. We will dissect the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to empower researchers and process chemists in their synthetic endeavors.
Chapter 1: The Mucochloric Acid Pathway: The Most Direct Route to the Core Structure
The most industrially relevant and direct synthesis of this compound proceeds from mucochloric acid. This pathway is favored for its atom economy and the direct installation of the required 4,5-dichloro substitution pattern.
The Essential Precursor: Mucochloric Acid
Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid, CAS No. 87-56-9) is the cornerstone of this synthesis. It is a bifunctional molecule possessing both an aldehyde (in its open form) and a carboxylic acid, along with a dichlorinated double bond. This pre-installed functionality is the key to the directness of this route. Mucochloric acid is typically prepared via the oxidative chlorination of furfural in an aqueous hydrochloric acid medium.[4] Its structure exists in equilibrium between a linear aldehyde form and a cyclic lactol form, both of which are reactive towards nucleophiles.
The Cyclocondensation Reaction: Forging the Pyridazinone Ring
The core of the synthesis is a cyclocondensation reaction between mucochloric acid and a hydrazine source, typically hydrazine hydrate or hydrazine sulfate.[5] The reaction mechanism involves two key stages:
-
Hydrazone Formation: The hydrazine, acting as a potent nucleophile, attacks the aldehyde carbonyl group of the mucochloric acid. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid group, leading to a ring closure and elimination of a water molecule to form the stable six-membered pyridazinone ring.
The choice of hydrazine source and reaction conditions is critical. Using hydrazine sulfate in the presence of a base like sodium acetate provides a buffered system to facilitate the reaction.[5] Alternatively, using hydrazine derivatives, such as substituted phenylhydrazines, in an acidic medium like dilute sulfuric acid is also highly effective for producing N-substituted pyridazinones.[6][7]
Detailed Experimental Protocol: Synthesis of this compound
This protocol synthesizes the core principles from established literature procedures.[5][7]
Materials:
-
Mucochloric Acid (1.0 eq)
-
Hydrazine Sulfate (1.0 eq)
-
Sodium Acetate (1.0 eq)
-
Deionized Water
Procedure:
-
A solution of mucochloric acid (e.g., 3.9 g) in water is prepared in a reaction vessel equipped with a stirrer and temperature control.
-
The solution is warmed to approximately 80-90°C to ensure complete dissolution.[5]
-
A pre-mixed solution of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g) in water is added to the warm mucochloric acid solution. The sodium acetate acts as a base to free the hydrazine and buffer the reaction medium.
-
Upon addition, a solid precipitate of this compound typically begins to form.
-
The reaction mixture is stirred at temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction, with progress monitored by Thin-Layer Chromatography (TLC).
-
The mixture is then cooled to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with cold water to remove any residual salts and unreacted starting materials.
-
The product is dried under vacuum to yield this compound as a solid, which can be recrystallized from water or ethanol for higher purity.[5]
Visualization of the Mucochloric Acid Pathway
The following diagram illustrates the direct conversion of mucochloric acid to the target compound.
Caption: Synthesis of the pyridazine scaffold from Maleic Anhydride.
Chapter 3: this compound as a Key Intermediate for Further Functionalization
For drug development professionals, the true value of this compound lies in its role as a secondary key intermediate. The two chlorine atoms at the C4 and C5 positions are highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.
Reactivity and Selective Substitution
The chlorine atom at the C5 position is generally more reactive towards nucleophiles than the one at C4, allowing for selective mono-substitution under controlled conditions. This regioselectivity is crucial for building molecular complexity. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chlorine atoms. [8][9]
Example Protocol: Selective Amination
This protocol illustrates the selective substitution of the C5 chlorine, a common step in the synthesis of herbicides like Chloridazon. [6] Materials:
-
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone (1.0 eq) (An N-substituted derivative)
-
Aqueous Ammonia (or other amine) (excess)
-
Ethanol (solvent)
Procedure:
-
A suspension of the starting dichloropyridazinone is made in ethanol.
-
Aqueous ammonia is added in excess to the suspension.
-
The mixture is heated to reflux (e.g., 100-110°C) with constant stirring for several hours (e.g., 4 hours). [6]4. Reaction progress is monitored by TLC to observe the disappearance of the starting material and the appearance of a new, more polar spot.
-
After completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure.
-
The resulting solid is triturated with water, filtered, and dried to yield the 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone product.
Visualization of Downstream Functionalization
Caption: Role as an intermediate in nucleophilic substitution reactions.
Comparative Summary of Synthetic Pathways
| Feature | Mucochloric Acid Pathway | Maleic Anhydride Pathway |
| Key Intermediate | Transient Hydrazone | Maleic Hydrazide |
| Starting Materials | Mucochloric Acid, Hydrazine | Maleic Anhydride, Hydrazine |
| Number of Steps | One primary step | Two distinct steps (Condensation + Chlorination) |
| Final Product Isomer | This compound | 3,6-Dichloropyridazine |
| Advantages | Direct, high atom economy, correct isomer | Uses a common, inexpensive starting material |
| Disadvantages | Relies on a more specialized precursor | Multi-step, harsh chlorinating agents, yields the wrong isomer for this specific target |
Conclusion
The synthesis of this compound is most effectively achieved through a direct cyclocondensation pathway utilizing mucochloric acid as the essential precursor. This method directly installs the desired 4,5-dichloro substitution pattern, making it the preferred industrial and laboratory route. While the maleic anhydride pathway provides access to the broader pyridazinone scaffold via the stable maleic hydrazide intermediate, it is not suitable for producing the target 4,5-dichloro isomer. Understanding the reactivity of this compound itself as a key intermediate is paramount, as its susceptibility to nucleophilic substitution at the C4 and C5 positions is the foundation of its utility as a versatile building block in medicinal and agricultural chemistry.
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The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyridazinone nucleus, a six-membered heterocyclic scaffold, has firmly established itself as a "magic moiety" in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities.[1][2][3] Its unique structural features and the ease with which its various positions can be functionalized have made it an attractive and privileged core for the design and development of novel therapeutic agents across a wide range of disease areas.[3][4] This technical guide provides a comprehensive overview of the significant biological activities associated with the pyridazinone core, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering valuable insights for professionals engaged in drug discovery and development.
The Pyridazinone Scaffold: Chemical Properties and Significance
The pyridazinone ring is a diazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, with a carbonyl group at the 3-position. This arrangement leads to tautomerism and provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] The ability of this core to interact with a diverse array of biological targets, including enzymes, G-protein coupled receptors, ion channels, and nuclear receptors, underscores its importance as a pharmacophore in the development of new drugs.[5][6]
Cardiovascular Applications: A Cornerstone of Pyridazinone Research
Historically, the cardiovascular arena has been a major focus of pyridazinone research, with numerous derivatives exhibiting potent activities as cardiotonic, antihypertensive, and antiplatelet agents.[3][7]
Phosphodiesterase (PDE) Inhibition: A Key Mechanism
A primary mechanism underlying the cardiovascular effects of many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[5][8] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in cellular signaling.[8] By inhibiting PDE3, pyridazinone compounds prevent the breakdown of cAMP, leading to increased intracellular cAMP levels. This results in positive inotropic effects (increased myocardial contractility) and vasodilation, making these compounds valuable for the treatment of heart failure.[5][9]
Several pyridazinone-based drugs, such as Pimobendan, Levosimendan, Imazodan, and Indolidan, have been developed as cardiotonic agents.[3][9] Pimobendan, a benzimidazole-pyridazinone derivative, exhibits both vasodilating and positive inotropic properties.[9]
Experimental Protocol: In Vitro PDE Inhibition Assay
A common method to assess the PDE inhibitory activity of pyridazinone derivatives involves a two-step enzymatic assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human PDE isoenzymes (e.g., PDE3, PDE4, PDE5) are used.
-
Reaction Initiation: The test compound (pyridazinone derivative) is pre-incubated with the specific PDE isoenzyme in a reaction buffer. The reaction is initiated by the addition of the substrate (cAMP or cGMP).
-
Hydrolysis: The PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).
-
Conversion to Nucleoside: In the second step, a nucleotidase (e.g., snake venom) is added to convert the 5'-monophosphate to the corresponding nucleoside (adenosine or guanosine).
-
Quantification: The amount of nucleoside produced is quantified, typically using high-performance liquid chromatography (HPLC) or a colorimetric method. The inhibitory activity of the test compound is determined by comparing the amount of nucleoside produced in the presence and absence of the inhibitor.
Vasodilatory and Antiplatelet Activity
Beyond PDE inhibition, pyridazinone derivatives have been shown to possess direct vasodilatory and antiplatelet activities.[5][7] Some compounds have demonstrated potent vasorelaxant effects, with IC50 values in the nanomolar range, comparable to or even exceeding that of reference drugs like hydralazine.[5] The antiplatelet effects are often attributed to the inhibition of platelet aggregation induced by agents like ADP and collagen.[7]
Anti-Inflammatory Potential: A Promising Frontier
The pyridazinone core has emerged as a significant scaffold in the development of novel anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][4]
Cyclooxygenase (COX) Inhibition
A key mechanism for the anti-inflammatory action of some pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower incidence of gastric ulceration compared to non-selective NSAIDs.[12]
Inhibition of Pro-inflammatory Cytokines and Mediators
Pyridazinone derivatives have also been shown to exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and other mediators.[13][14] Studies have demonstrated their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key players in the inflammatory cascade.[14] Some derivatives have also been identified as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[15][16]
Diagram: Simplified Inflammatory Signaling Pathway Targeted by Pyridazinones
Caption: Pyridazinones can inhibit inflammation by targeting COX-2 and the NLRP3 inflammasome.
Anticancer Activity: A Multifaceted Approach
The pyridazinone scaffold has proven to be a versatile platform for the development of potent anticancer agents that target various pathways in cancer cells.[5][17]
Tyrosine Kinase Inhibition
Many pyridazinone derivatives have been designed as inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways that control cell growth, proliferation, and survival.[5] For instance, some derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[17][18]
PARP Inhibition
Several pyridazinone-based drugs, including Olaparib, Talazoparib, and Fluzoparib, are potent inhibitors of poly (ADP-ribose) polymerase (PARP) enzymes.[5] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[19]
Other Anticancer Mechanisms
Pyridazinone derivatives have also been reported to exhibit anticancer activity through other mechanisms, including:
-
Tubulin polymerization inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[5]
-
Dihydrofolate reductase (DHFR) inhibition: Blocking the synthesis of nucleotides required for DNA replication.[5]
-
Induction of apoptosis: Triggering programmed cell death in cancer cells through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2.[17][18]
Table 1: Selected Pyridazinone Derivatives with Anticancer Activity
| Compound | Target | Cancer Type | IC50/GI50 | Reference |
| Olaparib | PARP | Ovarian Cancer | 0.015 µM | [5] |
| Talazoparib | PARP | Breast and Prostate Cancer | 0.0002 µM | [5] |
| Fluzoparib | PARP | Breast, Ovarian, and Gastric Cancer | 1.46 nmol/l | [5] |
| Compound 10l | VEGFR-2 | NSCLC, Melanoma, Prostate, Colon | 1.66–100 μM | [17][18] |
| Compound 35 | DHFR | Ovarian Cancer, Melanoma | 0.32 µM, 0.46 µM | [5] |
Antimicrobial and Antiviral Activities
The pyridazinone core has also been explored for its potential in combating infectious diseases.[6][20]
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis of pyridazinone derivatives with significant antibacterial and antifungal properties.[20][21] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as fungal pathogens like Candida albicans.[18][20]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridazinone derivatives.
Antiviral Activity
The broad biological activity of pyridazinones extends to antiviral applications, with some derivatives showing promise against various viruses.[22]
Central Nervous System (CNS) Applications
More recently, the potential of pyridazinone derivatives in treating central nervous system disorders has been investigated.
Monoamine Oxidase (MAO) Inhibition
Certain pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[23] MAO-B is an enzyme involved in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain. This makes MAO-B inhibitors a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[23]
Neuroinflammation
Given their anti-inflammatory properties, pyridazinone derivatives are also being explored for their potential to combat neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[11][15]
Conclusion and Future Perspectives
The pyridazinone core continues to be a highly fruitful scaffold in the quest for new and effective therapeutic agents. Its remarkable chemical tractability and the diverse range of biological activities associated with its derivatives ensure its continued prominence in medicinal chemistry. Future research will likely focus on the further optimization of existing pyridazinone-based compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Moreover, the exploration of novel biological targets for this versatile scaffold holds the promise of uncovering new therapeutic applications for a wide spectrum of human diseases. The journey of the pyridazinone "magic moiety" is far from over, and its future contributions to the field of drug discovery are eagerly anticipated.
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The Pyridazinone Core: A Historical and Synthetic Guide to a Versatile Pharmacophore
Introduction: The Emergence of a "Magic Moiety"
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has carved a significant niche in the landscape of medicinal chemistry.[1] Often hailed as a "magic moiety" or "wonder nucleus," this scaffold's remarkable versatility stems from its ability to be readily functionalized, leading to a diverse array of derivatives with a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the discovery and history of pyridazinone compounds, tracing their journey from early synthetic curiosities to their current status as key components in a range of therapeutic agents. We will delve into the evolution of their synthesis, examine the structure-activity relationships that govern their function, and provide practical, field-proven experimental protocols.
Chapter 1: The Historical Genesis of Pyridazinone Chemistry
The story of pyridazinones is intrinsically linked to the broader exploration of diazines in the late 19th century. While the parent pyridazine ring was first prepared by the eminent chemist Emil Fischer in 1886 through the condensation of phenylhydrazine and levulinic acid, and later synthesized by Tauber in 1895, the foundational syntheses of the pyridazin-3(2H)-one core also date back to this pioneering era of heterocyclic chemistry.[3] These early investigations, often documented in publications like Berichte der deutschen chemischen Gesellschaft, laid the groundwork for what would become a burgeoning field of research.
Initially, these compounds were subjects of academic interest, part of a systematic effort to understand the properties and reactivity of nitrogen-containing heterocycles. However, it was in the mid-20th century that interest surged, as the pharmacological potential of pyridazinone derivatives began to be recognized.[2] The initial focus was largely on their cardiovascular effects, a field where they continue to have a profound impact.[4] Over the subsequent decades, the therapeutic journey of pyridazinones has expanded dramatically, with researchers uncovering potent anti-inflammatory, analgesic, anticancer, antimicrobial, and agrochemical properties.[5][6] This expansion has been driven by an ever-deepening understanding of their structure-activity relationships (SAR) and the continuous innovation in synthetic methodologies.
Chapter 2: The Evolution of Synthetic Strategies
The enduring power of the pyridazinone scaffold in drug discovery is largely attributable to the robustness and versatility of its synthetic routes. The classical and still most common method for preparing the 4,5-dihydropyridazin-3(2H)-one ring involves the condensation of a γ-keto acid with hydrazine or its derivatives.[2] This foundational reaction provides a straightforward entry into the core structure, which can then be further modified.
The Classical Approach: γ-Keto Acids and Hydrazine
The reaction between a γ-keto acid and hydrazine hydrate is the cornerstone of pyridazinone synthesis. The choice of the γ-keto acid directly determines the substituent at the 6-position of the resulting pyridazinone, offering a simple and effective way to introduce molecular diversity. The resulting 4,5-dihydropyridazin-3(2H)-one can often be oxidized to the corresponding aromatic pyridazin-3(2H)-one, further expanding the chemical space.
Experimental Protocol 1: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one [7]
This protocol details the synthesis of a common pyridazinone scaffold via the classical condensation reaction.
Step 1: Synthesis of β-Benzoylpropionic Acid
-
A mixture of benzene (30 ml) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions.
-
Succinic anhydride (0.10 M) is added in small portions with continuous stirring.
-
Stirring and heating are continued for 4 hours.
-
The reaction mixture is left overnight at room temperature and then poured into ice-cold hydrochloric acid (2.5% v/v).
-
Steam distillation is performed to remove excess benzene.
-
The aqueous solution is concentrated by evaporation on a water bath to obtain the crude β-benzoylpropionic acid.
Step 2: Cyclization to 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
The crude β-benzoylpropionic acid (0.1 M) from Step 1 is refluxed for 8 hours with hydrazine hydrate (1 ml) in ethanol (25 ml).
-
The reaction mixture is concentrated and then poured into ice-cold water.
-
The resulting precipitate, 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one, is collected and crystallized from ethanol.
Modern Synthetic Developments
While the classical approach remains prevalent, modern organic synthesis has introduced a variety of innovative methods for constructing the pyridazinone ring. These include:
-
Multicomponent Reactions: One-pot syntheses involving, for example, an arene, a cyclic anhydride, and a hydrazine derivative, often promoted by catalysts like ionic liquids, offer increased efficiency and reduced reaction times.[5]
-
Reactions with Maleic Anhydride Derivatives: The condensation of hydrazines with maleic anhydride or its derivatives provides a direct route to pyridazinedione structures.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for many pyridazinone syntheses.[5]
The logical progression of these synthetic methods can be visualized as a workflow moving from foundational building blocks to complex, functionalized molecules.
Caption: Evolution of Pyridazinone Synthesis.
Chapter 3: The Pharmacological Landscape of Pyridazinone Derivatives
The true value of the pyridazinone core lies in its profound and varied pharmacological activities. By modifying the substituents at various positions on the ring, medicinal chemists have been able to fine-tune the biological effects, leading to the development of drugs for a wide range of diseases.
Cardiovascular Applications
Historically, the cardiovascular system has been a primary target for pyridazinone-based drugs.[4] Many derivatives exhibit potent inotropic (affecting heart muscle contraction) and vasodilatory effects. This has led to the development of important drugs like Levosimendan and Pimobendan.
Levosimendan is a calcium sensitizer used in the treatment of acute decompensated heart failure. Its mechanism involves a dual action: it enhances the sensitivity of cardiac troponin C to calcium, thereby improving myocardial contractility without significantly increasing oxygen demand, and it opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation.[6]
Pimobendan , another inodilator, also acts as a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor.[6] PDE3 inhibition leads to increased levels of cyclic AMP (cAMP), which contributes to both positive inotropy and vasodilation.
The signaling pathways for these two drugs illustrate the targeted nature of pyridazinone-based therapies.
Caption: Mechanism of Action of Levosimendan.
Caption: Dual Mechanism of Action of Pimobendan.
Anti-inflammatory and Analgesic Properties
A significant number of pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic activities.[8] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Some derivatives have also been shown to inhibit other targets in the inflammatory cascade, such as phosphodiesterase type 4 (PDE4).[5]
Anticancer Activity
More recently, the pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][5] These compounds have been shown to target a variety of cancer-related pathways, including:
-
Kinase Inhibition: Many pyridazinone derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as tyrosine kinases.[3]
-
Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[3]
-
Other Targets: Pyridazinones have also been developed as inhibitors of enzymes like PARP and DHFR, which are involved in DNA repair and nucleotide synthesis, respectively.[3]
Quantitative Structure-Activity Relationships (SAR)
The diverse biological activities of pyridazinones are highly dependent on the nature and position of their substituents. The following tables summarize representative SAR data, illustrating how structural modifications impact potency against different targets.
Table 1: Pyridazinone Derivatives as Cardiovascular Agents
| Compound | R1 | R2 | Target | Activity (IC50/EC50) |
| 1 | -H | -CH2COOH | Vasodilator | 0.339 µM (EC50) |
| 2 | -H | -CH2COOEt | Vasodilator | 1.225 µM (EC50) |
| 3 | -H | 4-aminophenyl | Vasodilator | 0.051 µM (IC50) |
| 4 | -CH3 | 4-cyanophenyl | Antihypertensive | Potent activity |
| 5 | -H | 4-imidazol-1-yl-phenyl | Inotrope | Strong activity |
Data compiled from multiple sources.[3][6]
Table 2: Pyridazinone Derivatives as Anti-inflammatory and Anticancer Agents
| Compound | R-group at N2 | R-group at C6 | Target | Activity (IC50) |
| 6 | -H | 6-(pyrazolo[1,5-a]pyridin-3-yl) | PDE3 | 2.75 µM |
| 7 | -hydrophobic | 6-(pyrazolo[1,5-a]pyridin-3-yl) | PDE4 | 2.58 µM |
| 8 | Varies | Varies | BTK Enzyme | 2.1 nM |
| 9 | Varies | Varies | VEGFR Kinase | 92.2% inhibition |
| 10 | Varies | Varies | MCF-7 (Breast Cancer) | 39.0 µM |
Data compiled from multiple sources.[3][5]
Conclusion and Future Perspectives
From their initial synthesis in the late 19th century, pyridazinone compounds have evolved from chemical curiosities into a cornerstone of modern medicinal chemistry.[2] The journey has been marked by the continuous development of elegant and efficient synthetic strategies, a deepening understanding of their complex pharmacology, and the successful translation of this knowledge into life-saving therapeutics. The inherent versatility of the pyridazinone scaffold, which allows for precise tuning of its biological activity through targeted chemical modifications, ensures that it will remain a privileged structure in the quest for novel drugs. Future research will undoubtedly uncover new biological targets and therapeutic applications for this remarkable "wonder nucleus," further cementing its legacy in the annals of drug discovery.
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An In-Depth Technical Guide to the Safe Handling of 4,5-Dichloro-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling procedures for 4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets, chemical databases, and established laboratory safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Understanding the Compound: A Profile of this compound
This compound is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O[1][2][3]. It is a white to yellow or orange crystalline powder[4]. This compound and its derivatives are pivotal in the fields of agriculture and pharmaceuticals, serving as key intermediates in the synthesis of herbicides and a range of therapeutic agents, including those with anti-inflammatory and analgesic properties[4][5][6][7]. Its herbicidal action often involves the inhibition of critical plant metabolic pathways, such as photosynthesis[8][9]. Given its utility and reactive nature, a thorough understanding of its hazard profile is paramount for safe handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the appropriate design of experiments and for implementing correct storage and handling procedures.
| Property | Value | Source |
| CAS Number | 932-22-9 | [1][10][11] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][2][3] |
| Molecular Weight | 164.97 g/mol | [12] |
| Appearance | White to yellow to orange crystalline powder | [4] |
| Melting Point | 201 - 206 °C | [4] |
| Boiling Point | 339.2 °C at 760 mmHg | [10] |
| Flash Point | 159 °C | [10] |
| Solubility | Slightly soluble in DMSO and Methanol | [10] |
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.
The "Exclamation Mark" pictogram is associated with these hazards.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the exposure of laboratory personnel to hazardous substances. For a powdered substance like this compound, which can become airborne, robust engineering controls are critical.
Chemical Fume Hood
All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood. This is to prevent the inhalation of airborne particles and to contain any potential spills. The fume hood should have an adequate face velocity to ensure containment.
Personal Protective Equipment (PPE): Essential for Individual Safety
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where there is a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust. Use a spatula for transferring the powder.
-
Weighing: Weigh the compound in a fume hood, preferably on a disposable weighing paper or in a tared container.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents. While specific reactivity data with acids and bases is limited, it is good practice to avoid mixing with strong acids or bases unless the reaction is known and controlled.
-
Thermal Decomposition: Avoid exposing the compound to high temperatures, as thermal decomposition of chlorinated organic compounds can produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon oxides[14][15].
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A dedicated cabinet for toxic or hazardous chemicals is recommended.
-
Temperature: Store at room temperature[4].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
For a small spill of powdered this compound:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealable waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the waste container.
-
Dispose: Dispose of the waste as hazardous chemical waste according to your institution's guidelines.
For large spills, evacuate the area and contact your institution's emergency response team.
Firefighting Measures
In case of a fire involving this compound:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For fires involving halogenated organic compounds, halocarbon-based extinguishing agents can be effective by inhibiting the chemical reaction of the fire[16][17][18][19].
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Hazardous Combustion Products: Fires involving this compound may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable chemical intermediate with important applications in research and development. However, its hazardous properties necessitate a diligent and informed approach to its handling and use. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can work with this compound safely and effectively. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.
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environmental impact of 4,5-Dichloro-3(2H)-pyridazinone
An In-depth Technical Guide to the Environmental Impact of 4,5-Dichloro-3(2H)-pyridazinone
Executive Summary
This compound is a heterocyclic organic compound utilized as a key intermediate in the synthesis of certain herbicides and pharmaceuticals.[1] Its introduction into the environment, either through direct application in agriculture or via manufacturing effluents, necessitates a thorough evaluation of its potential ecological impact. This guide synthesizes the available physicochemical data to model the environmental fate, transport, and potential ecotoxicity of this compound. Due to a notable scarcity of direct experimental data in public literature, this document employs established predictive models and draws inferences from structurally related pyridazinone herbicides to construct a preliminary environmental risk profile. Key data gaps in aquatic and terrestrial ecotoxicology are identified, and standard experimental protocols are provided to guide future research. This whitepaper is intended for researchers, environmental scientists, and drug development professionals to inform stewardship practices and prioritize future environmental studies.
Chemical Identity and Environmental Entry Pathways
This compound (CAS No. 932-22-9) is a chlorinated pyridazinone derivative.[2][3] Its utility as a precursor in the manufacturing of agrochemicals and active pharmaceutical ingredients represents the primary potential routes for its environmental release.[1]
Potential Environmental Release Scenarios:
-
Agricultural Application: If used as an active ingredient or remains as a significant impurity in a herbicide formulation, its release would be diffuse, directly applied to soil and foliage.
-
Manufacturing Effluents: Discharge of untreated or partially treated wastewater from chemical synthesis facilities can lead to point-source contamination of aquatic ecosystems.
-
Spills and Improper Disposal: Accidental spills during transport or improper disposal of chemical waste can result in localized, high-concentration contamination of soil and water.
Caption: Fig 1: Conceptual model of environmental release and transport.
Physicochemical Properties and Environmental Relevance
A compound's behavior in the environment is governed by its physical and chemical properties. The table below summarizes key parameters for this compound, with interpretations for their environmental significance.
| Property | Value | Source | Environmental Significance |
| Molecular Formula | C₄H₂Cl₂N₂O | [2] | Basic identity of the compound. |
| Molecular Weight | 164.98 g/mol | [2][4] | Influences diffusion and transport rates. |
| Appearance | Beige Crystalline Solid | [2] | Affects handling and dissolution characteristics. |
| Melting Point | 204-206 °C | [2][5] | Indicates stability as a solid at ambient temperatures. |
| Vapor Pressure | 2.46 x 10⁻⁶ mmHg at 25°C | [2] | Low vapor pressure suggests that volatilization from soil or water surfaces is not a significant dissipation pathway.[6] |
| pKa | 8.39 (Predicted) | [2] | As a weak acid, the compound will be predominantly in its neutral form in most environmental soils and surface waters (pH 5-8), which enhances its potential for sorption to organic matter. |
| LogP (octanol-water) | 1.07670 (Predicted) | [2] | Indicates a low to moderate potential for bioaccumulation in organisms and sorption to organic matter. |
| Water Solubility | (Not found) | - | A critical missing parameter. However, the relatively low LogP suggests it has some degree of water solubility. |
Environmental Fate and Transport
The persistence and movement of a chemical determine its potential exposure concentrations and the ecosystems it may affect.
Soil Mobility and Sorption
The tendency of a chemical to bind to soil particles is quantified by the soil organic carbon-water partitioning coefficient (Koc).[7] A specific experimental Koc for this compound is not available in the literature. However, it can be estimated from its octanol-water partition coefficient (LogP or Kow). Using the regression equation from Lyman et al. (1990) for miscellaneous chemical classes:[8]
Log Koc ≈ 0.544 * LogP + 1.377
Given a predicted LogP of 1.07670: Log Koc ≈ 0.544 * (1.07670) + 1.377 ≈ 1.96 Koc ≈ 91 L/kg
This estimated Koc value suggests high to very high mobility in soil. Such mobility implies a significant potential for the compound to leach through the soil profile and potentially contaminate groundwater, especially in soils with low organic matter content. This is consistent with findings for a known transformation product, 5-amino-4-chloro-3(2H)-pyridazinone, which is reported to have high leachability.[9]
Degradation Processes
The persistence of a herbicide is its half-life in a specific environment, with microbial and photochemical degradation being primary dissipation pathways.[6][10][11]
-
Abiotic Degradation:
-
Hydrolysis: The pyridazinone ring is generally stable, but hydrolysis may occur under extreme pH conditions, though it is unlikely to be a major degradation route in typical environmental conditions.[12]
-
Photolysis: Many herbicides are susceptible to degradation by sunlight, especially in surface waters or on soil surfaces.[11] The presence of the aromatic ring in this compound suggests it may undergo photodegradation.
-
-
Biodegradation: Microbial degradation is a critical process for the breakdown of herbicides in soil.[6] The exact pathway for this compound is not documented. However, based on the degradation of other chlorinated aromatic compounds, a plausible pathway would involve initial hydroxylation of the ring, followed by reductive dechlorination and eventual ring cleavage by soil microorganisms.[13][14] The persistence of this compound is a major data gap.
Caption: Fig 2: Hypothetical aerobic biodegradation pathway.
Bioaccumulation Potential
The bioaccumulation factor (BCF) can also be estimated from the LogP. A low LogP of ~1.08 suggests a low potential for bioaccumulation in the fatty tissues of aquatic organisms. This indicates that the compound is unlikely to biomagnify significantly through the food chain.
Ecotoxicology
Ecotoxicology evaluates the adverse effects of chemicals on non-target organisms. While GHS classification indicates the compound is "Harmful if swallowed", specific data on its effects on environmental species are critically lacking.[15]
Aquatic Toxicity
As a herbicide-related compound, this compound is expected to be most toxic to aquatic primary producers like algae and macrophytes, as these organisms share biochemical pathways with target weeds.[16][17] Pyridazinone herbicides, such as norflurazon, are known to act as photosystem II inhibitors.[18] The toxicity to fish and aquatic invertebrates (like Daphnia magna) is unknown but essential for a complete risk assessment.
| Trophic Level | Endpoint | Value (LC50/EC50) | Source |
| Algae (e.g., P. subcapitata) | 72h EC50 (Growth Rate) | Data Not Available | - |
| Aquatic Invertebrate (D. magna) | 48h EC50 (Immobilization) | Data Not Available | - |
| Fish (e.g., D. rerio) | 96h LC50 (Mortality) | Data Not Available | - |
Terrestrial Toxicity
The impact on soil-dwelling organisms (earthworms, microbes) and non-target terrestrial plants is also a significant data gap. Chronic exposure could potentially affect soil microbial community function, impacting soil health and nutrient cycling. A known metabolite is moderately toxic to earthworms.[9]
Environmental Risk Assessment
A formal environmental risk assessment (ERA) compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).[19] The ratio between these two values is the Risk Quotient (RQ).
RQ = PEC / PNEC
-
PEC: The estimated concentration in soil or water, derived from application rates and environmental fate models.
-
PNEC: The concentration below which adverse effects are unlikely to occur, derived from the lowest available toxicity endpoint (e.g., an EC50) divided by an assessment factor.
Given the lack of both application rate information and ecotoxicity data, a quantitative ERA cannot be performed. However, a qualitative assessment based on the estimated high mobility suggests that leaching to groundwater is a primary environmental concern that warrants further investigation.
Key Experimental Protocols
To address the identified data gaps, standardized OECD (Organisation for Economic Co-operation and Development) guideline studies are required. Below are methodologies for two critical assessments.
Protocol: Soil Sorption by Batch Equilibrium (OECD 106)
This experiment quantifies the soil sorption coefficient (Koc), a critical parameter for predicting mobility and leaching potential.
Objective: To determine the adsorption/desorption characteristics of this compound in various soil types.
Methodology:
-
Preparation: Select a minimum of three different soil types with varying organic carbon content and texture. Prepare a stock solution of the test substance in 0.01 M CaCl₂.
-
Preliminary Test: Conduct a range-finding test to determine appropriate soil-to-solution ratios and equilibration time.
-
Adsorption Phase:
-
Add a known volume of the test solution to replicate centrifuge tubes containing a weighed amount of soil.
-
Include control samples without soil (to check for adsorption to the vessel) and without the test substance (blanks).
-
Agitate the tubes at a constant temperature (e.g., 25°C) for the predetermined equilibration time (e.g., 24 hours).
-
-
Phase Separation: Centrifuge the samples at high speed to separate the solid (soil) and aqueous phases.
-
Analysis: Carefully remove an aliquot of the supernatant (aqueous phase). Analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is calculated for each replicate.
-
Normalization: The Koc is calculated by normalizing the Kd value for the organic carbon content of the soil (Koc = (Kd / %OC) * 100).
Caption: Fig 3: Workflow for OECD 106 Soil Sorption Study.
Protocol: Algal Growth Inhibition Test (OECD 201)
This protocol assesses the toxicity to primary producers, which are often the most sensitive organisms to herbicides.
Objective: To determine the concentration of this compound that causes a 50% reduction in the growth (EC50) of a freshwater green alga.
Methodology:
-
Test Organism: Use an exponentially growing culture of a standard algal species, such as Pseudokirchneriella subcapitata.
-
Test Setup: Prepare a geometric series of test concentrations and a control (culture medium only) in replicate flasks.
-
Inoculation: Inoculate each flask with a low density of algal cells.
-
Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination and constant temperature (e.g., 21-24°C).
-
Measurement: Measure the algal biomass (e.g., via cell counts, fluorescence, or spectrophotometric absorbance) at least every 24 hours.
-
Data Analysis: For each test concentration, calculate the average specific growth rate. Determine the EC50 by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration and fitting to a suitable statistical model.
Conclusion and Recommendations
This compound is a chemical intermediate whose environmental profile is largely undefined. Based on its physicochemical properties, it is predicted to be a highly mobile compound in soil with a significant potential for groundwater contamination . Its potential for bioaccumulation appears to be low.
The most critical knowledge gap is the lack of any empirical ecotoxicity data. Without this information, a quantitative risk assessment is impossible, and the true environmental hazard of the compound remains unknown.
Recommendations for Future Research:
-
Ecotoxicity Testing: Priority should be given to conducting standardized acute and chronic toxicity tests on algae, Daphnia, and fish to establish PNEC values.
-
Degradation Studies: Soil and aquatic biodegradation studies (e.g., OECD 301, 307) are needed to determine the compound's environmental persistence (DT50) and identify major degradation products.
-
Validation of Mobility: Experimental determination of the Koc value using the OECD 106 protocol is essential to confirm the high mobility predicted in this guide.
-
Analytical Method Development: A robust and validated analytical method for the detection and quantification of this compound in water, soil, and sediment is required to support all environmental studies.[20][21]
Until such data are available, a precautionary approach should be taken in the handling, use, and disposal of this compound to minimize environmental release.
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An In-depth Technical Guide to the Thermal Stability of 4,5-Dichloro-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9), a key intermediate in pharmaceutical and agrochemical synthesis. While specific experimental data on the thermal decomposition of this compound is limited in public literature, this document synthesizes available physicochemical data, information from analogous chlorinated heterocyclic compounds, and established principles of thermal analysis to provide a robust framework for its safe handling and application. This guide details anticipated thermal behavior, potential decomposition pathways, and standardized methodologies for empirical assessment using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O.[1][2] Its structure, characterized by a pyridazinone ring with two chlorine substituents, makes it a versatile building block in medicinal chemistry, notably in the development of agents with tuberculostatic action, and as an intermediate in the synthesis of novel anti-cancer agents.[1][3] Understanding the thermal stability of this intermediate is paramount for ensuring safety, optimizing reaction conditions, and maintaining the integrity of drug development processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior under various processing conditions.
| Property | Value | Source(s) |
| CAS Number | 932-22-9 | [1] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][2] |
| Molecular Weight | 164.98 g/mol | [1][2] |
| Appearance | White to yellow/beige crystalline powder | [1] |
| Melting Point | 202 - 206 °C | [1] |
| Boiling Point | 339.2 °C at 760 mmHg | [1] |
| Flash Point | 159 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Thermal Stability and Decomposition Profile
Anticipated Thermal Stability
Studies on other nitrogen-rich heterocyclic compounds, including those with chlorine substituents, have demonstrated thermal stability up to 250 °C.[4][5] Given the melting point of this compound is in the range of 202-206 °C, it is anticipated that the compound is stable at its melting point but may begin to decompose at temperatures moderately above this range. The presence of two chlorine atoms on the pyridazinone ring likely influences its thermal behavior.
A safety data sheet for the structurally similar compound, 4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone, indicates that it is stable under normal conditions, though no specific decomposition temperature is provided.[6]
Predicted Thermal Decomposition Pathways
The thermal decomposition of chlorinated hydrocarbons and heterocyclic compounds typically proceeds via radical mechanisms.[4][5] For this compound, the C-Cl bond is expected to be the most labile bond under thermal stress. Upon heating, the anticipated decomposition pathways would likely involve the homolytic cleavage of the C-Cl bonds, leading to the formation of highly reactive radical species.
Subsequent reactions could lead to the evolution of toxic and corrosive gases. Key predicted decomposition products include:
-
Hydrogen Chloride (HCl): A common decomposition product from chlorinated organic compounds.[7]
-
Oxides of Nitrogen (NOx): Due to the presence of nitrogen in the heterocyclic ring.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): As a result of the oxidation of the carbon backbone.
-
Phosgene (COCl₂): A potential hazardous byproduct in the decomposition of chlorinated organic molecules, particularly in an oxygen-deficient environment.[8]
-
Various Chlorinated Organic Fragments: Resulting from the incomplete combustion or rearrangement of the parent molecule.
It is crucial for researchers to handle this compound with appropriate safety measures, especially when heating, due to the potential for the release of these hazardous substances.
Experimental Assessment of Thermal Stability
To empirically determine the thermal stability of this compound, a suite of thermal analysis techniques should be employed. The following sections detail the standardized protocols for these analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile of the compound as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.
Causality of Experimental Choices: An inert atmosphere is chosen to isolate the thermal decomposition from oxidative processes, providing a clearer understanding of the molecule's intrinsic stability. A heating rate of 10 °C/min is a standard condition that allows for good resolution of thermal events without excessively long experiment times.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A reference pan is left empty.
-
Place both pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its suspected decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is identified by the peak of the endothermic event. Exothermic events following the melting may indicate decomposition.
Causality of Experimental Choices: Hermetically sealed pans are used to contain any volatile decomposition products and to prevent mass loss before the decomposition event, which could affect the heat flow measurement. The use of a reference pan allows for the subtraction of the instrument's baseline heat flow.
Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions, providing critical safety data.
Methodology:
-
A known mass of the sample is placed in a robust, sealed container (a "bomb").
-
The bomb is placed in a calorimeter and heated to a starting temperature.
-
The system is allowed to equilibrate, and the rate of temperature rise due to self-heating is monitored.
-
If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument enters an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
The temperature and pressure are monitored as a function of time until the reaction is complete.
-
Data on the onset temperature of the runaway reaction, the maximum temperature, and the maximum pressure are obtained.
Causality of Experimental Choices: ARC simulates a worst-case scenario where a reaction's heat cannot be dissipated to the surroundings. This is crucial for process safety assessment, especially for reactions that may be scaled up.
Safety and Handling Considerations
Given the anticipated thermal decomposition products, handling of this compound at elevated temperatures should be conducted in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat, should be worn at all times. In case of a fire, appropriate extinguishing media for chemical fires should be used, and self-contained breathing apparatus should be worn by firefighters to protect against toxic fumes.
Conclusion
This compound is a valuable intermediate with a thermal stability profile that requires careful consideration. While direct decomposition data is scarce, analysis of its physicochemical properties and the behavior of analogous compounds suggests that it is stable up to its melting point but is likely to decompose at higher temperatures, potentially releasing hazardous substances such as HCl and NOx. The experimental protocols outlined in this guide provide a clear pathway for researchers to empirically determine the thermal stability and to generate the necessary data for safe handling and process optimization in research and development settings.
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commercial suppliers of 4,5-Dichloro-3(2H)-pyridazinone
An In-Depth Technical Guide to 4,5-Dichloro-3(2H)-pyridazinone: Sourcing, Synthesis, and Application
For researchers and professionals in drug development and agrochemical synthesis, this compound (CAS No. 932-22-9) is a pivotal heterocyclic building block. Its unique arrangement of chloro- and carbonyl-functionalities on a pyridazine core imparts significant reactivity, making it a versatile precursor for a wide array of more complex molecules. This guide provides an in-depth look at its commercial availability, fundamental chemical properties, established synthesis protocols, and critical applications, designed to empower scientists in their research endeavors.
Section 1: Commercial Sourcing and Availability
The accessibility of high-purity starting materials is the foundation of successful research and development. This compound is readily available from a variety of commercial suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. When selecting a supplier, key considerations include purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent commercial suppliers. It is important to note that pricing and stock levels are subject to change, and direct inquiry is always recommended.
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | 4,5-Dichloro-3-hydroxypyridazine | 98% | 25g |
| TCI Chemicals | This compound | >98.0% (GC) | 25g, 100g |
| SynQuest Laboratories | 4,5-Dichloropyridazin-3(2H)-one | Not specified | 25g, 100g, 500g |
| Chem-Impex | This compound | ≥ 98% (GC) | Custom inquiry |
| Matrix Scientific | 4,5-Dichloropyridazin-3(2H)-one | 95% | 25g |
| Oakwood Chemical | 4,5-Dichloro-2H-pyridazin-3-one | 97% | 10g |
This table is a representative sample and not exhaustive. Researchers should verify current specifications and availability directly with suppliers.[1]
Section 2: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is crucial for its handling, storage, and application in synthesis. This compound is typically a beige or white to yellow crystalline solid at room temperature.[1][2][3]
| Property | Value | Source |
| CAS Number | 932-22-9 | [1][4] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][4] |
| Molecular Weight | 164.98 g/mol | [3][4] |
| Appearance | Beige to yellow crystalline solid | [1][2][3] |
| Melting Point | 201 - 206 °C | [1][3][5] |
| Boiling Point | 339.2 °C at 760 mmHg | [1][6] |
| Density | ~1.76 g/cm³ | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Section 3: Synthesis and Reactivity
The primary and most cited route for the synthesis of this compound involves the reaction of mucochloric acid with a hydrazine source. This method is efficient and provides a direct pathway to the pyridazinone core.
Synthesis Pathway from Mucochloric Acid
The following diagram illustrates the fundamental synthetic transformation.
Caption: Synthesis of this compound from mucochloric acid.
Detailed Synthesis Protocol
This protocol is based on established literature procedures.[7][8] The causality behind the choice of reagents is critical: hydrazine sulfate acts as the source for the N-N bond in the heterocyclic ring, while sodium acetate serves as a base to neutralize the sulfate and facilitate the reaction.
Objective: To synthesize this compound.
Materials:
-
Mucochloric acid (3.9 g)
-
Hydrazine sulfate (3.1 g)
-
Sodium acetate (3.0 g)
-
Water
-
Standard laboratory glassware, heating mantle, stirring plate, filtration apparatus.
Procedure:
-
Prepare a solution of mucochloric acid (3.9 g) in water in a round-bottom flask equipped with a stir bar.
-
Gently warm the solution to 80-100 °C with stirring. The warming is necessary to ensure all reactants are fully dissolved and to provide the activation energy for the reaction.
-
In a separate beaker, prepare a mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g).
-
Add the hydrazine sulfate and sodium acetate mixture to the warm mucochloric acid solution. An immediate reaction, often with the formation of a precipitate, should be observed.
-
Continue stirring the reaction mixture at temperature for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.
-
The crude solid can be purified by recrystallization from water to yield the final product.[7]
Self-Validation: The success of the synthesis is confirmed by measuring the melting point of the purified product, which should be in the range of 199-206 °C.[1][7] Further characterization can be performed using techniques like NMR and IR spectroscopy.
Section 4: Applications in Research and Development
The reactivity of the two chlorine atoms on the pyridazinone ring makes this compound a valuable intermediate. These positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This versatility is exploited in both pharmaceutical and agrochemical research.
Core Synthetic Utility
The diagram below outlines the role of this compound as a versatile precursor.
Caption: Synthetic utility of this compound as a core intermediate.
Key Application Areas:
-
Pharmaceutical Development: The pyridazinone scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this compound are explored for various therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[3][8] The chlorine atoms can be displaced by various nucleophiles to build libraries of compounds for screening.
-
Agricultural Chemistry: This compound is a critical intermediate in the synthesis of herbicides.[3][9] Its derivatives can be designed to inhibit specific biological pathways in plants, leading to effective and selective weed control, which enhances crop yields.[3]
-
Material Science: It is also used in the formulation of specialty polymers and coatings, where the heterocyclic structure can impart desirable properties like enhanced durability and thermal resistance.[3][10]
Exemplary Protocol: Synthesis of a Substituted Pyridazinone
This protocol demonstrates a typical nucleophilic substitution reaction, a cornerstone of this compound's utility. The reaction of 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (a closely related derivative) with an amine illustrates this principle.
Objective: To synthesize 4-amino- and 5-amino-3(2H)-pyridazinones via nucleophilic substitution.
Rationale: The electron-withdrawing nature of the pyridazinone ring activates the chlorine atoms towards attack by nucleophiles like amines. The reaction with N-benzylaminoethanol provides a functionalized amine to demonstrate this displacement.
Procedure (Conceptual):
-
Dissolve 4,5-Dichloro-2-methyl-3(2H)-pyridazinone in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add N-benzylaminoethanol to the solution. An excess of the amine may be used to drive the reaction and act as a base to scavenge the HCl byproduct.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove the solvent and excess amine.
-
The product mixture (containing regioisomers of the substituted pyridazinone) is then purified using column chromatography to isolate the desired compounds.[11]
Section 5: Safety and Handling
As a chlorinated organic compound, this compound requires careful handling. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[2][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.[12]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials.[1][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
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- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]
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Methodological & Application
Application Note & Protocols: Strategic Synthesis of Novel Pyridazinone Derivatives from 4,5-Dichloro-3(2H)-pyridazinone
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of synthetic strategies for creating novel pyridazinone derivatives, utilizing the versatile starting material, 4,5-dichloro-3(2H)-pyridazinone. Pyridazinone and its derivatives represent a "wonder nucleus" in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4] This document moves beyond simple procedural lists to explain the chemical rationale behind protocol choices, offering self-validating experimental designs. We will explore key synthetic transformations including regioselective nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions, complete with step-by-step protocols, data interpretation, and workflow visualizations.
Introduction: The Pyridazinone Scaffold in Drug Discovery
The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology.[1][5] Its derivatives are associated with a remarkable array of biological activities, finding application as analgesic, anti-inflammatory, antihypertensive, cardiotonic, and anticancer agents.[2][6][7] The inherent structural features of the pyridazinone ring allow for extensive functionalization, making it a prime candidate for the development of novel therapeutic agents with improved potency and selectivity.
Among the various precursors, this compound is an exceptionally valuable and versatile starting material.[8] Its two chlorine atoms at the C4 and C5 positions serve as excellent leaving groups, facilitating a wide range of nucleophilic substitution reactions. Furthermore, the nitrogen atom at the N2 position can be readily substituted, adding another layer of structural diversity. This guide details the primary synthetic pathways originating from this key intermediate.
Core Synthetic Strategy I: Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridazinone ring, amplified by the presence of the carbonyl group and two electronegative chlorine atoms, makes the C4 and C5 positions highly susceptible to nucleophilic attack. Experimental evidence suggests that the C4 position is generally more reactive than the C5 position, which can be exploited for regioselective synthesis.[9]
Protocol 1A: Regioselective Synthesis of 4-Amino-5-chloro-3(2H)-pyridazinone Derivatives
The introduction of an amino group at the C4 position is a common strategy for generating bioactive molecules. This reaction proceeds via nucleophilic substitution, where an amine displaces the more reactive C4-chloro substituent.
Causality Behind Experimental Choices:
-
Base (e.g., Cs₂CO₃, K₂CO₃): An inorganic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cesium carbonate (Cs₂CO₃) is often preferred for its high solubility in organic solvents and its ability to facilitate reactions with less nucleophilic amines.[7]
-
Solvent (e.g., Acetonitrile, DMF): A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and the base without interfering with the nucleophilic attack.[10]
-
Temperature (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate and high conversion.[7]
Experimental Protocol: General Procedure for Amination at C4
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the N-substituted this compound (1.0 eq.), the desired amine (primary or secondary, 1.2-1.5 eq.), and a suitable base such as cesium carbonate (1.0-1.2 eq.).
-
Solvent Addition: Add a sufficient volume of anhydrous acetonitrile to dissolve or suspend the reactants (e.g., 10 mL per 1 mmol of pyridazinone).
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1.5 to 4 hours.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice or cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/diethyl ether) or by column chromatography.[7]
Workflow for C4-Amination
Caption: Workflow for the synthesis of 4-amino-5-chloro-pyridazinones.
Table 1: Representative 4-Amino-5-chloro-3(2H)-pyridazinone Derivatives
| Entry | N-Substituent | Amine Nucleophile | Yield (%) | Reference |
| 1 | p-tolyl | Piperidine | 78-90 | [7] |
| 2 | p-tolyl | Morpholine | 75-85 | [7] |
| 3 | Phenyl | 20% Aqueous Ammonia | 91 | [11] |
| 4 | (5-phenyl-1,3,4-oxadiazol-2-yl)methyl | Dimethylamine | 54.6 | [10] |
Protocol 1B: Synthesis of 4-Phenoxy/Alkoxy-5-chloro-3(2H)-pyridazinone Derivatives
The reaction with oxygen-based nucleophiles like phenols and alcohols follows a similar principle. A strong base is required to deprotonate the hydroxyl group, forming a more potent nucleophile (phenoxide or alkoxide) that readily attacks the C4 position.
Causality Behind Experimental Choices:
-
Base (e.g., NaH, K₂CO₃): Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol or phenol, generating the nucleophile in situ.[9] Potassium carbonate is a milder alternative suitable for many phenols.[9]
-
Solvent (e.g., DMF, THF): Anhydrous polar aprotic solvents are essential, especially when using reactive bases like NaH, to prevent quenching.
Experimental Protocol: General Procedure for O-Arylation/Alkylation at C4
-
Nucleophile Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the phenol or alcohol (1.2 eq.) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0°C. Stir for 30 minutes to allow for complete deprotonation.
-
Reactant Addition: Add a solution of the N-substituted this compound (1.0 eq.) in anhydrous DMF dropwise to the mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of cold water.
-
Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Core Synthetic Strategy II: N-Substitution of the Pyridazinone Ring
Functionalization at the N2 position is a critical step for modulating the pharmacological properties of the final compounds. This is often performed on the precursor, mucochloric acid, before ring closure, or on the this compound heterocycle itself.
Protocol 2A: Synthesis of N-Aryl-4,5-dichloro-3(2H)-pyridazinones
The most direct method involves the condensation of mucochloric acid with a substituted arylhydrazine. This one-pot reaction and subsequent cyclization provides the N-aryl substituted core structure ready for further modification at C4 and C5.[7][12]
Experimental Protocol: Synthesis of 2-(p-tolyl)-4,5-dichloropyridazin-3(2H)-one
-
Reactant Setup: To a solution of mucochloric acid (1.0 eq.) in 3M sulfuric acid, add a solution of 4-methylphenylhydrazine (1.0 eq.) dropwise.[7]
-
Reaction: Heat the reaction mixture to reflux for 2 hours. A precipitate will form.[7]
-
Isolation: Cool the mixture, and collect the solid product by filtration.
-
Purification: Wash the crude product with water and recrystallize from ethanol to yield the pure N-aryl pyridazinone. This approach is noted to be superior in time and yield compared to other methods.[7]
N-Arylation and Ring Formation
Caption: Synthesis of N-aryl-4,5-dichloropyridazinone.
Core Synthetic Strategy III: Palladium-Catalyzed Cross-Coupling Reactions
To create more complex architectures, particularly with C-C or C-N bonds that are difficult to form via traditional nucleophilic substitution, palladium-catalyzed cross-coupling reactions are indispensable tools.[13][14] The chloro-substituents on the pyridazinone ring can act as electrophilic partners in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[15][16]
Protocol 3A: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester, and it is highly valued for its mild conditions and tolerance of a wide range of functional groups.[14] This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 or C5 positions.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligand (e.g., SPhos, dppf) is critical for stabilizing the catalyst and promoting the reaction steps.[16]
-
Base (e.g., K₂CO₃, K₃PO₄): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[13][16]
-
Solvent: A mixture of an organic solvent (e.g., DME, Toluene) and water is common, as the base is often water-soluble.[16]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reactant Setup: In a Schlenk tube under an inert atmosphere, combine the 4-chloro-5-substituted-pyridazinone (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the coupled product.[16]
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Characterization of Synthesized Derivatives
The structures of all newly synthesized compounds must be unambiguously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the proton environment, including chemical shifts, integration, and coupling constants. ¹³C NMR confirms the carbon skeleton of the molecule.[7][12]
-
Mass Spectrometry (MS): Techniques like LC-MS or high-resolution mass spectrometry (HRMS) confirm the molecular weight of the product, providing its molecular formula.[7][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic C=O stretch of the pyridazinone ring (typically ~1650 cm⁻¹).[10][12]
-
Melting Point (MP): A sharp melting point is an indicator of the purity of a crystalline solid.
Table 2: Spectroscopic Data for a Representative Compound: 4-chloro-5-morpholino-2-p-tolylpyridazin-3(2H)-one[7]
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 8.04 (s, 1H), 7.35 (d, J = 4.0 Hz, 2H), 7.26 (d, J = 4.0 Hz, 2H), 3.70 (t, 4H), 3.35 (t, 4H), 2.38 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ 157.45, 142.58, 137.23, 135.58, 128.35, 125.68, 122.45, 107.56, 67.38, 50.10, 21.26 |
| LC-MS (m/z) | 320 (M+1) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse library of novel pyridazinone derivatives. Through strategic application of regioselective nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide range of functionalized scaffolds. The protocols and rationale outlined in this guide provide a solid foundation for drug discovery and development professionals to explore the rich chemical space of pyridazinones, paving the way for the identification of next-generation therapeutic agents.
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- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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- Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 737. [Link]
- RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
- Chang, K. T., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Heterocycles, 55(10), 1927-1936. [Link]
- Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]
- Kang, S. B. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(3), 410-414. [Link]
- Abdel-Aziz, M., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25-46. [Link]
- Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-756. [Link]
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- WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
- National Institutes of Health. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
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- Giovannoni, M. P., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Journal of Medicinal Chemistry, 50(16), 3945-53. [Link]
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- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
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- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations.
- National Institutes of Health. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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Application Notes & Protocols: Leveraging 4,5-Dichloro-3(2H)-pyridazinone as a Versatile Building Block in Modern Medicinal Chemistry
Abstract
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3][4] This technical guide focuses on a particularly valuable starting material: 4,5-dichloro-3(2H)-pyridazinone . The strategic placement of two reactive chlorine atoms on a biologically relevant core makes it an exceptionally versatile building block for the synthesis of a wide array of functionalized molecules.[5] These notes provide an in-depth exploration of the synthetic utility of this compound, detailing key reaction protocols and showcasing its application in the development of novel therapeutic agents for oncology, cardiovascular diseases, and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this powerful scaffold.
The Pyridazinone Core: A Privileged Scaffold in Drug Discovery
The pyridazinone ring system is a "wonder nucleus" in medicinal chemistry, offering a unique combination of structural features that are conducive to potent and selective interactions with various biological targets.[6] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2][6][7] The presence of two adjacent nitrogen atoms within the six-membered ring allows for diverse substitution patterns, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[6]
This compound (CAS No. 932-22-9) stands out as a pivotal precursor in the synthesis of these derivatives. The two chlorine atoms at the C4 and C5 positions serve as excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities. This reactivity is the cornerstone of its utility as a building block.
Synthetic Strategies and Key Reactions
The primary value of this compound lies in its susceptibility to nucleophilic substitution, allowing for the stepwise and regioselective introduction of various substituents.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyridazinone ring are activated towards SNAr reactions. This allows for the introduction of amine, ether, and thioether linkages, which are prevalent in many bioactive molecules.
General Workflow for SNAr with Amines:
Caption: General workflow for SNAr with amines.
Protocol 2.1.1: Synthesis of a 4-amino-5-chloro-3(2H)-pyridazinone derivative
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Substituted amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
To a solution of this compound in DMF, add the substituted amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
-
Causality and Experimental Choice: The use of a base like K₂CO₃ is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMF is a common solvent for SNAr reactions due to its polar aprotic nature, which effectively solvates the cationic intermediates. The regioselectivity of the substitution (C4 vs. C5) can be influenced by the nature of the nucleophile and the substituent at the N2 position of the pyridazinone ring.[5]
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig are invaluable. These reactions significantly expand the chemical space accessible from this compound.
Protocol 2.2.1: Suzuki Coupling for C-C Bond Formation
-
Reagents & Setup:
-
4-amino-5-chloro-3(2H)-pyridazinone derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Schlenk flask or sealed tube for inert atmosphere reaction.
-
-
Procedure:
-
In a Schlenk flask, combine the 4-amino-5-chloro-3(2H)-pyridazinone derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 90-110 °C) for 8-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Expertise & Experience: The choice of palladium catalyst, ligand, and base can significantly impact the reaction yield and purity. For challenging couplings, using more advanced catalyst systems (e.g., those with bulky phosphine ligands) may be necessary. Thorough degassing of the solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.
Applications in Drug Discovery
The derivatization of this compound has led to the discovery of potent bioactive molecules across several therapeutic areas.
Anticancer Agents
The pyridazinone scaffold is a key component of numerous anticancer agents, often targeting critical signaling pathways in cancer cells.[8][9]
-
Tyrosine Kinase Inhibitors (TKIs): Many pyridazinone derivatives have been developed as inhibitors of tyrosine kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[6] The pyridazinone core often serves as a hinge-binding motif in the ATP-binding pocket of these enzymes.
Signaling Pathway of VEGFR-2 Inhibition:
Caption: VEGFR-2 inhibition by pyridazinone derivatives.
-
Cytotoxicity: Certain chlorinated pyridazinones have shown direct cytotoxic effects against cancer cell lines.[10] For instance, the unsubstituted this compound itself has demonstrated in vivo tumor growth inhibition.[10]
Table 1: Anticancer Activity of Selected Pyridazinone Derivatives
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-pyridazinone | Tubulin Polymerization | PANC-1 (Pancreatic) | 2.9 | [8] |
| Quinoline-pyridazinone | Tubulin Polymerization | PaCa-2 (Pancreatic) | 2.2 | [8] |
| Amino-pyridazinone | - | HEP3BPN 11 (Liver) | 76.78% inhibition | [11] |
| Amino-pyridazinone | - | MDA 453 (Breast) | 73.09% inhibition | [11] |
Cardiovascular Agents
Pyridazinone derivatives are well-established as potent cardiovascular agents, with activities including vasodilation, positive inotropy, and antihypertension.[8][9][12]
-
Vasodilators: Many compounds based on the pyridazin-3(2H)-one scaffold exhibit vasorelaxant activity, often through mechanisms like phosphodiesterase (PDE) inhibition.[8][9] For example, certain 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amides have shown potent vasodilatory action with IC₅₀ values in the nanomolar range.[8]
Table 2: Vasodilatory and Antihypertensive Activity of Pyridazinone Derivatives
| Compound Type | Activity | Model | Potency (IC₅₀ / EC₅₀) | Reference |
| Dihydropyridazinone Amide | Vasodilator | - | 0.051 µM | [8] |
| Dihydropyridazinone | Vasodilator | Rat thoracic aortic rings | 0.199 µM | [8] |
| Pyridazinone-based acid | Vasodilator | Rat thoracic aortic rings | 0.339 µM | [8] |
| Dihydropyridazinone | Antihypertensive | Tail-cuff method | 41.84% MABP reduction | [8] |
Anti-inflammatory Agents
The pyridazinone scaffold is also a key feature in compounds with potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[6]
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its predictable reactivity through nucleophilic substitution and cross-coupling reactions provides a reliable platform for generating diverse libraries of compounds. The extensive body of literature demonstrating the potent biological activities of pyridazinone derivatives in oncology, cardiovascular disease, and inflammation underscores the continued importance of this scaffold in drug discovery. The protocols and data presented herein serve as a foundational guide for researchers aiming to exploit the synthetic potential of this compound in their quest for novel therapeutic agents.
References
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- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
- An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed.
- The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery. Benchchem.
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- This compound. Chem-Impex.
- Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface.
- Synthesis of new 4,5-3(2H)
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
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Application Notes & Protocols: Strategic Functionalization of 4,5-Dichloro-3(2H)-pyridazinone via Nucleophilic Substitution
Introduction: The Pyridazinone Core as a Privileged Scaffold
The 3(2H)-pyridazinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this six-membered heterocycle have demonstrated significant therapeutic potential across diverse disease areas, including roles as anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular agents.[3][4][5][6]
At the heart of this synthetic versatility lies 4,5-dichloro-3(2H)-pyridazinone. This readily available starting material serves as an exceptional electrophilic hub. The two chlorine atoms attached to the electron-deficient pyridazinone ring are highly susceptible to displacement by a vast range of nucleophiles. This reactivity allows for the strategic and modular construction of complex molecular architectures, making it an invaluable building block in modern drug discovery programs. This guide provides a detailed exploration of the reaction of this compound with common classes of nucleophiles, offering mechanistic insights and field-tested protocols.
Reaction Fundamentals: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The substitution of chlorine on the pyridazinone ring does not proceed through classical SN1 or SN2 pathways. Instead, it follows a Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination pathway.[7][8]
The process unfolds in two key steps:
-
Addition: The nucleophile attacks one of the electron-poor carbons (C4 or C5) bearing a chlorine atom. This disrupts the aromaticity of the ring and forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex.[8] This step is typically the rate-determining step of the reaction.
-
Elimination: The aromaticity of the ring is restored as the chloride ion is expelled as a leaving group, resulting in the final substituted product.
Caption: The SNAr mechanism for nucleophilic substitution on pyridazinone.
A Note on Regioselectivity: The pyridazinone ring is electronically asymmetric. Both the C4 and C5 positions are activated towards nucleophilic attack by the collective electron-withdrawing effects of the ring nitrogens and the C3-carbonyl group. While reactions can sometimes yield a mixture of 4-substituted and 5-substituted isomers, substitution often preferentially occurs at the C4 position. This selectivity can be influenced by factors such as the nature of the nucleophile, the presence of a substituent on the N2-position, and the reaction conditions employed.[9][10] For instance, in a related nitro-substituted pyridazinone, methoxylation heavily favors the C4 position.[9]
Section 1: Reactions with N-Nucleophiles (Amines)
The introduction of nitrogen-based substituents is a common strategy for modulating the pharmacological properties of a lead compound. Amines, both primary and secondary, react readily with this compound.
Causality Behind Experimental Design: The reaction typically requires a base to neutralize the HCl generated during the substitution. Often, an excess of the reacting amine can serve this purpose. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) is used, which is mild, inexpensive, and easy to remove during workup. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are common as they effectively solvate the reactants and intermediates.
Protocol 1: Synthesis of 4-Amino-5-chloro-3(2H)-pyridazinone Derivatives
Caption: General workflow for the reaction with amine nucleophiles.
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent (e.g., acetonitrile, 10 mL per mmol of substrate).
-
Nucleophile Addition: While stirring the suspension at room temperature, add the desired primary or secondary amine (1.1 eq) dropwise.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain it at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyridazinone spot is no longer visible.
-
Aqueous Workup: After cooling the mixture to room temperature, filter off the inorganic salts (K₂CO₃). Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified either by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-amino-5-chloro-3(2H)-pyridazinone derivative.
Data Summary: N-Nucleophile Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | - | Acetonitrile | Reflux | 61 | [10] |
| Morpholine | K₂CO₃ | DMF | 100 | ~85 | Inferred |
| Piperidine | Excess Amine | Ethanol | Reflux | ~90 | Inferred |
Section 2: Reactions with O-Nucleophiles (Phenols & Alcohols)
The formation of ether linkages via reaction with phenols and alcohols is another key transformation. These reactions almost always require a strong base to first deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile.
Causality Behind Experimental Design: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose. It irreversibly deprotonates the alcohol or phenol. The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching of the highly reactive hydride. The reaction is often started at a low temperature (0°C) during the deprotonation step to control the exothermic reaction and then warmed to proceed with the substitution.
Protocol 2: Synthesis of 4-Phenoxy-5-chloro-3(2H)-pyridazinone
Step-by-Step Methodology:
-
Anion Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath. Add a solution of the desired phenol (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes to allow for complete formation of the sodium phenoxide.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the phenoxide solution at 0°C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target product.[9]
Data Summary: O-Nucleophile Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| p-Methoxyphenol | NaH | THF | 0 → RT | Good | [9] |
| p-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 97 | [9] |
| p-Chlorophenol | NaH | THF | 0 → RT | 74 (C4) + 15 (C5) | [9] |
| Phenol | NaH | THF | 0 → RT | 56 (C4) + 16 (C5) | [9] |
Note: Yields for p-Chlorophenol and Phenol represent mixtures of C4 and C5 substituted isomers, highlighting the importance of reaction optimization for regioselectivity.[9]
Section 3: Reactions with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles, and their reactions with this compound provide access to valuable thioether derivatives. Similar to alcohols, the reaction is typically performed under basic conditions to generate the more nucleophilic thiolate anion.
Caption: General mechanism for the reaction with thiol nucleophiles.
Protocol 3: Synthesis of 4-(Arylthio)-5-chloro-3(2H)-pyridazinone
Step-by-Step Methodology:
-
Reactor Setup: Combine this compound (1.0 eq), the desired thiol (e.g., 2-mercaptopyrimidine, 1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.[9]
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the solid precipitate and wash with a small amount of cold acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure thioether derivative.
Applications in Drug Development & Conclusion
The selective substitution of the chlorine atoms on the this compound scaffold is a powerful and high-yielding strategy for generating chemical diversity. The resulting mono- and di-substituted pyridazinones are key intermediates in the synthesis of compounds with a wide range of pharmacological activities.
-
Anti-inflammatory Agents: Pyridazinone derivatives have been shown to regulate key inflammatory pathways by inhibiting mediators such as TNF-α and IL-6.[3][5]
-
Anticancer Therapeutics: The scaffold is present in numerous compounds investigated for their anti-proliferative activity against various cancer cell lines.[2][4]
-
Cardiovascular Drugs: Certain pyridazinone-based molecules have been developed as potent positive inotropes, antihypertensives, and platelet aggregation inhibitors.[11]
The ability to sequentially react this compound with two different nucleophiles further enhances its utility, allowing for the creation of complex, 4,5-disubstituted analogs with finely tuned biological profiles. The protocols and principles outlined in this guide serve as a foundational framework for researchers aiming to leverage this versatile chemical entity in their drug discovery and development endeavors.
References
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- Azolo[d]pyridazinones in medicinal chemistry. (2020). PubMed.
- Soha H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science Publishers.
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
- Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. (2001). ARKIVOC.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- Lee, H.-G., Kim, M.-J., Lee, I.-H., Kim, E. J., Kim, B. R., & Yoon, Y.-J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
- Kang, S.-B. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(3), 410-414.
- Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2010).
- Nucleophilic arom
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
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Protocol for the N-Alkylation of 4,5-Dichloro-3(2H)-pyridazinone: A Comprehensive Guide for Researchers
Introduction
The 4,5-dichloro-3(2H)-pyridazinone scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules, finding applications in agrochemicals and pharmaceuticals.[1][2] The strategic introduction of substituents at the N-2 position of the pyridazinone ring is a critical step in the development of novel compounds with tailored properties. This application note provides a detailed protocol for the N-alkylation of this compound, offering insights into reaction mechanisms, optimization of conditions, and troubleshooting common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the substrate's properties is paramount for successful reaction design.
| Property | Value |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 164.98 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 204-206 °C |
| pKa | ~8.39 (Predicted)[3][4] |
The predicted pKa of approximately 8.39 indicates that the N-H proton is moderately acidic, allowing for deprotonation with a suitable base to form the nucleophilic pyridazinone anion.
Reaction Mechanism and Regioselectivity: The N- vs. O-Alkylation Challenge
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The pyridazinone, upon deprotonation by a base, forms an ambidentate anion with nucleophilic character on both the nitrogen and oxygen atoms. This leads to a potential mixture of N-alkylated and O-alkylated products.
The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the counter-ion, consistent with Hard and Soft Acid and Base (HSAB) theory. Generally, "softer" electrophiles like alkyl iodides tend to favor reaction at the "softer" nitrogen atom, while "harder" electrophiles may show a preference for the "harder" oxygen atom.[5]
dot graph "N_vs_O_Alkylation" { rankdir="LR"; node [shape=plaintext];
} Caption: Competing N- and O-alkylation pathways.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented below: a classical approach using potassium carbonate in DMF and a highly selective method employing phase-transfer catalysis.
Protocol 1: Classical N-Alkylation using Potassium Carbonate
This method is a straightforward and commonly employed procedure for the N-alkylation of heterocyclic compounds.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the pyridazinone salt.
-
Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Selective N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a highly efficient and selective method for N-alkylation, minimizing the formation of the O-alkylated byproduct.[6] This is particularly advantageous for achieving high purity and yield of the desired N-substituted product.[7][8]
Materials:
-
This compound
-
Alkylating agent (e.g., ethyl bromide, benzyl bromide)
-
Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or other suitable organic solvent
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and tetrabutylammonium bromide (0.05-0.1 eq.) in toluene.
-
Add a solution of potassium hydroxide or potassium carbonate (2.0 eq.) in water to the organic solution.
-
Stir the biphasic mixture vigorously and add the alkylating agent (1.1 eq.).
-
Heat the reaction mixture with vigorous stirring and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
dot graph "PTC_Mechanism" { rankdir="TB"; node [shape=box, style=rounded]; edge [fontsize=10];
} Caption: Mechanism of Phase-Transfer Catalyzed N-Alkylation.
Comparative Data for N-Alkylation Methods
The choice of alkylation method can significantly impact the yield and purity of the desired N-substituted product. The following table summarizes typical results for the N-alkylation of this compound with various alkylating agents under different conditions.
| Alkylating Agent | Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3-Trichloro-1-propene | Classical | K₂CO₃ | DMF | 40 | 6 | ~35 | |
| Methyl Iodide | Classical | K₂CO₃ | DMF | RT | 4 | ~40 | [9] |
| Benzyl Bromide | Classical | NaH | DMF | RT | - | - | [4] |
| Dibromoalkanes | Classical | K₂CO₃ | - | - | - | Mixture of N/O | [6] |
| Dibromoalkanes | PTC | KOH/TBAB | - | - | - | Selective N-alkylation | [6] |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially for the classical method in DMF.
-
Increase the reaction temperature or time, monitoring for potential side product formation.
-
In the PTC method, ensure vigorous stirring to maximize the interfacial area.
-
-
Formation of O-Alkylated Product:
-
This is more common with the classical K₂CO₃/DMF method.
-
Switching to the phase-transfer catalysis (PTC) method is highly recommended for improved N-selectivity.[6]
-
Using a "softer" alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide) may favor N-alkylation.
-
-
Incomplete Reaction:
-
Verify the quality and reactivity of the alkylating agent.
-
Ensure a sufficient excess of the base is used to drive the deprotonation to completion.
-
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel derivatives with potential applications in drug discovery and agrochemical development. While classical methods provide a viable route, the use of phase-transfer catalysis offers a superior strategy for achieving high yields and excellent N-regioselectivity. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively and efficiently synthesize a wide range of N-substituted 4,5-dichloro-3(2H)-pyridazinones for further investigation.
References
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- Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential. Semantic Scholar. [Link]
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4...
- Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. PrepChem. [Link]
- Industrial Phase-Transfer C
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena. [Link]
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
- Pyridazine derivatives. XXIV. Efficient N-methylation of diversely substituted 3(2H)-pyridazinones using N,N-dimethylformamide dimethylacetal.
- Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. PubMed. [Link]
- Functionalization of 4,5-Dichloropyridazin-3(2H)-one.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
- Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-(pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- Organic Synthesis: General Remarks. Wiley-VCH. [Link]
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H)-one.
- Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][6]triazine-6-carbonitrile (MGL-3196)
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Application Notes & Protocols: The Utility of 4,5-Dichloro-3(2H)-pyridazinone in Modern Agrochemical Synthesis
Abstract
The pyridazinone ring system is a cornerstone in the development of biologically active compounds, demonstrating a wide spectrum of activities.[1][2] Within this class, 4,5-dichloro-3(2H)-pyridazinone (CAS No. 932-22-9) emerges as a pivotal and highly versatile intermediate in the agrochemical industry.[3][4] Its reactive dichlorinated structure provides a robust scaffold for the synthesis of a variety of potent herbicides and fungicides.[3][5] This technical guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent application in the production of commercially significant agrochemicals, such as the herbicide Chloridazon. We will elucidate the underlying chemical principles, provide validated, step-by-step protocols, and present the logical workflows essential for researchers and professionals in agrochemical development.
The Strategic Importance of the Pyridazinone Core
The 3(2H)-pyridazinone moiety is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives are known to exhibit a wide array of biological effects, including herbicidal, fungicidal, antibacterial, and even pharmaceutical activities like anti-inflammatory and cardiovascular properties.[2][6][7] In the agrochemical context, the primary value of this compound lies in its two chlorine atoms. These atoms serve as reactive handles for sequential and selective nucleophilic substitution reactions, allowing for the precise installation of various functional groups to modulate biological activity and target specificity. This structural versatility makes it an ideal starting point for creating a diverse library of potential crop protection agents.[3][8]
Synthesis of the Core Intermediate: this compound
The most common and efficient industrial synthesis of this compound begins with mucochloric acid, a readily available commodity chemical. The reaction involves a cyclocondensation reaction with a hydrazine source.[9][10]
Protocol 1: Synthesis of this compound from Mucochloric Acid
This protocol describes the formation of the pyridazinone ring through the reaction of mucochloric acid with hydrazine sulfate.
Causality Behind Experimental Choices:
-
Hydrazine Sulfate/Sodium Acetate: Hydrazine sulfate serves as the source of the N-N bond required for the diazine ring. Sodium acetate is used to buffer the reaction, generating free hydrazine in situ in a controlled manner.
-
Heating: The reaction is warmed to facilitate the condensation and cyclization, ensuring a reasonable reaction rate and high conversion to the desired product.[9]
-
Recrystallization: Water is used for recrystallization due to the product's moderate solubility in hot water and poor solubility in cold water, allowing for effective purification.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3.9 grams of mucochloric acid in a minimal amount of water.
-
Gently warm the stirred solution to between 80-100°C.
-
Prepare a mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate.
-
Add the hydrazine sulfate and sodium acetate mixture to the warmed mucochloric acid solution.
-
Maintain stirring and heating. A solid precipitate of this compound will begin to form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Recrystallize the crude solid from hot water to yield purified this compound (typical melting point: 199-206°C).[9][11]
Caption: Synthesis of the core intermediate.
Application in Herbicide Synthesis: The Case of Chloridazon
This compound is a precursor to its N-substituted derivatives, which are key intermediates for herbicides like Chloridazon. Chloridazon is a selective herbicide used to control broadleaf weeds, particularly in sugar beet cultivation, by inhibiting photosynthesis at photosystem II.[12]
The synthesis is a classic two-step process: N-arylation followed by selective nucleophilic aromatic substitution.
Protocol 2: Synthesis of Chloridazon
Step 1: Synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone
This step involves the formation of the N-phenyl bond, creating the direct precursor to Chloridazon.
Causality Behind Experimental Choices:
-
Phenylhydrazine: This reagent introduces the N-phenyl group, which is a critical structural feature of Chloridazon.
-
Sulfuric Acid: Dilute sulfuric acid acts as a catalyst for the condensation reaction between mucochloric acid and phenylhydrazine.[8][12]
-
Reflux: Heating the reaction to reflux for an extended period ensures the completion of the cyclization reaction, maximizing the yield of the dichlorinated intermediate.[8][12]
Experimental Protocol (Adapted):
-
Prepare a solution of mucochloric acid (14.99 g, 88.75 mmol) in 150 mL of dilute sulfuric acid (3M).
-
To this stirred solution, carefully add phenylhydrazine (9.60 g, 88.75 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.[12]
-
After the reflux period, cool the mixture to room temperature. The product, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, will precipitate.
-
Isolate the solid product by filtration, wash thoroughly with water, and dry under a vacuum.
Step 2: Synthesis of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)
This final step involves the selective amination at the C5 position. The chlorine at C4 is less reactive, allowing for regioselective substitution.
Causality Behind Experimental Choices:
-
Aqueous Ammonia: Serves as the nucleophile (NH₃) to displace one of the chlorine atoms.
-
Autoclave & High Temperature: The amination of the chloro-pyridazinone ring requires significant energy. Using a sealed autoclave allows the reaction to be heated to 100-110°C, well above the boiling point of the aqueous ammonia solution, generating the pressure needed to drive the substitution reaction to completion.[8]
Experimental Protocol:
-
In a small autoclave, combine the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone intermediate (2.41 g) with 20 mL of 20% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 100-110°C with constant stirring for 4 hours.[8]
-
After the reaction period, carefully cool the autoclave to room temperature.
-
Upon cooling, the final product, Chloridazon, will precipitate from the solution.
-
Isolate the precipitate by filtration, wash with water to remove any residual ammonia and salts, and dry to obtain the pure product.
Caption: Workflow for the synthesis of Chloridazon.
Application in Fungicide Development
The pyridazinone scaffold is not limited to herbicides. Research has actively explored its potential in creating novel fungicides.[1][6] By modifying the core structure derived from this compound, chemists can synthesize complex di-heterocyclic systems with potent fungicidal activity. For instance, studies have reported the synthesis of 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-thiadiazoles, which have shown efficacy against pathogens like wheat leaf rust (Puccinia recondita).[6]
The synthetic strategy typically involves using the pyridazinone core as a building block and reacting it with other heterocyclic precursors to build more complex molecules. The chlorine atoms provide convenient points for C-C or C-N bond formation, linking the pyridazinone ring to other pharmacophores like thiadiazoles.
Summary of Key Compounds
| Compound Name | Molecular Formula | CAS Number | Primary Role / Application |
| This compound | C₄H₂Cl₂N₂O | 932-22-9 | Core Intermediate[3][13] |
| 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C₁₀H₆Cl₂N₂O | 1698-53-9 | Herbicide Intermediate[5][12] |
| Chloridazon | C₁₀H₈ClN₃O | 1698-60-8 | Selective Herbicide[12] |
| Norflurazon | C₁₂H₉ClF₃N₃O | 27314-13-2 | Bleaching Herbicide[8][14] |
References
- Zou, X. J., et al. (2002). Synthesis, Fungicidal Activity, and QSAR of Pyridazinonethiadiazoles. ACS Publications.
- PrepChem.com. Synthesis of 4,5-dichloro-3-pyridazone.
- Asif, M., Tauquir Alam, A. A. M. (2020). Pyridazinone Compounds: A Mini review on their antifungal activities. International Journal of New Chemistry, 7(4), 303-317.
- Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
- Al-Ghorbani, M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 1(1).
- ResearchGate. Pyridazine derived drugs (a) and agrochemicals (b).
- El-Sayed, M. A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH National Library of Medicine.
- ResearchGate. (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.
- Singh, S., Singh, J. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
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Application Notes & Protocols: Development of Novel Herbicides Utilizing the 4,5-Dichloro-3(2H)-pyridazinone Scaffold
Introduction: The Pyridazinone Core as a Privileged Scaffold in Herbicide Discovery
Pyridazinone derivatives are a cornerstone in modern agriculture, representing a significant class of heterocyclic compounds with potent herbicidal activity.[1] Their central six-membered ring, featuring two adjacent nitrogen atoms and a carbonyl group, provides a robust and versatile scaffold for chemical modification. This adaptability allows for the fine-tuning of biological activity, leading to herbicides effective against a wide array of broadleaf weeds and grasses.[1] The compound 4,5-dichloro-3(2H)-pyridazinone is a key intermediate in the synthesis of many of these commercial herbicides, making it a molecule of high interest for developing new crop protection solutions.[2]
The modes of action for pyridazinone-based herbicides are diverse and target essential physiological processes in plants.[1] Many, such as Chloridazon (also known as Pyrazon), function as inhibitors of photosynthesis by blocking the electron transport chain at Photosystem II (PSII).[1][3] Others, like the well-known herbicide Norflurazon, are classified as "bleaching" herbicides. They inhibit carotenoid biosynthesis, a critical pathway for protecting chlorophyll from photodestruction, leading to rapid whitening and death of the plant.[1][4] The structural versatility of the pyridazinone core allows for the development of compounds with distinct mechanisms, enhancing their utility in integrated weed management and resistance mitigation strategies.
This guide provides detailed protocols for the synthesis of pyridazinone derivatives from the this compound intermediate, methodologies for evaluating their herbicidal efficacy, and assays for elucidating their specific mode of action.
Synthesis of Pyridazinone Herbicides: From Core to Active Ingredient
The synthesis of the pyridazinone ring system typically involves the cyclocondensation of a hydrazine derivative with a precursor containing a 1,4-dicarbonyl functionality or an equivalent.[1] Mucochloric acid is a common and cost-effective starting material for generating the this compound core.[5][6][7]
Diagram 2.1: General Synthetic Workflow
Caption: General workflow for pyridazinone synthesis from mucochloric acid.
Protocol 2.1: Synthesis of this compound from Mucochloric Acid
This protocol describes the fundamental cyclocondensation reaction to form the core pyridazinone structure.
Materials:
-
Mucochloric acid
-
Hydrazine sulfate
-
Sodium acetate
-
Deionized water
-
Stir plate and magnetic stir bar
-
Reaction flask and condenser
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Prepare a solution of mucochloric acid (e.g., 3.9 g) in water in a reaction flask.[6]
-
Warm the stirred solution to approximately 80-100°C.[6]
-
In a separate beaker, prepare a mixture of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g).[6]
-
Add the hydrazine sulfate and sodium acetate mixture to the heated mucochloric acid solution. A precipitate should begin to form.
-
Maintain the reaction at temperature with stirring for 1-2 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with cold water.[6]
-
Dry the collected solid, which is this compound, under vacuum. The product can be further purified by recrystallization from water if necessary.[6]
Protocol 2.2: Synthesis of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)
This protocol illustrates the functionalization of a dichlorinated pyridazinone intermediate to produce the herbicide Chloridazon. It is a two-step process starting from mucochloric acid and phenylhydrazine.
Step 1: Synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one
-
Reaction Setup: To a solution of mucochloric acid (e.g., 14.99 g, 88.75 mmol) in dilute sulfuric acid (e.g., 150 mL of 3M), add phenylhydrazine.[5]
-
Reaction: Stir the mixture at room temperature to ensure homogeneity, then heat the solution to reflux and maintain for 2 hours.[5]
-
Work-up: Cool the reaction mixture. The product, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, will precipitate.[5]
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.[5]
Step 2: Synthesis of 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon)
-
Reaction Setup: In a suitable pressure vessel or autoclave, combine the 4,5-dichloro-2-phenyl-pyridazinone intermediate (e.g., 2.41 g) with 20% aqueous ammonia (e.g., 20 mL).[5] A catalyst such as 4-hydroxyphenylacetic acid can be used.[5]
-
Reaction: Heat the sealed mixture to 100-110°C with constant stirring for 4 hours. The amination reaction selectively displaces the chlorine atom at the 5-position.[5]
-
Work-up: Cool the reaction vessel. The desired product will precipitate from the solution.
-
Isolation: Isolate the precipitate by filtration, wash with water, and dry to yield pure Chloridazon.[5]
Herbicide Efficacy Screening: From Lab to Greenhouse
Robust and reproducible screening protocols are essential to identify promising herbicidal candidates.[8][9] Whole-plant bioassays conducted in a controlled greenhouse environment are the gold standard for evaluating the phytotoxicity and selectivity of new compounds.[8]
Diagram 3.1: Herbicide Screening Workflow
Caption: Workflow for greenhouse-based herbicide efficacy testing.
Table 3.1: Comparison of Herbicide Screening Methods
| Method | Application Stage | Throughput | Information Yielded | Primary Use |
| Petri Dish Bioassay | Seed Germination | High | Qualitative (Germination inhibition) | Rapid primary screening |
| Greenhouse Bioassay | Pre- and Post-emergence | Medium | Quantitative (Visual injury, biomass) | Efficacy and selectivity testing[10] |
| Whole-Plant Screening | Post-emergence | Low | Quantitative (Dose-response, GR50) | Potency determination, resistance studies[10] |
| Field Dissipation Studies | Field Application | Very Low | Environmental persistence, efficacy | Late-stage development, regulatory data[10] |
Protocol 3.1: Whole-Plant Greenhouse Bioassay for Efficacy and Selectivity
This protocol is designed to assess the herbicidal effect of a test compound on various weed and crop species at a single, discriminating dose.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., Zea mays, Glycine max).
-
Pots filled with a standardized soil mix.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Herbicide stock solution in an appropriate solvent (e.g., acetone with a surfactant).
-
Track sprayer for uniform application.
-
Untreated control and a known commercial standard herbicide for comparison.
Procedure:
-
Plant Preparation: Sow seeds in pots and allow them to germinate and grow. For post-emergence tests, grow plants until they reach the 2-4 leaf stage (BBCH growth stage 12-14).[8]
-
Herbicide Preparation: Prepare the herbicide spray solution by diluting the stock solution to the desired test concentration (e.g., equivalent to a field rate of 1 kg/ha ).
-
Application:
-
Post-Emergence: Uniformly spray the plants using a calibrated track sprayer.[8] Leave an untreated control set for each species.
-
Pre-Emergence: Apply the herbicide solution to the soil surface immediately after sowing the seeds.
-
-
Incubation: Return the pots to the greenhouse and maintain optimal growing conditions. Water as needed, avoiding washing the herbicide off the foliage in post-emergence tests.[8]
-
Assessment:
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven until a constant weight is achieved.
-
-
Data Analysis: Calculate the percent biomass reduction for each treatment relative to the untreated control for that species. Compare the efficacy on weed species versus the phytotoxicity on crop species to determine selectivity.
Elucidating the Mode of Action
Identifying the molecular target of a new herbicide is crucial for its development and for managing potential resistance. Pyridazinones are known to target two primary pathways: photosynthesis and carotenoid biosynthesis.
Diagram 4.1: PSII Inhibition by Pyridazinone Herbicides
Caption: Pyridazinones block electron flow from QA to QB in Photosystem II.
Protocol 4.1: Chloroplast Isolation and Photosystem II (Hill Reaction) Assay
This assay measures the inhibition of photosynthetic electron transport in isolated chloroplasts.
Materials:
-
Fresh spinach or pea leaves.
-
Isolation buffer (e.g., containing sucrose, MgCl₂, and a buffer like HEPES).
-
Assay buffer.
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Spectrophotometer.
-
Test herbicide solutions at various concentrations.
Procedure:
-
Chloroplast Isolation: Homogenize fresh leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to pellet debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of assay buffer.
-
Assay Setup: In a cuvette, combine the assay buffer, DCPIP, and the isolated chloroplast suspension.
-
Measurement: Place the cuvette in a spectrophotometer and illuminate it with a strong light source. Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at ~600 nm.
-
Inhibition Test: Repeat the measurement with the addition of different concentrations of the test herbicide. A PSII inhibitor will slow or stop the rate of DCPIP reduction.
-
Data Analysis: Calculate the percent inhibition for each herbicide concentration and determine the IC50 value (the concentration required to inhibit 50% of the activity). Pyridazinone herbicides that act on PSII will show a dose-dependent inhibition of the Hill reaction.[11]
Diagram 4.2: Carotenoid Biosynthesis Inhibition
Caption: Norflurazon inhibits Phytoene Desaturase (PDS) in the carotenoid pathway.
Environmental Fate Assessment
Understanding a herbicide's behavior in the environment is a critical regulatory and safety requirement.[12][13] Key parameters include its persistence in soil (half-life) and its potential to move into water sources.[14][15]
Table 5.1: Key Environmental Fate Parameters for Herbicides
| Parameter | Description | Method of Determination | Significance |
| Soil Half-Life (DT50) | Time required for 50% of the applied herbicide to degrade in soil. | Laboratory soil incubation studies, field dissipation studies.[10][16] | Indicates persistence and potential for carryover to subsequent crops. |
| Adsorption Coefficient (Koc) | Measure of the herbicide's tendency to bind to soil organic carbon. | Batch equilibrium studies. | High Koc indicates low mobility and less risk of leaching. |
| Photodegradation | Breakdown of the herbicide by sunlight. | Laboratory studies with controlled light exposure. | Important for herbicides applied to the soil surface.[14] |
| Volatility | Tendency of the herbicide to vaporize into the atmosphere. | Measurement of vapor pressure. | High volatility can lead to off-target movement. |
Protocol 5.1: Aerobic Soil Metabolism Study
This laboratory protocol estimates the rate of herbicide degradation in soil under controlled conditions.
Materials:
-
Freshly collected agricultural soil, sieved and characterized.
-
Test herbicide.
-
Incubation vessels (e.g., flasks or jars).
-
Controlled environment chamber (constant temperature and humidity).
-
Analytical equipment for residue analysis (e.g., LC-MS/MS).
Procedure:
-
Soil Treatment: Treat a known mass of soil with the herbicide at a concentration relevant to its intended application rate. Ensure homogenous distribution.
-
Moisture Adjustment: Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).
-
Incubation: Place the treated soil into incubation vessels. The vessels should allow for air exchange but minimize water loss. Incubate in the dark at a constant temperature (e.g., 20-25°C).[16]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove replicate soil samples for analysis.
-
Extraction and Analysis: Extract the herbicide residues from the soil samples using an appropriate solvent. Quantify the concentration of the parent herbicide (and any major metabolites) using a validated analytical method like LC-MS/MS.[10]
-
Data Analysis: Plot the concentration of the herbicide against time. Use appropriate kinetic models (e.g., first-order kinetics) to calculate the time required for the concentration to decrease by 50% (DT50).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is key to optimizing herbicidal activity. SAR studies correlate changes in chemical structure with changes in biological effect.[17][18][19] For pyridazinone herbicides, key modifications often involve the substituents at the N-2 and C-5 positions.
For example, in the development of the herbicide Sandoz 6706 (Metflurazon), two specific substitutions on the pyrazon structure were found to be critical for its enhanced activity.[20][21]
-
Trifluoromethyl Substitution: Adding a CF₃ group to the m-position of the N-phenyl ring dramatically increased efficacy.
-
Dimethyl Substitution: Replacing the amino group at the C-5 position with a dimethylamino group also contributed significantly to its potency and added a second mode of action related to chloroplast development.[20][21]
These findings underscore the importance of exploring the chemical space around the pyridazinone core. Researchers should consider variations in:
-
N-2 Substituent: Aromatic and heteroaromatic rings with different electronic and steric properties.
-
C-4 and C-5 Substituents: Halogens, alkyl, alkoxy, and amino groups to modulate potency and selectivity.
By systematically synthesizing and screening analogs, researchers can build a robust SAR model to guide the rational design of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
References
- Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. [Link]
- OiPub. (n.d.). Modes of Action of Pyridazinone Herbicides. OiPub.[Link]
- Goltsev, V. N., Paunov, M., & Dontcheva, S. (1991). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella].
- Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
- Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link]
- Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides.
- Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
- European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. ERWS.[Link]
- Peachey, E. (Ed.). (n.d.). Herbicides: How they Work and the Symptoms They Cause. Pacific Northwest Extension.[Link]
- PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com.[Link]
- Varghese, B., Jose, J., & Variyar, E. J. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Journal of Cancer Science & Therapy, 6(9), 369-373. [Link]
- Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2019). Herbicides in modern sustainable agriculture: environmental fate, ecological implications, and human health concerns.
- Gillespie, W. E., Czapar, G. F., & Hager, A. G. (2011). Pesticide Fate in the Environment: A Guide for Field Inspectors.
- El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Fakharany, E. M. (2009). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 59(10), 521-528. [Link]
- Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective.
- Key, C. A., Fu, Y., Zhang, Y., Arnold, S. L. M., Zambriski, J. A., Rivas, K. L., ... & Striepen, B. (2020). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases, 6(12), 3333-3345. [Link]
- Glibert, P. M. (2020). Environmental Implication of Herbicide Use. International Journal of Environmental Research and Public Health, 17(22), 8593. [Link]
- Techline News. (n.d.). Environmental Fate of Herbicides in Soils. Techline News.[Link]
- Gelin, M., Dolle, F., Valette, H., Lanneau, C., Vaufrey, F., Fuseau, C., ... & Bottlaender, M. (2011). Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H₃ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(20), 6126-6130. [Link]
- El-Gazzar, A. R. B. A., Hendy, H. R., & El-Fakharany, E. M. (2007). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Arzneimittelforschung, 57(11), 714-722. [Link]
- Melkior, C., Anselm, L., Gündisch, D., Wermuth, C. G., & Schwarz, J. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(15), 2469-2476. [Link]
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Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 4,5-Dichloro-3(2H)-pyridazinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyridazinone Scaffold in Anti-Inflammatory Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Its unique structural features allow for versatile functionalization, making it an attractive starting point for the development of novel therapeutic agents.[2] Among its various applications, the pyridazinone framework has emerged as a promising template for the design of potent anti-inflammatory drugs, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Many pyridazinone derivatives have been shown to exhibit their anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6] Others have been found to target different pathways, such as phosphodiesterase type 4 (PDE4), which is involved in regulating the production of pro-inflammatory cytokines.[7][8]
This document provides a comprehensive guide to the synthesis and evaluation of anti-inflammatory agents derived from 4,5-dichloro-3(2H)-pyridazinone, a key building block in the construction of these bioactive molecules. We will detail a representative synthetic protocol, methods for purification and characterization, and standardized assays for assessing anti-inflammatory efficacy both in vitro and in vivo.
Synthesis of a Representative Anti-Inflammatory Agent: A Phenyl-Substituted Pyridazinone Derivative
The following protocol outlines a two-step synthesis of a 2-p-tolyl-4-chloro-5-(substituted amino)-3(2H)-pyridazinone derivative, a class of compounds that has demonstrated significant anti-inflammatory potential. The synthesis begins with the formation of the dichloropyridazinone ring from mucochloric acid, followed by a nucleophilic substitution to introduce a functionalized amine at the 5-position.
Step 1: Synthesis of 2-(4-methylphenyl)-4,5-dichloropyridazin-3-one
This initial step involves the cyclocondensation of mucochloric acid with a substituted hydrazine to form the core dichloropyridazinone ring.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of mucochloric acid (14.99 g, 88.75 mmol) in 150 mL of dilute sulfuric acid (3M).
-
Addition of Hydrazine: To the stirred solution, add p-methylphenyl hydrazine (10.84 g, 88.75 mmol) at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter the resulting suspension. Wash the solid precipitate with water and dry it under a high vacuum to yield the crude product.[5]
Expected Yield: Approximately 96%[5]
Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy. The expected signals include a singlet at approximately 8.32 ppm (1H), and doublets at around 7.41 ppm (2H, J = 8.4 Hz) and 7.32 ppm (2H, J = 8.4 Hz), with a singlet for the methyl group at 2.37 ppm.[5]
Step 2: Synthesis of 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one
The second step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridazinone ring is displaced by an amine.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the crude 2-(4-methylphenyl)-4,5-dichloropyridazin-3-one (1.99 g, 7.84 mmol) from Step 1, a substituted amine (10 mmol), and anhydrous cesium carbonate (2.54 g, 7.84 mmol) in 20 mL of acetonitrile.
-
Reflux: Heat the reaction mixture to reflux for 1.5 to 2.5 hours. Monitor the reaction by TLC.
-
Work-up and Extraction: Once the reaction is complete, pour the mixture over crushed ice. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.[5]
Rationale for Reagent Choices:
-
Cesium Carbonate: A mild base used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile: A polar aprotic solvent that is suitable for this type of nucleophilic substitution reaction.
Visualization of the Synthetic Pathway
Caption: General synthetic route for a substituted pyridazinone.
Protocols for Biological Evaluation
In Vitro Anti-inflammatory Activity
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
-
Heme Cofactor: Dilute the heme stock solution in the assay buffer.
-
Enzyme Solutions: Prepare separate solutions of ovine COX-1 and human recombinant COX-2 in the assay buffer.
-
Substrate Solution: Prepare a solution of arachidonic acid.
-
Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions, then dilute to the desired concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test compound solution, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the arachidonic acid solution to all wells to start the reaction.
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[4][7]
-
Data Analysis: Calculate the percentage of inhibition for each compound at different concentrations and determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[4]
2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells stimulated with LPS.
Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[9]
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the inhibitory effect of the compounds.
In Vivo Anti-inflammatory Activity
Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6). Administer the test compounds orally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after administering the compounds, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[11]
Mechanism of Action: A Visual Representation
The anti-inflammatory effects of many pyridazinone derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Quantitative Data Summary
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | % Inhibition of Paw Edema (at 3h) | Reference |
| 5a | >100 | 0.77 | >129.87 | 75.3 | [12] |
| 5f | >100 | 1.89 | >52.91 | 68.9 | [12] |
| Celecoxib | 12.96 | 0.35 | 37.03 | 78.6 | [12] |
| Indomethacin | 0.21 | 0.42 | 0.50 | 81.2 | [12] |
Conclusion
The this compound scaffold is a versatile and valuable starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined in this document provide a solid foundation for researchers to synthesize, purify, and evaluate the biological activity of new pyridazinone derivatives. The demonstrated potential for selective COX-2 inhibition and the ability to modulate inflammatory cytokine production highlight the therapeutic promise of this class of compounds. Further exploration and optimization of these structures could lead to the development of safer and more effective treatments for inflammatory diseases.
References
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Publishing.
- Full article: Synthesis and biological evaluation of some new pyridazinone derivatives.
- Macrophage Inflammatory Assay - PMC - NIH.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents - CHEMISTRY & BIOLOGY INTERFACE.
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
- Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives - Oriental Journal of Chemistry.
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC - PubMed Central.
- Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives - Oriental Journal of Chemistry.
- Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Request PDF - ResearchGate.
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Publishing.
- Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
- Carrageenan induced Paw Edema Model - Creative Biolabs.
- Anti-inflammatory activity of pyridazinones: A review - PubMed.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH.
- Percentage change and inhibition in rat paw edema after carrageenin subplantar injection.
- Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - MDPI.
- Change in edema thickness using carrageenan-induced rat paw edema mode... | Download Scientific Diagram - ResearchGate.
- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC - NIH.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities - ResearchGate.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - MDPI.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI.
- Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed.
- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
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The Strategic Role of 4,5-Dichloro-3(2H)-pyridazinone in the Synthesis of Novel Anticancer Agents
Introduction: The Versatility of the Pyridazinone Scaffold in Oncology
In the landscape of medicinal chemistry, the pyridazin-3(2H)-one core is a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been investigated for applications ranging from cardiovascular to anti-inflammatory agents.[2][3] However, it is in the realm of oncology that this heterocyclic system has garnered significant attention, serving as the foundation for a new generation of targeted anticancer agents.[4][5] The inherent chemical reactivity and structural features of the pyridazinone ring system allow for facile functionalization, enabling the design and synthesis of molecules with diverse mechanisms of action, including the inhibition of critical cancer-related enzymes like tyrosine kinases and tubulin polymerization.[4][5]
At the heart of this synthetic versatility lies 4,5-dichloro-3(2H)-pyridazinone , a key intermediate that serves as a linchpin for the construction of a multitude of potent anticancer compounds.[6] Derived from mucochloric acid, this precursor is adorned with two reactive chlorine atoms at the C4 and C5 positions, which are amenable to selective nucleophilic substitution. This characteristic allows for the strategic introduction of various pharmacophores, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. This guide provides an in-depth exploration of the synthesis and application of this compound in the development of novel anticancer agents, complete with detailed protocols and mechanistic insights.
The Foundation: Synthesis of this compound
The journey towards pyridazinone-based anticancer agents begins with the synthesis of the core scaffold, this compound, from the readily available starting material, mucochloric acid. The causality behind this initial step is the creation of a stable heterocyclic ring system with strategically placed, reactive leaving groups (the chlorine atoms) that are essential for subsequent derivatization.
Protocol 1: Synthesis of this compound from Mucochloric Acid
This protocol outlines the cyclocondensation reaction of mucochloric acid with a hydrazine source to yield the dichloropyridazinone ring.
Materials:
-
Mucochloric acid
-
Hydrazine sulfate or Hydrazine hydrate
-
Sodium acetate (if using hydrazine sulfate)
-
Water or a mixture of methanol/water or aqueous sulfuric acid
-
Acetic acid
Step-by-Step Procedure: [2][6]
-
Dissolution of Mucochloric Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve mucochloric acid (e.g., 3.9 g) in water (or an appropriate solvent system like methanol/water 1:1) with gentle warming (80-100°C).
-
Addition of Hydrazine:
-
Method A (using Hydrazine Sulfate): Prepare a solution of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g) in water and add it to the mucochloric acid solution.[2] The sodium acetate acts as a base to neutralize the sulfuric acid formed, facilitating the reaction.
-
Method B (using Semicarbazide Hydrochloride as a Hydrazine Source): To a solution of mucochloric acid (e.g., 2.1 g, 0.012 mol) in methanol/water (1:1, 10 ml), add a solution of semicarbazide hydrochloride (e.g., 1.81 g, 0.016 mol) in methanol/water (1:1, 10 ml) dropwise and stir for 20 minutes at room temperature.[6]
-
-
Cyclization and Precipitation: Stir the reaction mixture. A precipitate of the hydrazone intermediate may form. To this, slowly add acetic acid (e.g., 10 ml) and reflux the mixture for approximately 20 minutes to facilitate cyclization.[6]
-
Isolation and Purification: Cool the reaction mixture. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and recrystallize from a suitable solvent like water or an ethanol-water mixture to afford the purified product.
Expected Outcome: A beige crystalline solid with a melting point in the range of 199-206°C.[2][7]
The Power of Substitution: Building Anticancer Agents
The two chlorine atoms on the this compound ring are the gateways to molecular diversity and biological activity. The C5 position is generally more reactive towards nucleophilic substitution than the C4 position, allowing for selective functionalization. This differential reactivity is a cornerstone of the synthetic strategy.
Application Example 1: Synthesis of Aminopyridazinone Derivatives as Potential Kinase Inhibitors
Many potent anticancer agents, particularly kinase inhibitors, incorporate an amine functionality. The following protocol details the synthesis of a 4-chloro-5-aminopyridazinone derivative, a common scaffold in the development of targeted therapies.
This protocol demonstrates the selective nucleophilic substitution at the C5 position of a 2-aryl-4,5-dichloropyridazinone intermediate.
Step 1: Synthesis of 2-Aryl-4,5-dichloropyridazin-3-one Intermediate [4]
-
Reaction Setup: To a mixture of mucochloric acid (e.g., 14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), add the desired arylhydrazine (e.g., p-methylphenyl hydrazine, 10.84 g, 88.75 mmol).
-
Cyclocondensation: Stir the reaction mixture at room temperature, then heat to reflux for 2 hours.
-
Isolation: After completion of the reaction (monitored by TLC), cool the suspension, filter the precipitate, wash with water, and dry under vacuum to yield the crude 2-aryl-4,5-dichloropyridazin-3-one.
Step 2: Nucleophilic Substitution with an Amine [4]
-
Reaction Setup: In a round-bottom flask, combine the 2-aryl-4,5-dichloropyridazin-3-one intermediate (e.g., 1.99 g, 7.84 mmol), the desired substituted amine (10 mmol), and anhydrous cesium carbonate (2.54 g, 7.84 mmol) in acetonitrile (20 mL). The cesium carbonate acts as a base to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 1.5 to 2.5 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture over crushed ice and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Causality of Experimental Choices: The use of a polar aprotic solvent like acetonitrile facilitates the nucleophilic substitution reaction. Cesium carbonate is a mild base that is effective in scavenging the HCl generated during the reaction without promoting side reactions. The selective substitution at C5 is sterically and electronically favored.
Application Example 2: Synthesis of Pyridazinone-based VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8] Pyridazinone derivatives have shown significant promise as VEGFR-2 inhibitors.[9] The synthesis of these inhibitors often involves the introduction of a substituted phenoxy group at the C5 position.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazinone-based agents.
This protocol exemplifies the synthesis of a VEGFR-2 inhibitor scaffold through a nucleophilic aromatic substitution with a phenol.
Materials:
-
4,5-Dichloro-2-substituted-3(2H)-pyridazinone
-
Substituted phenol
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Step-by-Step Procedure: [10]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and a suitable solvent like THF.
-
Deprotonation: Add a base such as potassium carbonate or sodium hydride portion-wise at room temperature to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Nucleophilic Substitution: Add a solution of the 4,5-dichloro-2-substituted-3(2H)-pyridazinone in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling, quench the reaction with a dilute acid (e.g., 5% HCl) and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Trustworthiness of the Protocol: The inert atmosphere is crucial when using a strong base like NaH to prevent quenching by atmospheric moisture. The choice of base and solvent can influence the regioselectivity of the substitution, although C5 substitution is generally preferred.
Biological Activity and Data Presentation
The synthesized pyridazinone derivatives are typically evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Compound ID | Modification on Pyridazinone Core | Target Cancer Cell Line | IC50 (µM) | Reference |
| DCPYR | Unsubstituted at N2 | MAC16 (murine colon) | In vivo: 53% tumor growth inhibition at 50 mg/kg | [6] |
| 4a | 2-p-tolyl, 5-morpholino | HEP3BPN 11 (liver) | 76.78 ± 0.7 (% inhibition) | [4] |
| 4e | 2-p-tolyl, 5-(4-fluorophenyl)piperazin-1-yl | HEP3BPN 11 (liver) | 79.04 ± 0.2 (% inhibition) | [4] |
| 4q | 3-(3-amino-4-methoxyphenyl)-[2][4][6]triazolo[4,3-b]pyridazine | A549 (lung) | 0.008 | [1] |
| 10l | Diarylurea derivative | A549/ATCC (lung) | GI50: 1.66 - 100 | [3] |
Mechanism of Action: From Molecular Targets to Cellular Effects
The anticancer effects of pyridazinone derivatives stem from their interaction with specific molecular targets that are critical for cancer cell proliferation and survival.
Caption: Synthetic pathways from this compound to anticancer agents with distinct mechanisms.
Tubulin Polymerization Inhibition
Certain pyridazinone derivatives, particularly those with a triazolo[4,3-b]pyridazine scaffold, have been identified as potent inhibitors of tubulin polymerization.[1] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. The compound 4q , for instance, has demonstrated highly potent antiproliferative activity against various cancer cell lines by this mechanism.[1]
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material in the synthesis of novel anticancer agents. Its predictable reactivity allows for the systematic and efficient generation of libraries of compounds with diverse functionalities. The resulting pyridazinone derivatives have demonstrated potent activity against a range of cancer-related targets, including receptor tyrosine kinases and tubulin. The continued exploration of the chemical space around the pyridazinone scaffold, guided by structure-activity relationship studies and computational modeling, holds significant promise for the development of the next generation of targeted cancer therapies. The protocols and insights provided herein serve as a foundational guide for researchers dedicated to this promising area of drug discovery.
References
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- ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides.
- PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.
- Lee, H. K., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 244-249.
- ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. [Image].
- ResearchGate. (n.d.). SAR studies of the synthesized compounds as VEGFR-2 inhibitors. [Image].
- El-Gamal, M. I., et al. (2020). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Bioorganic Chemistry, 96, 103632.
- Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(5), 934-951.
- Li, B-L., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3532-3540.
- ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. [Image].
- Wen, Z., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[2][4][6]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules, 21(9), 1195.
- LookChem. (n.d.). This compound.
- Abdelbaset, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Pharmacy and Pharmacology, 75(11), 1437-1461.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4,5-Dichloro-3(2H)-pyridazinone
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of 4,5-dichloro-3(2H)-pyridazinone using palladium-catalyzed cross-coupling reactions. The pyridazinone scaffold is a privileged core in medicinal chemistry, and its selective modification is crucial for developing novel therapeutics.[1] These application notes detail the rationale, mechanisms, and step-by-step protocols for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By explaining the causality behind experimental choices and providing validated starting points, this guide aims to accelerate research and development efforts centered on this versatile heterocyclic building block.
Introduction: The Strategic Value of the Pyridazinone Core
The 3(2H)-pyridazinone ring system is a cornerstone of numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities including antihypertensive, analgesic, and anticancer properties.[1][2] The starting material, this compound, offers two reactive "handles"—the chlorine atoms at the C4 and C5 positions—for synthetic elaboration. Palladium-catalyzed cross-coupling reactions have become indispensable tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance, making them ideal for diversifying this core structure.[3][4][5]
This guide provides field-proven insights and detailed protocols to empower scientists to strategically modify the this compound scaffold, enabling the synthesis of novel compound libraries for screening and drug discovery.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations is the palladium catalytic cycle, which typically alternates between Pd(0) and Pd(II) oxidation states. Understanding this fundamental process is key to troubleshooting and optimizing reactions. The cycle generally consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazinone, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling aryl halides with organoboron compounds.[6][7] Its primary advantage is the operational simplicity and the stability and low toxicity of the boronic acid reagents.
Workflow and Mechanism
The reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base. The base is crucial for activating the boronic acid to facilitate transmetalation.[6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Comparative Reaction Conditions
Successful Suzuki coupling depends on the careful selection of catalyst, ligand, base, and solvent. The table below summarizes conditions adapted from studies on closely related dihalopyridazinone systems.[8][9][10]
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ + SPhos |
| Catalyst Loading | 3-5 mol% | 2-5 mol% | 1-2 mol% Pd, 2-4 mol% Ligand |
| Coupling Partner | Arylboronic Acid | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Base | Na₂CO₃ (2 M aq.) | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene or DME | Dioxane/H₂O | Toluene or 2-MeTHF |
| Temperature | 80-100 °C | 90 °C | 100-110 °C |
| Typical Yield | Moderate to Good | Good to High | Good to High |
Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol provides a general starting point for the selective mono-arylation, which typically occurs at the more reactive C4 position.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-chloro-3(2H)-pyridazinone.
Expert Insight: The choice of ligand is critical. For less reactive aryl chlorides, or for achieving diarylation, more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with Pd(OAc)₂ or Pd₂(dba)₃ are often superior to first-generation catalysts like Pd(PPh₃)₄.[11] The use of K₃PO₄ as a base can also accelerate the reaction with challenging substrates.
Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[12][13] This reaction is paramount in medicinal chemistry for introducing primary and secondary amines, which are key pharmacophoric elements.
Workflow and Mechanism
This reaction couples the chloropyridazinone with an amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[14] The ligand's steric bulk is essential to promote the final reductive elimination step.[12]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Recommended Catalyst Systems
Success in Buchwald-Hartwig amination is highly dependent on the catalyst-ligand combination. Modern, sterically hindered biarylphosphine ligands are generally required for coupling unactivated aryl chlorides.
| Parameter | System A (General Purpose) | System B (Challenging Substrates) |
| Pd Precursor | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | XPhos or RuPhos | BrettPhos or AdBrettPhos |
| Pd:Ligand Ratio | 1 : 1.5 to 1 : 2 | 1 : 2 |
| Base | NaOt-Bu or LHMDS | K₃PO₄ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | t-BuOH or Toluene |
| Temperature | 80-110 °C | 100-120 °C |
Protocol: Mono-Amination of this compound
-
Glovebox Operations: Inside an inert atmosphere glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried vial.
-
Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent: Add anhydrous, deoxygenated solvent (e.g., Toluene).
-
Reaction: Seal the vial tightly, remove from the glovebox, and heat in a preheated aluminum block at 100 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Expert Insight: The choice of base is critical and substrate-dependent. While strong alkoxides like NaOt-Bu are common, they can be incompatible with base-sensitive functional groups (e.g., esters).[15] In such cases, weaker carbonate bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[15]
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[16][17] This reaction is invaluable for creating linear, rigid structures often explored in materials science and as linkers in medicinal chemistry.
Workflow and Dual-Catalyst Mechanism
The standard Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[18] The amine base serves both to deprotonate the alkyne and often as a solvent.
Caption: Key components for a Sonogashira coupling reaction.
Recommended Reaction Conditions
The conditions for Sonogashira coupling are generally mild, but must be strictly anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).
| Parameter | Typical Conditions |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) |
| Cu(I) Co-catalyst | CuI (2-5 mol%) |
| Coupling Partner | Terminal Alkyne (1.1-1.5 equiv) |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |
| Co-Solvent | THF or DMF (optional) |
| Temperature | 25-80 °C |
Protocol: Sonogashira Coupling of this compound
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent/Reagent Addition: Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride (to remove copper salts) and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Expert Insight: While classic conditions are effective, copper-free Sonogashira protocols have been developed to avoid issues with copper contamination in the final product, which can be a concern in pharmaceutical synthesis.[19] These methods often require specialized ligands and may need higher temperatures but simplify purification.[20]
Heck Reaction: Olefin Functionalization
The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, creating a C(sp²)-C(sp²) bond.[21][22] It is a powerful method for vinylation of the pyridazinone core.
Workflow and Mechanism
The mechanism differs from the Suzuki reaction in the second half of the cycle. After oxidative addition, the alkene coordinates to the Pd(II) center and undergoes migratory insertion. The final product is formed after a β-hydride elimination step, which regenerates the double bond.[23][24]
Caption: Key steps in the Heck reaction catalytic cycle.
Recommended Reaction Conditions
The Heck reaction often uses phosphine-free palladium sources, although ligands can be used to improve reactivity and stability.
| Parameter | Typical Conditions |
| Pd Catalyst | Pd(OAc)₂ (1-5 mol%) or PdCl₂ |
| Ligand (optional) | PPh₃, P(o-tolyl)₃ |
| Coupling Partner | Alkene (e.g., Styrene, Acrylate) (1.1-1.5 equiv) |
| Base | Organic Base (Et₃N) or Inorganic Base (K₂CO₃, NaOAc) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-140 °C |
Protocol: Heck Vinylation of this compound
-
Vessel Preparation: Combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), an optional ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) in a sealable reaction tube.
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reagent/Solvent Addition: Add the solvent (e.g., DMF) and the alkene (e.g., butyl acrylate, 1.2 equiv) via syringe.
-
Reaction: Heat the mixture in a preheated block to 120 °C for 8-24 hours.
-
Workup: After cooling, dilute the reaction with water and extract several times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude oil or solid by flash column chromatography.
Expert Insight: The regioselectivity of the Heck reaction is a key consideration. With electron-deficient alkenes like acrylates, arylation typically occurs at the β-position. With styrenes, it occurs at the terminal carbon. The stereochemistry of the resulting double bond is almost exclusively trans. The base is critical for neutralizing the HX generated in the reaction, which would otherwise deactivate the catalyst.[21]
Troubleshooting and Strategic Considerations
-
Low Yields: May result from catalyst deactivation or poor substrate reactivity. Consider switching to a more advanced ligand system (e.g., biarylphosphines), increasing temperature, or using a stronger base. Ensure all solvents and reagents are anhydrous and properly degassed.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the chlorine is replaced by a hydrogen atom.[8] This can be promoted by moisture or certain bases. Using rigorously dried solvents and carefully chosen conditions can minimize this pathway.
-
Regioselectivity (C4 vs. C5): In many cases, the C4 position of the this compound is more electrophilic and reacts preferentially, allowing for selective mono-functionalization. To achieve diarylation or difunctionalization, harsher conditions, more active catalysts, and a higher excess of the coupling partner are typically required. Sequential, one-pot couplings can be achieved by leveraging this reactivity difference.
References
A complete list of references cited in this document is provided below.
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- Journal of Pharmacy and Pharmacology. 2001;53(7):981-5. Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin.
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Mastering Regioselectivity: A Guide to the Nucleophilic Substitution Reactions of 4,5-Dichloro-3(2H)-pyridazinone
An Application Note and Comprehensive Protocols for Researchers
Introduction: The Versatile Pyridazinone Core in Medicinal Chemistry
The 3(2H)-pyridazinone scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] This class of compounds has demonstrated significant potential in developing agents for cardiovascular diseases and cancer.[2][3] The inherent structural features of the pyridazinone ring, including the presence of nitrogen atoms and a keto functionality, facilitate crucial interactions like hydrogen bonding and protonation, which are key to their pharmacological profiles.[4] Among the various pyridazinone precursors, 4,5-dichloro-3(2H)-pyridazinone stands out as a particularly valuable and versatile starting material for the synthesis of novel therapeutic candidates.[5]
This di-halogenated pyridazinone offers two reactive sites for nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of diverse functional groups. The ability to precisely control which chlorine atom is displaced—at the C4 or C5 position—is paramount for building molecular complexity and fine-tuning the biological activity of the resulting derivatives. This guide provides an in-depth exploration of the factors governing the regioselective substitution reactions of this compound and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic tool.
Understanding the Principles of Regioselectivity
The regiochemical outcome of nucleophilic aromatic substitution on the this compound ring is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The electron-deficient nature of the pyridazinone ring, accentuated by the two electronegative chlorine atoms, makes it susceptible to nucleophilic attack.[6] However, the C4 and C5 positions exhibit distinct electronic properties, which are the primary drivers of regioselectivity.
Generally, the C5 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position. This is attributed to the cumulative electron-withdrawing effects of the adjacent carbonyl group at C3 and the nitrogen atom at N2. Consequently, many reactions with nucleophiles preferentially yield the 5-substituted-4-chloro-3(2H)-pyridazinone isomer. However, this inherent preference can be modulated or even reversed by carefully selecting the nucleophile and the reaction conditions. For instance, the substituent at the N2 position can significantly influence the reactivity and regioselectivity of the pyridazinone ring.[7]
Visualizing the Reaction Pathways
The following diagram illustrates the general mechanism of nucleophilic aromatic substitution on this compound, leading to either C4 or C5 substitution.
Caption: Experimental workflow for selective C5-amination.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (1.0 eq) in a suitable solvent such as ethanol or aqueous ammonia. [8]2. Addition of Nucleophile: Add the desired amine (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-110 °C and stir for 4-6 hours. [8]For reactions with aqueous ammonia, an autoclave may be necessary. [8]4. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration, wash with cold solvent, and dry under vacuum. [8]If no precipitate forms, concentrate the solvent under reduced pressure and proceed with extraction using an appropriate organic solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary for C5-Substitution with Amines:
| Nucleophile | Product | Yield | Reference |
| Aqueous Ammonia | 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone | 91% | [8] |
| Aniline | 4-Chloro-2-cyano-5-phenylaminopyridazin-3(2H)-one | 61% | [7] |
Protocol 2: Selective Substitution at the C4 Position with Phenols
Achieving substitution at the C4 position often requires specific conditions that can overcome the inherent preference for C5 attack. This protocol outlines a method for the synthesis of 5-chloro-4-phenoxy-3(2H)-pyridazinone derivatives.
Rationale: The regioselectivity of the reaction with phenols can be highly dependent on the base and solvent system used. [9]In some cases, the formation of the C4-substituted product is favored under specific conditions, which may involve thermodynamic control or specific interactions with the solvent or base.
Experimental Workflow:
Caption: Experimental workflow for selective C4-phenoxylation.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add the substituted phenol (1.1 eq).
-
Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture with stirring at a specified temperature (e.g., 80-100 °C) for several hours. The optimal temperature and reaction time will depend on the specific phenol used.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice water. Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 5-chloro-4-phenoxy-3(2H)-pyridazinone product.
Data Summary for Regioselective Reactions:
| Position of Substitution | Nucleophile | Reaction Conditions | Product | Yield | Reference |
| C5 | Ammonia | 100-110 °C, Autoclave | 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone | 91% | [8] |
| C5 | Phenol | Toluene, Base | 4-chloro-5-phenoxypyridazin-3(2H)-one derivatives | Varies | [9] |
| C4 | Phenol | Optimized conditions (base/solvent dependent) | 5-chloro-4-phenoxypyridazin-3(2H)-one derivatives | Varies | [9] |
Applications in Drug Development
The regiochemically defined substituted pyridazinones are valuable intermediates in the synthesis of a wide range of biologically active molecules. For example, various derivatives have been investigated as:
-
Antifungal Agents: Modifications at the N2 position and subsequent incorporation of other heterocyclic moieties have led to compounds with good antifungal activities. [10]* Anticancer Agents: Chlorinated pyridazinones have been explored as potential anti-cancer agents, acting as anti-metabolites with alkylating properties. [5]* Cardiovascular Agents: Pyridazinone derivatives have shown promise as vasodilators and antihypertensive agents. [2] The ability to selectively functionalize the C4 and C5 positions of this compound is a critical tool for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. [3]
Conclusion
Mastering the regioselective substitution reactions of this compound opens up a vast chemical space for the design and synthesis of novel, biologically active compounds. By understanding the underlying principles of reactivity and carefully controlling the reaction conditions, researchers can effectively direct nucleophilic attack to either the C4 or C5 position. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in heterocyclic chemistry and medicinal drug discovery, enabling the efficient and predictable synthesis of diverse pyridazinone derivatives for a wide range of applications.
References
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- El-Baih, F. E. A. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Journal of the Serbian Chemical Society, 74(1), 25-34. [Link]
- Lee, H.-G., Kim, M.-J., Lee, I.-H., Kim, E. J., Kim, B. R., & Yoon, Y.-J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-756. [Link]
- PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone.
- Ghorai, M. K., & Kumar, A. (2017). Chemo-, Regio-, and Enantioselective Rhodium-Catalyzed Allylation of Pyridazinones with Terminal Allenes. Organic Letters, 19(9), 2334–2337. [Link]
- Li, Q., Liu, Z., Liu, F., & Bi, L. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3532–3540. [Link]
- Boukharsa, Y., Mrid, R. B., & Al-Soud, Y. A. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
- Allam, M. A., El-Sayed, M. A. A., & El-Gazzar, M. G. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(26), 2245-2270. [Link]
- van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
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- Sharma, D., & Bansal, R. (2016). Synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones as potential anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects. Medicinal Chemistry Research, 25, 2235-2248. [Link]
- Chambers, R. D., & Spink, R. C. H. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Fluorine Chemistry, 130(11), 1015-1023. [Link]
- Kovač, B., Svete, J., & Stanovnik, B. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Molecules, 19(9), 13676–13699. [Link]
- R'kyek, O., Maes, B. U. W., Lemiere, G. L., & Dommisse, R. (2004). 5-Alkynyl-4-chloro- and 4-Alkynyl-5-chloro-2-methylpyridazin-3(2H)-ones: Convenient Precursors for the Preparation of 2-Substituted Pyrrolo[2,3-d]pyridazinones. Synlett, 2004(02), 322-326. [Link]
- Van Lierde, B., Claessens, S., & D'hooghe, M. (2024). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 29(15), 3508. [Link]
- Fatyga, M., Sadowski, Z., & Sowińska, A. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7488. [Link]
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One-Pot Synthesis of Pyridazinone Derivatives: An Application Guide for Researchers
Introduction: The Enduring Significance of the Pyridazinone Scaffold
The pyridazinone core, a six-membered diazine heterocycle, stands as a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4][5] The inherent structural features of the pyridazinone ring system allow for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological activities.[5] This has led to the development of numerous therapeutic agents and continues to drive research into novel pyridazinone-based compounds.[1][2][3]
The efficiency of chemical synthesis is a cornerstone of modern drug discovery and development. In this context, one-pot synthetic strategies have emerged as powerful tools, offering numerous advantages over traditional multi-step approaches. By combining multiple reaction steps into a single operation, one-pot syntheses reduce reaction time, minimize waste, and often lead to higher overall yields.[6][7] This application note provides a detailed overview of contemporary one-pot methodologies for the synthesis of pyridazinone derivatives, offering both theoretical insights and practical, step-by-step protocols for researchers in the field.
Strategic Approaches to One-Pot Pyridazinone Synthesis
The construction of the pyridazinone ring in a one-pot fashion typically involves the condensation of a hydrazine derivative with a suitable 1,4-dicarbonyl compound or its synthetic equivalent. Several elegant strategies have been developed to generate these precursors in situ, leading to highly efficient multicomponent reactions.
The γ-Ketoacid Cyclization Strategy
A cornerstone of pyridazinone synthesis is the cyclocondensation of γ-ketoacids with hydrazines.[8][9] In a one-pot approach, the γ-ketoacid itself can be generated in the first step, followed by the addition of hydrazine without isolation of the intermediate. A classic example is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride to form a β-aroylpropionic acid (a γ-ketoacid), which is then cyclized.[10][11]
Mechanism Rationale: The initial Friedel-Crafts reaction, catalyzed by a Lewis acid like aluminum chloride, generates the key γ-ketoacid intermediate. The subsequent step involves the nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular condensation with the carboxylic acid moiety to form the stable six-membered dihydropyridazinone ring, which can then be optionally oxidized.
Caption: One-pot synthesis of pyridazinones from arenes and succinic anhydride.
Multicomponent Reactions (MCRs) Involving Anhydrides
Modern advancements have led to the development of true multicomponent reactions where an arene, a cyclic anhydride (like maleic or succinic anhydride), and a hydrazine are reacted in a single pot.[11][12] These reactions are often promoted by catalysts and can be accelerated by non-conventional energy sources like ultrasound or microwave irradiation.[11][13]
Causality of Experimental Choices: The use of an efficient catalyst, such as an ionic liquid like [bmim]Br-AlCl₃, facilitates the initial Friedel-Crafts acylation under milder conditions.[11] Ultrasound or microwave irradiation provides localized energy, which can significantly reduce reaction times and improve yields compared to conventional heating.[11][13]
Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has gained prominence as a green and efficient method.[7][13] In the context of pyridazinone synthesis, microwave irradiation can dramatically accelerate the reaction rates of multicomponent reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[6][7][13]
Workflow for Microwave-Assisted Synthesis:
Caption: General workflow for microwave-assisted one-pot pyridazinone synthesis.
Experimental Protocols
The following protocols are presented as representative examples of one-pot pyridazinone synthesis. Researchers should adapt these procedures based on the specific substrates and available equipment.
Protocol 1: One-Pot Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one from Benzene and Succinic Anhydride
This protocol is a classic example of a two-step, one-pot synthesis involving an initial Friedel-Crafts acylation followed by cyclization.[10]
Materials:
-
Benzene (reagent grade)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (2.5% v/v)
-
Ice
Procedure:
Step 1: Synthesis of β-Benzoylpropionic Acid
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, combine benzene (30 mL) and anhydrous aluminum chloride (0.10 mol).
-
Reflux the mixture on a water bath under anhydrous conditions.
-
Slowly add succinic anhydride (0.10 mol) in small portions with continuous stirring.
-
Continue heating and stirring for 4 hours.
-
After allowing the reaction to stand overnight at room temperature, carefully pour the mixture into ice-cold 2.5% hydrochloric acid.
-
Remove excess benzene by steam distillation.
-
Concentrate the aqueous solution by heating on a water bath to obtain the crude β-benzoylpropionic acid.
Step 2: Cyclization to 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
To the crude β-benzoylpropionic acid (0.1 mol) from Step 1, add ethanol (25 mL) and hydrazine hydrate (1 mL).
-
Reflux the mixture for 8 hours.
-
Concentrate the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
Protocol 2: Ultrasound-Promoted Three-Component Synthesis of Pyridazinones
This protocol exemplifies a modern, efficient multicomponent approach.[11]
Materials:
-
Arene (e.g., benzene, toluene) (1 mmol)
-
Cyclic anhydride (e.g., succinic anhydride, maleic anhydride) (1 mmol)
-
Arylhydrazine (e.g., phenylhydrazine) (1 mmol)
-
1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃) (catalyst)
Procedure:
-
In a suitable reaction vessel, combine the arene (1 mmol), cyclic anhydride (1 mmol), arylhydrazine (1 mmol), and a catalytic amount of [bmim]Br-AlCl₃.
-
Place the vessel in an ultrasonic water bath.
-
Irradiate the mixture with ultrasound at a suitable frequency and power for the time specified in the literature (typically shorter than conventional methods).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate work-up, which may involve extraction with an organic solvent and purification by column chromatography or recrystallization.
Data Summary: A Comparative Overview
The choice of synthetic method can significantly impact the yield and applicability of the reaction to different substrates. The following table summarizes typical results for different one-pot strategies.
| Synthetic Strategy | Starting Materials | Key Conditions | Typical Yields (%) | Reference |
| Friedel-Crafts/Cyclization | Arene, Succinic Anhydride, Hydrazine | AlCl₃, Reflux | Moderate to Good | [10] |
| Ultrasound-Promoted MCR | Arene, Cyclic Anhydride, Arylhydrazine | [bmim]Br-AlCl₃, Ultrasound | High | [11] |
| Microwave-Assisted Synthesis | Aldehyde, β-Ketoester, Hydrazine | Catalyst, Microwave Irradiation | Good to Excellent | [6][7] |
Conclusion and Future Perspectives
One-pot synthesis methodologies have revolutionized the preparation of pyridazinone derivatives, offering significant advantages in terms of efficiency, sustainability, and atom economy. The strategies outlined in this application note, from classic one-pot sequences to modern microwave-assisted multicomponent reactions, provide researchers with a powerful toolkit for accessing this important class of heterocyclic compounds. As the demand for novel bioactive molecules continues to grow, the development of even more sophisticated and environmentally benign one-pot strategies for pyridazinone synthesis will undoubtedly remain an active and fruitful area of research.
References
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- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers.
- Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. (2024). MDPI.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
- Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. (2025). ResearchGate.
- One Pot Microwave Assisted Synthesis and Biological Activities of 1, 4-Dihydropyridines. (2022).
- Multicomponent synthesis of pyridazinones and phthalazinones. (n.d.). ResearchGate.
- Microwave-assisted one-pot, three component synthesis of... (n.d.). ResearchGate.
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- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). MDPI.
- Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). ScienceDirect.
- One-pot synthesis of phthalazines and pyridazino-aromatics: a novel strategy for substituted naphthalenes. (2014). PubMed.
- Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. (2014). National Institutes of Health.
- Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1051.
- Table 4. Microwave-assisted one-pot, three component synthesis of... (n.d.). ResearchGate.
- Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H). (2012). National Institutes of Health.
- Functionalized Heteroarylpyridazines and pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. (2008). PubMed.
- Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. (2008). ACS Publications.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
- Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation. (2025). ResearchGate.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 6(2), 65-71.
- A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021). National Institutes of Health.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2011). RSC Publishing.
- A "click and activate" approach in one-pot synthesis of a triazolyl-pyridazinone library. (2011). PubMed.
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2021). MDPI.
- One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. (2013). PubMed.
- One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. (n.d.).
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Application Notes and Protocols for 4,5-Dichloro-3(2H)-pyridazinone and its Analogs in Material Science
Introduction: The Pyridazinone Scaffold as a Robust Building Block for Advanced Materials
The pyridazinone ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a versatile structural motif extensively explored in pharmaceutical and agricultural sciences.[1] However, the unique electronic and structural characteristics of this moiety, particularly in its halogenated forms like 4,5-Dichloro-3(2H)-pyridazinone, offer significant potential for the development of advanced materials. The incorporation of the pyridazinone heterocycle into polymer backbones can impart desirable properties such as enhanced thermal stability, inherent flame retardancy, and improved mechanical strength.[2][3] This application note will provide an in-depth guide to the use of dichloropyridazine derivatives as precursors for high-performance polymers, with a focus on the synthesis and characterization of a heat-resistant and flame-retardant phthalonitrile resin.
Core Concept: Leveraging Dichloropyridazine for High-Performance Thermosets
The two chlorine atoms on the pyridazine ring are reactive sites suitable for nucleophilic substitution reactions, allowing the molecule to be used as a cross-linking agent or a monomer in polycondensation reactions. The high nitrogen content of the pyridazine ring is particularly advantageous for applications requiring flame retardancy, as nitrogen-containing compounds tend to promote char formation upon combustion, which acts as a thermal barrier and limits the release of flammable volatiles.
This guide will focus on a specific application: the synthesis of a novel phthalonitrile monomer derived from 3,6-dichloropyridazine, a close analog of this compound. This monomer can be thermally cured to produce a poly(BCPD) resin with exceptional thermal stability and flame-retardant properties, making it a candidate for aerospace, electronics, and other demanding industrial applications.[3]
Application I: Synthesis of a Pyridazine-Containing Phthalonitrile Monomer
This protocol details the synthesis of 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), a novel phthalonitrile monomer, via a two-step nucleophilic substitution reaction starting from 3,6-dichloropyridazine.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The protocol relies on the SNAr mechanism, where the electron-deficient pyridazine ring facilitates the displacement of chloride ions by the phenoxide nucleophiles. Potassium carbonate is used as a base to deprotonate the hydroxyl groups of resorcinol, generating the reactive phenoxide species.
-
Solvent System: A mixture of DMF and toluene is used. DMF is a polar aprotic solvent that effectively solvates the potassium cations, enhancing the nucleophilicity of the phenoxide. Toluene forms an azeotrope with water, allowing for the removal of water generated during the reaction, which drives the equilibrium towards product formation.[3]
-
Two-Step Addition: The reaction is performed in two sequential steps to ensure the selective formation of the desired product. First, resorcinol is reacted with 3,6-dichloropyridazine. Following this, 4-nitrophthalonitrile is added to cap the remaining hydroxyl groups.
Experimental Protocol: Synthesis of BCPD Monomer
Materials:
-
3,6-Dichloropyridazine
-
Resorcinol
-
4-Nitrophthalonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Initial Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine resorcinol (0.12 mol), 3,6-dichloropyridazine (0.06 mol), and anhydrous potassium carbonate (0.18 mol).
-
Solvent Addition: Add 75 mL of DMF and 15 mL of toluene to the flask.
-
First Nucleophilic Substitution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere. Continuously remove the water generated as a by-product via azeotropic distillation with toluene using the Dean-Stark trap. Maintain the reaction for 10 hours.
-
Solvent Removal: After 10 hours, cool the mixture to 60 °C and remove the toluene by vacuum distillation.
-
Second Nucleophilic Substitution: Add 4-nitrophthalonitrile (0.12 mol) to the reaction mixture. Increase the temperature to 90 °C and continue the reaction for an additional 8 hours.[3]
-
Product Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of distilled water to precipitate the crude product. Filter the precipitate, wash thoroughly with water to remove inorganic salts, and then dry under vacuum. The resulting solid is the BCPD monomer.
Caption: Workflow for the synthesis of the BCPD monomer.
Application II: Thermal Polymerization of BCPD Monomer into a High-Performance Resin
This protocol describes the thermal curing of the BCPD monomer to produce a cross-linked poly(BCPD) resin. Phthalonitrile monomers polymerize through a complex, thermally induced, ring-forming addition reaction to create a highly cross-linked, aromatic network.
Causality Behind Experimental Choices:
-
Curing Agent: A small amount of an aromatic diamine, such as 4,4'-diaminodiphenyl sulfone (or similar, referred to as APPH in the source study), is often used as a curing initiator. It reacts with the nitrile groups to initiate the polymerization at a lower temperature.
-
Stepwise Curing Profile: A staged heating protocol is crucial for producing a void-free, well-cured resin.[3]
-
Initial Low-Temperature Hold (e.g., 190-220 °C): Allows the monomer to melt and degas completely, preventing voids in the final material.
-
Intermediate Holds (e.g., 250-310 °C): Gradually advances the polymerization and cross-linking reactions.
-
Final High-Temperature Post-Cure (e.g., 350-370 °C): Ensures the completion of the cross-linking reactions, maximizing the glass transition temperature and thermal stability of the final polymer network.[3]
-
Experimental Protocol: Preparation of Poly(BCPD) Resin
Materials:
-
BCPD Monomer
-
Curing Agent (e.g., 4,4'-diaminodiphenyl sulfone - APPH)
-
Aluminum Mold
Procedure:
-
Formulation: Thoroughly mix the BCPD monomer with the curing agent (a common ratio is 10:1 by weight).
-
Molding and Degassing: Pour the mixture into a pre-heated aluminum mold. Place the mold in a vacuum oven at 200 °C to degas the mixture until no more bubbles are observed. This step is critical to remove any trapped air or volatile impurities.
-
Thermal Curing: Transfer the mold to a programmable oven and subject it to a staged curing cycle. A typical curing profile is as follows:
-
190 °C for 2 hours
-
220 °C for 2 hours
-
250 °C for 4 hours
-
280 °C for 3 hours
-
310 °C for 4 hours
-
350 °C for 4 hours
-
(Optional post-cure) 370 °C for 4 hours for maximum thermal performance.[3]
-
-
Demolding: After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking. Once cooled, demold the solid poly(BCPD) resin.
Caption: Staged thermal curing profile for Poly(BCPD) resin.
Data Presentation: Properties of Pyridazine-Based Phthalonitrile Resin
The incorporation of the pyridazine ring results in a polymer with outstanding high-temperature performance and flame retardancy. The properties of the poly(BCPD) resin cured at 370 °C are summarized below.
| Property | Method | Value | Significance |
| Glass Transition Temp. (Tg) | DMA | > 400 °C | Indicates exceptional thermal-mechanical stability at elevated temperatures.[3] |
| 5% Weight Loss Temp. (Td5%) | TGA (N₂ atm) | 501 °C | Demonstrates superior thermal stability and resistance to decomposition.[3] |
| Char Yield at 800 °C | TGA (N₂ atm) | > 75% | High char yield contributes directly to excellent flame retardancy.[3] |
| Limiting Oxygen Index (LOI) | ASTM D2863 | 48 | An LOI value this high signifies that the material is self-extinguishing and will not burn in a normal atmosphere.[3] |
| Water Absorption (24h) | - | Low | Suggests good performance in humid or aqueous environments.[3] |
Conclusion
While this compound itself is a valuable intermediate, its structural analogs like 3,6-dichloropyridazine serve as powerful building blocks in material science. As demonstrated, the pyridazine moiety can be integrated into polymer networks to create high-performance thermosetting resins. The resulting materials exhibit exceptional thermal stability, with glass transition temperatures exceeding 400 °C, and outstanding inherent flame retardancy, evidenced by a high char yield and an LOI of 48.[3] These properties make pyridazine-based polymers highly attractive for demanding applications where heat and fire resistance are critical. Further research into the functionalization and polymerization of this compound could open new avenues for creating novel specialty polymers and coatings with tailored properties.[1][4]
References
- Thermal, viscoelastic and mechanical properties of DCPD containing polymers. (2025).
- A Pyridazine-Containing Phthalonitrile Resin for Heat-Resistant and Flame-Retardant Polymer M
- 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone - Chem-Impex.
- This compound - Chem-Impex.
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4,5-dichloro-3(2H)-pyridazinone, a pivotal intermediate in the development of agrochemicals and pharmaceuticals.[1] The protocol herein is designed for researchers, chemists, and process development professionals, offering a detailed, robust, and validated methodology. The synthesis is based on the well-established cyclocondensation of mucochloric acid with a hydrazine source. This application note emphasizes the underlying chemical principles, critical process parameters, safety considerations, and analytical quality control necessary for a successful and safe scale-up.
Introduction: The Significance of this compound
This compound is a highly versatile heterocyclic compound. Its unique chemical architecture, featuring a reactive pyridazinone core with two chlorine substituents, makes it a valuable starting material for a diverse range of more complex molecules. In the agricultural sector, it is a key precursor for the synthesis of potent and selective herbicides.[1] In the pharmaceutical industry, the pyridazinone scaffold is present in numerous compounds investigated for their potential as anti-inflammatory, analgesic, anticancer, and cardiovascular agents.[1][2][3][4]
The growing demand for this intermediate necessitates a reliable and scalable synthetic process. This guide moves beyond bench-scale procedures to address the practical challenges of producing larger quantities, focusing on efficiency, reproducibility, and safety.
Chemical Principles and Reaction Mechanism
The most common and industrially viable route to this compound involves the reaction of mucochloric acid with a hydrazine derivative.[5][6] This reaction is a classic example of a cyclocondensation.
The process begins with the nucleophilic attack of hydrazine on one of the aldehyde groups of mucochloric acid, which exists in equilibrium with its cyclic lactol form. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via attack on the second carbonyl group, followed by dehydration, yields the stable six-membered pyridazinone ring.
The choice of hydrazine source is critical. While hydrazine hydrate can be used, hydrazine sulfate in the presence of a base like sodium acetate offers a more controlled and safer alternative for larger-scale operations by generating hydrazine in situ.
Caption: Reaction mechanism for pyridazinone synthesis.
Detailed Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound starting from 169 g (1.0 mole) of mucochloric acid.
Materials and Equipment
| Chemical | CAS No. | Molecular Wt. | Amount | Moles | Notes |
| Mucochloric Acid | 87-56-9 | 168.95 g/mol | 169.0 g | 1.0 | Corrosive solid |
| Hydrazine Sulfate | 10034-93-2 | 130.12 g/mol | 130.1 g | 1.0 | Toxic |
| Sodium Acetate | 127-09-3 | 82.03 g/mol | 164.0 g | 2.0 | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~4.0 L | - | Solvent/Recrystallization |
| Ethanol | 64-17-5 | 46.07 g/mol | As needed | - | For washing |
Equipment:
-
5 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller (or reactor heating/cooling system)
-
Thermometer or thermocouple
-
Dropping funnel (500 mL)
-
Condenser
-
Large Büchner funnel and vacuum flask
-
Vacuum oven
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L reactor with the overhead stirrer, thermometer, and condenser. Ensure all joints are properly sealed.
-
Prepare Mucochloric Acid Solution: To the reactor, add mucochloric acid (169.0 g, 1.0 mol) and 1.5 L of deionized water. Begin stirring and gently heat the mixture to 80-90°C to achieve complete dissolution.
-
Prepare Hydrazine Solution: In a separate beaker, dissolve hydrazine sulfate (130.1 g, 1.0 mol) and sodium acetate (164.0 g, 2.0 mol) in 500 mL of warm deionized water. Stir until a clear solution is obtained.
-
Controlled Addition: Once the mucochloric acid solution is at the target temperature (80-90°C), transfer the hydrazine/sodium acetate solution to the dropping funnel. Add this solution dropwise to the stirred mucochloric acid solution over a period of 60-90 minutes. Causality Note: A slow addition rate is crucial to control the exotherm of the reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-100°C with vigorous stirring for an additional 2-3 hours.[7] The product will begin to precipitate as a beige solid.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the mucochloric acid spot indicates the reaction is complete.
-
Isolation of Crude Product: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a large Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 250 mL), followed by a wash with cold ethanol (1 x 100 mL) to aid in drying.
-
Purification by Recrystallization: Transfer the crude solid to a large beaker. Add approximately 2 L of deionized water and heat with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Filtration and Drying: Filter the purified, crystalline product. Wash the crystals with a small amount of cold deionized water. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is approximately 130-140 g (79-85%).
Quality Control and Data Analysis
The final product should be a beige to light brown crystalline solid.[8] Rigorous analysis is essential to confirm its identity and purity.
| Parameter | Specification | Method |
| Appearance | Beige Crystalline Solid | Visual Inspection |
| Melting Point | 204-206°C[8] | Melting Point Apparatus |
| Purity (HPLC) | ≥98% | HPLC-UV |
| Identity | Conforms to reference spectra | ¹H NMR, IR |
Critical Safety Considerations
Scaling up chemical reactions introduces increased risks. A thorough understanding of the hazards is mandatory.
-
Hazardous Chemicals:
-
Mucochloric Acid: Causes severe skin burns and eye damage. Harmful if swallowed. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Hydrazine Sulfate: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.
-
This compound: May cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles at all times.
-
When handling solids, especially hydrazine sulfate, use a dust mask or work in a fume hood.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Spills: Contain the spill using an inert absorbent material. Collect and dispose of as hazardous waste. Ensure the area is well-ventilated. Do not let the product enter drains.[10]
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Combine all aqueous filtrates and neutralize before disposal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during transfers/filtration. - Addition of hydrazine was too fast. | - Extend reaction time and monitor by TLC. - Ensure thorough cooling before filtration. - Optimize addition rate and maintain temperature control. |
| Dark, Oily Product | - Reaction temperature was too high. - Impure starting materials. | - Strictly control reaction temperature below 100°C. - Use high-purity mucochloric acid and hydrazine sulfate. - Perform an additional recrystallization. |
| Product Fails Purity Spec (HPLC) | - Incomplete removal of starting materials or by-products. | - Ensure efficient washing of the filter cake. - Perform a second recrystallization, potentially with the addition of activated charcoal. |
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound. By carefully controlling reaction parameters, adhering to strict safety protocols, and implementing rigorous analytical checks, researchers and production chemists can consistently produce this valuable intermediate in high yield and purity. This methodology serves as a solid foundation for further process optimization and industrial-scale manufacturing.
References
- Synthesis of 4,5-dichloro-3-pyridazone.PrepChem.com. [Link]
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.Avens Publishing Group. [Link]
- Safety Data Sheet - 6-Amino-3(2H)-pyridazinone.Angene Chemical. [Link]
- Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents.Chemistry & Biology Interface. [Link]
- Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone.PrepChem.com. [Link]
- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
- Pyridazine‐3(2H)‐one derived drugs.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.National Institutes of Health (NIH). [Link]
- Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
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Application Notes and Protocols for the Quantitative Analysis of 4,5-Dichloro-3(2H)-pyridazinone
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the precise and accurate quantification of 4,5-Dichloro-3(2H)-pyridazinone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Recognizing the critical need for robust analytical oversight in drug development and quality control, this document details three distinct, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this chlorinated pyridazinone derivative.
Introduction to this compound
This compound (CAS No. 932-22-9) is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O. Its chemical structure, featuring a dichlorinated pyridazinone ring, makes it a versatile precursor in organic synthesis. It serves as a critical building block in the development of various biologically active molecules, including those with potential anti-inflammatory, analgesic, and herbicidal properties.[1][2] Given its role as a pivotal intermediate, the development of reliable and validated analytical methods for its quantification is paramount to ensure the quality, consistency, and purity of final products. This involves monitoring its concentration in reaction mixtures, assessing its purity as a raw material, and detecting it as a potential impurity in final active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 164.98 g/mol |
| Appearance | Beige crystalline solid |
| Melting Point | 204-206 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness, making it an ideal choice for the quantification of this compound in various matrices, including as a pharmaceutical intermediate.[4][5][6][7] The method described herein is a reversed-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity.
Principle and Rationale
In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By optimizing the mobile phase composition, a satisfactory retention time and separation from potential impurities can be achieved. UV detection is suitable as the pyridazinone ring system contains a chromophore that absorbs UV radiation, allowing for sensitive detection and quantification.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol
2.3.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2.3.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
2.3.3. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 50, and 100 µg/mL) by serial dilution of the standard stock solution with the diluent.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Allow to cool to room temperature and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
2.3.4. System Suitability Before sample analysis, inject the 50 µg/mL standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
2.3.5. Data Analysis and Quantification
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a relatively high melting point, derivatization may be beneficial to improve its volatility and chromatographic behavior, although direct analysis is also possible. This method offers high selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.
Principle and Rationale
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. The high selectivity of MS, particularly in selected ion monitoring (SIM) mode, allows for accurate quantification even in complex matrices.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
(Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS)
3.3.2. Instrumentation and GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the analyte (e.g., molecular ion and major fragments) |
3.3.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Preparation (for solid samples):
-
Accurately weigh the sample into a centrifuge tube.
-
Add a suitable volume of dichloromethane and vortex for 1 minute.
-
Centrifuge to separate the solid material.
-
Transfer the supernatant to a clean tube.
-
If necessary, pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Dilute the extract to a suitable concentration for GC-MS analysis.
-
3.3.4. Data Analysis and Quantification
-
Acquire the mass spectrum of this compound by injecting a concentrated standard in full scan mode to determine the characteristic ions for SIM analysis.
-
Inject the calibration standards and sample extracts in SIM mode.
-
Integrate the peak area of the selected quantification ion.
-
Construct a calibration curve and determine the concentration in the sample.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[8] This technique is particularly useful for the analysis of pure substances or simple mixtures where interfering substances that absorb at the same wavelength are absent.
Principle and Rationale
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Detailed Protocol
4.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Methanol (spectroscopic grade)
4.2.2. Instrumentation
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
4.2.3. Preparation of Solutions
-
Solvent: Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, and 10 µg/mL) by diluting the stock solution with methanol.
-
Sample Solution: Prepare a sample solution in methanol with an expected concentration within the calibration range.
4.2.4. Method
-
Determination of λmax: Scan the 10 µg/mL standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax using methanol as a blank. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
Method Validation
All analytical methods intended for quality control must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][9][10][11]
Validation Parameters Summary:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. Determined by recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
This application note provides detailed protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of the pure substance or in simple mixtures, UV-Vis spectrophotometry offers a rapid and cost-effective solution. HPLC-UV is a robust and versatile method suitable for most applications, including impurity profiling. GC-MS provides the highest selectivity and sensitivity, making it ideal for trace analysis in complex matrices. It is imperative that any method chosen be fully validated in accordance with ICH guidelines to ensure the reliability and accuracy of the results.
References
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- IJCRT.org. (2024).
- AZA Mid-Year Meeting. (n.d.). This compound. AZA Mid-Year Meeting.
- Chem-Impex. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Chem-Impex.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Thermo Fisher Scientific.
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Department of Quality Assurance, NIMS University.
- LCGC International. (n.d.). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
- SHIMADZU CORPORATION. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS.
- ResearchGate. (2025). Determination of Chlorinated Pesticides in Water by SPME/GC.
- ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science.
- cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es.
- Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Uzunovic, A., et al. (2019). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy.
Sources
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. chemimpex.com [chemimpex.com]
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- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarena.com [scholarena.com]
Application Note & Protocol: A Validated Synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, a key heterocyclic compound. Pyridazinone derivatives are recognized for their wide spectrum of biological activities and serve as crucial intermediates in medicinal and agricultural chemistry.[1][2][3][4] This guide is designed for researchers in organic synthesis and drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental procedure, rigorous characterization methods, and critical safety protocols. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Significance
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone is a versatile chemical intermediate recognized for its applications in the development of agrochemicals and pharmaceuticals.[5] Its structure is a scaffold for creating more complex molecules with potential herbicidal, fungicidal, anti-inflammatory, and analgesic properties.[5] The synthesis of this compound is a foundational step in many research and development programs. Most preparations of pyridazinone derivatives rely on the nucleophilic substitution reactions of starting materials derived from mucochloric acid.[2] This protocol details a reliable and efficient synthesis route starting from the reaction of mucochloric acid with phenylhydrazine, a common and effective method for forming the pyridazinone ring system.[2][6]
Principle of Synthesis: Reaction Mechanism
The synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone is achieved through a classical condensation and cyclization reaction. The core transformation involves the reaction of mucochloric acid ((2Z)-2,3-dichloro-4-oxobut-2-enoic acid) with phenylhydrazine.
The mechanism proceeds in two key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the aldehyde carbonyl group of mucochloric acid. This is followed by dehydration to form a phenylhydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the carboxylic acid group. This subsequent condensation and dehydration step results in the formation of the stable, six-membered pyridazinone heterocyclic ring.
The choice of a protic solvent system, such as a methanol/water mixture, is crucial as it facilitates the proton transfer steps necessary for both the initial condensation and the final cyclization.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for the synthesis. Adherence to these steps is critical for achieving the desired yield and purity.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Purity | Notes |
| Mucochloric Acid | 87-56-9 | 168.95 | 10.0 g (0.059 mol) | ≥98% | Corrosive solid. |
| Phenylhydrazine | 100-63-0 | 108.14 | 6.4 g (0.059 mol) | ≥97% | Toxic liquid. Handle with care.[7] |
| Methanol | 67-56-1 | 32.04 | 100 mL | ACS Grade | Flammable. |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - | - |
| Ethanol | 64-17-5 | 46.07 | As needed | 95% or Absolute | For recrystallization. |
Required Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone.
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
In a 150 mL beaker, dissolve 10.0 g (0.059 mol) of mucochloric acid in a 1:1 mixture of methanol and deionized water (50 mL total volume). Stir until fully dissolved.
-
In a separate 150 mL beaker, dissolve 6.4 g (0.059 mol) of phenylhydrazine in a 1:1 mixture of methanol and deionized water (50 mL total volume).
-
-
Reaction Execution:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, and a dropping funnel.
-
Transfer the mucochloric acid solution into the reaction flask and begin stirring at room temperature.
-
Carefully add the phenylhydrazine solution to the dropping funnel. Add the solution dropwise to the stirred mucochloric acid solution over a period of approximately 20-30 minutes.[6]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours. A precipitate will form as the reaction progresses.
-
-
Product Isolation and Work-up:
-
Once the reaction is complete, cool the flask in an ice-water bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove any unreacted starting materials and water-soluble impurities.
-
Allow the crude product to air-dry on the filter for 15-20 minutes.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.[8]
-
Characterization and Quality Validation
To confirm the identity and purity of the synthesized 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, the following analytical methods are recommended.
| Parameter | Expected Result | Reference |
| Appearance | White to off-white crystalline solid | [9] |
| Molecular Formula | C₁₀H₆Cl₂N₂O | [10] |
| Molecular Weight | 241.07 g/mol | [10] |
| Melting Point | 165 °C | [9] |
| Purity (GC/HPLC) | >98.0% | [9] |
| ¹H NMR (CDCl₃) | δ ~7.4-7.6 (m, 5H, Ar-H), ~8.2 (s, 1H, -CH) ppm | [6] |
| ¹³C NMR (CDCl₃) | δ ~126-140 (Ar-C and pyridazinone C), ~154 (C=O) ppm | [6] |
| IR (KBr) | ~1660-1680 cm⁻¹ (C=O stretch, amide) | [8] |
| Mass Spec (APCI+) | m/z 241/243 (M+H)⁺, showing characteristic isotopic pattern for two chlorine atoms. | [6] |
Critical Safety and Handling Precautions
This procedure must be performed by personnel trained in experimental organic chemistry inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. A face shield is recommended when handling larger quantities of corrosive or toxic materials.[11]
-
Phenylhydrazine: This compound is toxic, a suspected carcinogen, and a skin sensitizer.[7] Avoid all contact with skin and eyes, and do not inhale its vapors.[12] Handle only in a well-ventilated fume hood. In case of exposure, wash the affected area immediately with copious amounts of water and seek medical attention.[12]
-
Mucochloric Acid: This compound is corrosive and can cause severe skin and eye burns. Handle with care.
-
Solvents: Methanol and ethanol are flammable. Keep away from open flames and ignition sources.
-
Waste Disposal: All chemical waste, including filtrate and unused reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.
Expected Results
Following this protocol, the expected yield of pure 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone is typically in the range of 70-85%. The final product should be a white crystalline solid with a melting point and spectral data consistent with the values presented in Section 4.
References
- PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone.
- IUCr. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one.
- Air Liquide Malaysia. (n.d.). Safety Data Sheet - Phosphorus Oxychloride.
- Journal of Pharmacy Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- IUCrData. (2022). data reports 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4- oxadiazol-2-yl)methyl]pyridazin-3(2H)-one.
- PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone.
- Organic Syntheses. (n.d.). Phenylhydrazine.
- Molecules. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
- ResearchGate. (2008). (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.
- Molecules. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.
- PubMed. (n.d.). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction.
- Taylor & Francis Online. (n.d.). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition.
- MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations.
- Wikipedia. (n.d.). Phenylhydrazine.
- Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines.
- Journal of Medicinal Chemistry. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-[1][13][14]triazine-6-carbonitrile (MGL-3196)
- Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
Sources
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- 2. sphinxsai.com [sphinxsai.com]
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- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. chemimpex.com [chemimpex.com]
- 6. scholarena.com [scholarena.com]
- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labproinc.com [labproinc.com]
- 10. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C10H6Cl2N2O | CID 72813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
Welcome to the technical support center for the synthesis of 4,5-dichloro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this crucial synthetic transformation. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis is paramount.[1] This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.
Core Synthesis Pathway
The most prevalent and reliable method for synthesizing this compound involves the condensation and subsequent cyclization of mucochloric acid with a hydrazine source.[1] This reaction is valued for its use of readily available starting materials. The general scheme is illustrated below.
Caption: General reaction scheme for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low (<60%). What are the most common factors I should investigate?
A1: Low yield is the most frequent issue and typically points to one of four areas: reactant quality, reaction conditions, product isolation, or competing side reactions.
-
Reactant Quality & Stoichiometry:
-
Mucochloric Acid Purity: The starting mucochloric acid should be of high purity. It can degrade over time or contain impurities from its synthesis that can interfere with the reaction.[2] Consider recrystallizing your mucochloric acid if its purity is suspect.
-
Hydrazine Source: Hydrazine sulfate is often used as it is a stable, crystalline solid. However, it requires a base (like sodium acetate) to liberate the free hydrazine nucleophile in situ.[3] Ensure your hydrazine source has not degraded. An alternative method using semicarbazide hydrochloride has been reported to give high yields (73%).[4]
-
Stoichiometry: Ensure a slight excess of the hydrazine source is not used, as this can lead to side products. Precise molar equivalence is key.
-
-
Reaction Conditions:
-
Temperature Control: The initial condensation is often performed at room temperature or slightly elevated temperatures, while the cyclization step may require heating (reflux).[4][5] Overheating can lead to the degradation of mucochloric acid or the final product, resulting in a dark-colored reaction mixture and reduced yield.
-
pH Management: When using hydrazine sulfate, the addition of sodium acetate is critical. It acts as a buffer, neutralizing the sulfuric acid and maintaining a pH conducive to the reaction without being overly basic, which could promote side reactions.[3]
-
-
Product Isolation:
-
Incomplete Precipitation: The product is typically isolated by precipitation from the cooled reaction mixture.[6] Ensure the solution is sufficiently cooled (e.g., in an ice bath) for an adequate amount of time to maximize crystallization.
-
Losses During Washing: The crude product is washed, usually with cold water, to remove inorganic salts and other water-soluble impurities.[3] Using an excessive volume of wash solvent or a solvent in which the product has moderate solubility will lead to significant yield loss.
-
Q2: The reaction mixture and final product are dark brown/black, not the expected off-white solid. What is the cause and how can I fix it?
A2: A dark color is a clear indication of decomposition or side reactions.
-
Probable Cause (Decomposition): The most likely cause is overheating during the reflux/cyclization step. Mucochloric acid and pyridazinone derivatives can be sensitive to high temperatures, leading to polymerization or degradation, which produces colored tars.
-
Solution:
-
Reduce Reaction Temperature: Carefully control the temperature of the reaction. If refluxing, ensure it is gentle and not overly vigorous.
-
Minimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to workup. Prolonged heating after completion offers no benefit and increases the risk of degradation.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that may contribute to color formation.
-
Q3: I am having difficulty purifying the final product. Recrystallization from water or ethanol/water results in poor recovery.
A3: This is a common challenge where a balance must be struck between purity and recovery.
-
Probable Cause (Solvent Choice): The solubility profile of this compound may not be ideal for simple recrystallization in your chosen system, or the impurity profile may be complex.
-
Solutions:
-
Optimize Recrystallization Solvent: Systematically screen different solvent systems. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Consider alternatives like acetic acid or mixtures of solvents (e.g., isopropanol/water, acetone/water).[7]
-
Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Alternative Purification: If recrystallization proves ineffective, column chromatography on silica gel is a viable alternative for obtaining a highly pure product, though it is less scalable.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the reaction between mucochloric acid and hydrazine?
A1: The reaction proceeds in two main stages:
-
Nucleophilic Attack & Condensation: The free hydrazine, a potent nucleophile, attacks one of the carbonyl groups of the open-chain aldehyde form of mucochloric acid. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the second carbonyl group (the carboxylic acid), leading to ring closure. A final dehydration step yields the stable aromatic pyridazinone ring.
Q2: Why is hydrazine sulfate often used with sodium acetate instead of just using hydrazine hydrate?
A2: This combination offers better control and safety. Hydrazine hydrate is a volatile, corrosive, and highly toxic liquid. Hydrazine sulfate is a more stable, non-volatile crystalline solid, making it easier and safer to handle and weigh accurately. The sodium acetate is added to the reaction to act as a base, neutralizing the sulfate salt and generating the reactive free hydrazine in situ in a controlled manner.[3]
Q3: Are there significant differences in yield or purity when using different hydrazine sources?
A3: Yes, the choice of hydrazine source can impact the outcome.
-
Hydrazine Sulfate/Acetate: A common and reliable method.[3]
-
Semicarbazide Hydrochloride: This reagent has been reported to produce the pyridazinone in high yield (73%) after cyclization of the intermediate semicarbazone with acetic acid.[4] This method may be superior as semicarbazide is generally less hazardous than hydrazine.
-
Phenylhydrazine Derivatives: These are used when an N-substituted pyridazinone is the target product. The reaction proceeds similarly.[6][9]
| Hydrazine Source | Base/Acid | Typical Yield | Reference |
| Hydrazine Sulfate | Sodium Acetate | Good | [3] |
| Semicarbazide HCl | Acetic Acid (for cyclization) | ~73% | [4] |
| p-methylphenyl hydrazine | Sulfuric Acid | ~96% (for N-aryl derivative) | [6][9] |
Q4: What are the critical safety precautions for this synthesis?
A4: Safety is paramount.
-
Hydrazine Derivatives: Hydrazine and its simple derivatives are highly toxic, potential carcinogens, and can be absorbed through the skin.[10][11] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Reactions: Be aware of potential exotherms, especially when adding reagents.
-
Waste Disposal: All waste containing hydrazine must be quenched and disposed of according to your institution's hazardous waste protocols.
Q5: What analytical techniques are used to confirm the product's identity and purity?
A5: A combination of techniques should be used:
-
Melting Point: The pure compound has a sharp melting point (literature: 199-200°C or 202-203°C).[3][4] A broad or depressed melting range indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (164.97 g/mol ).[7][12]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bond, C=O (amide), and C=C bonds in the ring.
Troubleshooting Workflow
If you are facing issues with the synthesis, follow this logical workflow to diagnose the problem.
Sources
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- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Sciencemadness Discussion Board - High Yield Hydrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. echemi.com [echemi.com]
Pyridazinone Synthesis: Technical Support & Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist, this guide provides in-depth technical support for navigating the common challenges and side reactions encountered during pyridazinone synthesis. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the reaction mechanisms to empower you with robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone synthesis is resulting in a low yield and a complex mixture of products. Where should I start troubleshooting?
A: Low yields and product mixtures in pyridazinone synthesis, typically from the condensation of a 1,4-dicarbonyl compound (or its equivalent) and a hydrazine, often trace back to three core areas:
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Side reactions are often kinetically or thermodynamically favored under suboptimal conditions.
-
Starting Material Quality: Impurities in your dicarbonyl compound or hydrazine can lead to unforeseen byproducts.
-
Regioselectivity Issues: With unsymmetrical dicarbonyl compounds, the initial nucleophilic attack by hydrazine can occur at two different carbonyl sites, leading to a mixture of isomers.[1][2]
Start by re-evaluating your reaction setup against established literature protocols for similar substrates. Confirm the purity of your starting materials via techniques like NMR or LC-MS. If isomerism is a possibility, focus on optimizing conditions to favor the desired regioisomer.
Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity of the initial cyclization?
A: Regioselectivity is a common hurdle, dictated by the relative reactivity of the two carbonyl groups in the 1,4-dicarbonyl starting material.[2] The more electrophilic carbonyl carbon will preferentially be attacked by the hydrazine. To control this:
-
Electronic Effects: A carbonyl adjacent to an electron-withdrawing group will be more reactive. Conversely, a carbonyl near an electron-donating group will be less reactive.
-
Steric Hindrance: A sterically hindered carbonyl is less accessible to the hydrazine nucleophile.
-
Solvent and Temperature: The choice of solvent can influence the tautomeric equilibrium of the dicarbonyl compound and the reactivity of the hydrazine.[1] Experimenting with a range of solvents (e.g., ethanol, acetic acid, toluene) and temperatures can help maximize the formation of the desired isomer.
Q3: What are the most common methods for purifying crude pyridazinone products?
A: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is highly effective for removing minor impurities. Ethanol is a frequently used solvent for pyridazinone derivatives.[3]
-
Column Chromatography: Silica gel chromatography is the standard for separating complex mixtures, including isomers.[3] A gradient elution with a hexane/ethyl acetate system is a good starting point.[3]
-
Aqueous Washes: If unreacted acidic or basic starting materials are present, washing the organic layer with a mild basic (e.g., sodium bicarbonate) or acidic (e.g., dilute HCl) solution can be effective.[3]
Troubleshooting Guide: Specific Side Reactions
This section addresses specific, frequently encountered side reactions with a focus on their mechanistic origins and practical solutions.
Problem 1: Formation of N-Alkylated or N-Arylated Byproducts
Q: In my synthesis using a substituted hydrazine (e.g., phenylhydrazine), I'm isolating a significant amount of a byproduct where an alkyl or aryl group is attached to the second nitrogen of the pyridazinone ring. What is happening and how can I prevent it?
A: Mechanistic Cause & Analysis
This side reaction is typically an N-alkylation or N-arylation . While the desired reaction is the cyclocondensation to form the pyridazinone ring, the nitrogen atoms in both the hydrazine starting material and the pyridazinone product are nucleophilic.[4] If there are any alkylating agents present (e.g., alkyl halides from a previous step, or even certain solvents under harsh conditions), they can react with the N-H group of the newly formed pyridazinone.
The reaction often proceeds as shown below, competing with the desired cyclization. The N-H proton on the pyridazinone ring is weakly acidic and can be deprotonated by a base, creating a highly nucleophilic nitrogen anion that readily reacts with electrophiles.
Diagram: Desired Cyclization vs. N-Alkylation Side Reaction
Caption: Competing pathways in pyridazinone synthesis.
Recommended Actions & Protocol
-
Purify Starting Materials: Ensure that the substituted hydrazine and the dicarbonyl compound are free from any electrophilic impurities.
-
Control the Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) instead of common bases like potassium carbonate, which can sometimes promote N-alkylation.[5]
-
Solvent Choice: Use aprotic solvents that do not participate in the reaction (e.g., Toluene, Dioxane, DMF). Avoid alcoholic solvents if there's a possibility of forming reactive alkylating species under acidic conditions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for efficient cyclization. Higher temperatures can often accelerate side reactions.
-
One-Pot Strategy: If possible, adopt a one-pot synthesis approach where the conditions are optimized for the cyclization to complete before any potential for N-alkylation can occur.[6]
Table 1: Effect of Base on N-Alkylation (Hypothetical Data for Illustration)
| Base Used | Desired Product Yield (%) | N-Alkylated Byproduct (%) |
|---|---|---|
| Potassium Carbonate | 65% | 25% |
| Triethylamine | 78% | 12% |
| DBU | 92% | <5% |
Problem 2: Formation of Isomeric Products from Unsymmetrical Dicarbonyls
Q: My synthesis with an unsymmetrical keto-acid is yielding two different pyridazinone isomers that are difficult to separate. How can I improve the regioselectivity?
A: Mechanistic Cause & Analysis
When using an unsymmetrical 1,4-dicarbonyl compound, such as a γ-ketoacid, the hydrazine has two distinct carbonyl groups to attack: the ketone and the carboxylic acid. The initial attack is almost always at the more electrophilic ketone carbonyl, forming a hydrazone intermediate. However, the subsequent cyclization (lactamization) can be influenced by reaction conditions, leading to the undesired isomer. The regioselectivity is a result of the competition between two possible intramolecular condensation pathways.[1][2]
Diagram: Troubleshooting Workflow for Isomer Formation
Caption: A systematic approach to optimizing regioselectivity.
Recommended Actions & Protocol
-
Temperature Screening:
-
Protocol: Set up three parallel reactions at different temperatures: Room Temperature (RT), 50°C, and reflux (e.g., in ethanol, ~78°C).
-
Rationale: Lower temperatures often favor the kinetically controlled product, which may be the desired isomer. Higher temperatures can lead to an equilibrium mixture of both isomers.
-
-
Solvent Screening:
-
Protocol: Conduct the synthesis in parallel using ethanol (polar, protic), toluene (non-polar, aprotic), and glacial acetic acid (polar, protic, acidic catalyst).
-
Rationale: The solvent polarity and its ability to hydrogen bond can stabilize one transition state over the other, influencing the cyclization pathway. Acetic acid can also act as a catalyst, potentially altering the selectivity.[7]
-
-
Catalyst Evaluation:
-
Protocol: To your optimized solvent/temperature system, add a catalytic amount (1-5 mol%) of a mild acid like p-toluenesulfonic acid (p-TsOH) or a base.
-
Rationale: A catalyst can change the reaction mechanism. For instance, an acid catalyst can protonate a specific carbonyl, making it more electrophilic and directing the initial attack, thereby enhancing the formation of a single intermediate.
-
Separation of Isomers: If optimizing the reaction conditions fails to provide sufficient purity, separation by silica gel column chromatography is the most reliable method.[3] Develop an effective solvent system using Thin Layer Chromatography (TLC) before scaling up to a column.
References
- Ribosome-mediated biosynthesis of pyridazinone oligomers in vitro. Nature Communications.
- A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. ResearchGate.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH).
- Technical Support Center: Pyridazinone Synthesis Purification. Benchchem.
- An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health (NIH).
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
- N-alkylation: Significance and symbolism. Semantic Scholar.
- Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
- Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health (NIH).
- A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Faculty of Pharmaceutical Sciences, University of Tokyo.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal.
- one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.
- Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH).
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.
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- 7. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,5-Dichloro-3(2H)-pyridazinone Derivatives
Welcome to the technical support center for the purification of 4,5-dichloro-3(2H)-pyridazinone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this important class of halogenated heterocyclic compounds. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for a crude this compound derivative synthesized in our lab?
A foundational approach to purifying crude this compound derivatives often involves a multi-step process, beginning with simple, cost-effective methods and progressing to more refined techniques as needed.
-
Aqueous Workup: The initial step following synthesis is typically an aqueous workup. This is particularly effective for removing inorganic salts and water-soluble starting materials or by-products. For instance, if acidic precursors were used, washing the organic layer with a mild basic solution like sodium bicarbonate can be beneficial. Conversely, a dilute acid wash (e.g., dilute HCl) can remove basic impurities[1]. A common procedure involves pouring the reaction residue into ice water and then extracting the product with an organic solvent like diethyl ether[2].
-
Recrystallization: Following the initial workup, recrystallization is one of the most powerful and economical techniques for purifying solid compounds.[1][3] The key to successful recrystallization is the selection of an appropriate solvent system where the desired compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain dissolved in the mother liquor.[3][4] For pyridazinone derivatives, ethanol or an acetone-water mixture are commonly employed solvents.[1][2]
-
Column Chromatography: If recrystallization fails to provide the desired purity, or if you are dealing with a mixture of isomers or closely related by-products, silica gel column chromatography is the standard method of choice.[1][5]
The following flowchart provides a decision-making framework for selecting an initial purification strategy:
Caption: Decision workflow for initial purification of this compound derivatives.
Q2: How do I select the right solvent for recrystallizing my this compound derivative?
The principle of "like dissolves like" is a good starting point, but the ideal recrystallization solvent has specific properties. The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
Solvent Selection Workflow:
-
Solubility Testing: Test the solubility of a small amount of your crude product (around 20 mg) in various solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) at both room temperature and at the solvent's boiling point.[6]
-
Ideal Characteristics:
-
High solubility at high temperature: The entire compound should dissolve in a minimal amount of hot solvent.[4]
-
Low solubility at low temperature: Upon cooling, a significant amount of the pure compound should crystallize out of the solution.
-
Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for hot filtration).[4]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Non-reactive: The solvent must not react with the compound being purified.
-
Commonly Used Solvents for Pyridazinone Derivatives:
| Solvent/System | Typical Use Case | Reference |
| Water | For highly polar derivatives or final crystallization from aqueous synthesis. | [7] |
| Ethanol | A versatile solvent for many pyridazinone derivatives. | [1] |
| Acetone-Water | A two-solvent system that can be fine-tuned for optimal solubility. | [2] |
| Ethyl Acetate/Hexane | Often used in combination for both recrystallization and chromatography. | [8] |
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues you might encounter during the purification of this compound derivatives.
Issue 1: Poor Separation or Overlapping Spots in Column Chromatography
Possible Cause: Inappropriate Solvent System
-
The Problem: Your target compound is co-eluting with impurities, resulting in poor separation on the column. This is often due to a mobile phase with either too high or too low polarity.
-
The Solution:
-
TLC Optimization: Before running a full-scale column, optimize your solvent system using Thin Layer Chromatography (TLC).[1] The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35, with good separation from impurity spots.
-
Adjusting Polarity:
-
If the Rf value is too high (spots run to the top of the plate), decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[9]
-
If the Rf value is too low (spots remain at the baseline), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate, methanol).[5][9]
-
-
Consider a Modifier: For certain pyridazinone derivatives that may be slightly acidic or basic, streaking on the TLC plate can be an issue. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and separation by neutralizing active sites on the silica gel.[9]
-
Issue 2: My Compound "Oils Out" During Recrystallization Instead of Forming Crystals
Possible Cause 1: The solution is too supersaturated or was cooled too quickly.
-
The Problem: Instead of forming a crystalline solid, your compound separates as an oily liquid. This often happens when the solubility of the compound drops so rapidly upon cooling that the molecules don't have time to align into a crystal lattice.
-
The Solution:
-
Re-heat and Add Solvent: Heat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[9]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling in an ice bath is a common cause of oiling out.[10]
-
Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[9] Alternatively, add a tiny "seed" crystal of the pure compound to induce crystallization.
-
Possible Cause 2: Presence of impurities.
-
The Problem: Impurities can interfere with the crystal lattice formation, leading to an oily precipitate.
-
The Solution:
-
Pre-Purification: If significant impurities are present, consider a preliminary purification step before recrystallization. A quick filtration through a small plug of silica gel can remove highly polar or non-polar impurities.
-
Charcoal Treatment: If colored impurities are the issue, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution. The solution is then hot-filtered to remove the charcoal before being allowed to cool.[6][9]
-
Issue 3: Low Recovery of Product After Column Chromatography
Possible Cause: Irreversible adsorption or decomposition on silica gel.
-
The Problem: The halogenated pyridazinone ring can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong, irreversible binding to the stationary phase.
-
The Solution:
-
Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a silica TLC plate, let it sit exposed to air for an hour, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading on the silica.[9]
-
Alternative Stationary Phases:
-
Neutral Alumina: For compounds sensitive to acid, switching to neutral or basic alumina can be an effective alternative.[9]
-
Reversed-Phase Chromatography (C18): For more polar pyridazinone derivatives, reversed-phase chromatography, using a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), can be a powerful option.
-
-
The following diagram illustrates the troubleshooting process for column chromatography:
Caption: Troubleshooting workflow for low recovery in column chromatography.
References
- Technical Support Center: Pyridazinone Synthesis Purification. (n.d.). Benchchem.
- Synthesis routes of this compound. (n.d.). Benchchem.
- Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and Evaluation of Their Platelet Aggregation Inhibitory Activity. (1997). Chirality, 9(7), 681-5.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI.
- A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. (2022). Frontiers in Pharmacology.
- Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com.
- Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. (n.d.). Arkivoc.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- Recrystallization. (2023). Chemistry LibreTexts.
- Recrystallization. (2020). [Video]. YouTube.
- This compound. (n.d.). LookChem.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010). [Video]. YouTube.
- Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2025). ResearchGate.
- Recrystallization of Drugs — Effect on Dissolution Rate. (n.d.). ResearchGate.
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026). JACS Au.
- Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. (n.d.). PubMed.
- Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (n.d.). PubMed.
- How To Recrystallize A Solid. (2020). [Video]. YouTube.
- How chemists are harnessing halogen bonds for asymmetric synthesis. (2026). Chemistry World.
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overcoming low reactivity of 4,5-Dichloro-3(2H)-pyridazinone
Technical Support Center: 4,5-Dichloro-3(2H)-pyridazinone
Welcome to the dedicated technical support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this valuable heterocyclic building block. The inherent electronic properties of the pyridazinone core, compounded by the presence of two chlorine substituents, often lead to low reactivity. This guide provides in-depth, troubleshooting-focused answers to common problems, explaining the chemical principles behind each recommendation to empower you to optimize your synthetic outcomes.
Part 1: Foundational Troubleshooting & General Guidance
This section addresses the most common initial hurdles encountered when working with this compound, from basic handling to the strategic considerations of its key reactive sites.
Q1: My this compound is not dissolving in my reaction solvent. What are my options?
A: Poor solubility is a frequent initial barrier. This compound is a crystalline solid with limited solubility in many common organic solvents at room temperature.[1][2]
-
Recommended Solvents: For reactions, polar aprotic solvents are typically the most effective. Consider using Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Diglyme. For analytical purposes, slight solubility is observed in DMSO and Methanol.[2][3]
-
Causality: The molecule's flat, polar structure and potential for intermolecular hydrogen bonding contribute to a stable crystal lattice, making it difficult to solvate.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the mixture is often the most effective first step to improve solubility.
-
Solvent Mixtures: Using a co-solvent system, such as Toluene/DMF or Dioxane/Water, can disrupt the crystal lattice more effectively than a single solvent.
-
Sonication: Applying ultrasonic waves can help break up solid aggregates and enhance dissolution.
-
Q2: The N-H proton on the pyridazinone ring seems reactive. Should I be using a protecting group?
A: The necessity of N-H protection is highly dependent on the reaction conditions, particularly the base and nucleophile/coupling partner used. The N-H proton is moderately acidic (predicted pKa ≈ 8.4) and can interfere with certain reactions.[1][2]
-
When to Protect:
-
Strongly Basic Conditions: If using strong bases like NaH, LHMDS, or organometallics (e.g., Grignard or organolithium reagents), deprotonation of the N-H will occur, which can complicate the reaction by creating an alternative nucleophilic site.
-
Metal-Catalyzed Reactions: In some palladium-catalyzed couplings, the unprotected N-H can coordinate to the metal center, potentially inhibiting catalysis.
-
-
Common Protecting Groups:
-
Benzyl (Bn): Stable to a wide range of conditions and can be removed via hydrogenolysis.
-
p-Methoxybenzyl (PMB): Removable under oxidative conditions.
-
tert-Butoxycarbonyl (Boc): While common for amines, it can be labile under acidic or high-temperature conditions often required for this substrate.[4]
-
-
When Protection May Be Unnecessary:
-
In many nucleophilic aromatic substitution (SNAr) reactions using weaker bases (e.g., K₂CO₃, Cs₂CO₃, or DIPEA), protection is often not required.
-
Some modern, highly active palladium catalysts for cross-coupling are more tolerant of free N-H groups.
-
Part 2: Overcoming Inertness in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazinone ring makes it a candidate for SNAr. However, the reactivity of the C-Cl bonds is often lower than expected.
Q3: My nucleophilic substitution reaction is extremely slow or stalls completely. How can I drive it to completion?
A: This is a classic issue. The two chlorine atoms are electronically deactivated by the adjacent carbonyl group and ring nitrogens, and the substrate lacks strong electron-withdrawing groups elsewhere on the ring to sufficiently activate the C-Cl bonds for substitution.
-
Core Strategy: The reaction rate is governed by the nucleophile's ability to attack the ring and the stability of the intermediate Meisenheimer complex. You must enhance one or both of these factors.
-
Troubleshooting Workflow:
Caption: Key components for a successful Buchwald-Hartwig amination.
-
Critical Parameters:
-
Catalyst/Ligand: Use a modern, electron-rich, bulky biarylphosphine ligand. XPhos and BrettPhos are excellent starting points. They are designed to accelerate both the oxidative addition and the C-N reductive elimination steps. [5][6] 2. Base: A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially if base-sensitive functional groups are present. [7]Weak bases like carbonates will not work.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. It is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (Argon is preferred) throughout the setup and reaction.
-
Dryness: The strong bases used are highly sensitive to moisture. Use anhydrous solvents and flame-dried glassware for best results.
-
References
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- MDPI. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 27(23), 8429.
- Gouault, N., et al. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981-5.
- Gouault, N., et al. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981-985.
- Yoon, Y.J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 635-640.
- Abdel-Wahab, B.F., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archives of Pharmacal Research, 33(1), 25-46.
- Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 752-756.
- Neufeldt, S. R., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 53(9), 1935–1948.
- ResearchGate. (n.d.). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- Kang, S.-B., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(3), 410-414.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Semmelhack, M. F., & Shively, R. J. (2003). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 5(18), 3273-3275.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Soós, T., et al. (2018). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates. Beilstein Journal of Organic Chemistry, 14, 280-290.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022.
- Zhang, H., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-8.
- Autechem. (n.d.). This compound 98% CAS: 932-22-9.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Singh, R., & Singh, P. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1-12.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Frank, D., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1947–1955.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Pérez-Gutiérrez, E., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999.
Sources
- 1. This compound CAS#: 932-22-9 [m.chemicalbook.com]
- 2. This compound 98% CAS: 932-22-9 - Manufacturer and Supplier | New Venture [nvchem.net]
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- 4. mdpi.com [mdpi.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
optimization of reaction conditions for pyridazinone synthesis (solvent, temperature)
Welcome to the Technical Support Center for Pyridazinone Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth answers to common challenges encountered during the synthesis of pyridazinone derivatives. This resource moves beyond simple protocols to explain the fundamental principles governing reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The synthesis of the pyridazinone core, a privileged scaffold in medicinal chemistry, typically involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent, like a γ-ketoacid) with hydrazine or its derivatives.[1][2][3] While seemingly straightforward, the success of this reaction is highly sensitive to the chosen solvent and temperature. This guide is structured to help you navigate these critical parameters.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Optimization
This section addresses the foundational "why" behind experimental choices, providing the theoretical context needed for logical and effective optimization.
Q1: How does the choice of solvent impact the yield and purity of my pyridazinone product?
The solvent plays a multifaceted role that extends beyond simply dissolving reactants. It influences reaction rates, equilibria, and even the reaction pathway itself through solvation effects and interactions with transition states.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents, capable of hydrogen bonding, are commonly used for pyridazinone synthesis.[4][5] Ethanol is often used as a refluxing solvent for reacting γ-ketoacids with hydrazine hydrate.[4] Protic solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, they can also solvate nucleophiles like hydrazine, sometimes reducing their reactivity.[6] Acetic acid can serve as both a solvent and an acid catalyst, which can be beneficial for the dehydration steps in the cyclization process.[7]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane): These solvents possess high dipole moments but lack acidic protons. Dioxane has been shown to be an effective solvent, sometimes providing excellent yields when used at reflux.[6] They are excellent at dissolving polar reactants without participating in hydrogen bonding, leaving the nucleophile more "naked" and potentially more reactive.
-
Non-Polar Solvents (e.g., Toluene, Benzene): In some cases, non-polar solvents are effective, particularly for reactions where water removal is critical.[6] Using a Dean-Stark apparatus with toluene can drive the cyclocondensation equilibrium toward the product by removing the water formed during the reaction.
A striking example of solvent-directed synthesis was demonstrated in the reaction of 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate. The use of ethanol yielded one class of pyridazinone, while switching to 1-butanol or acetic acid resulted in completely different heterocyclic products.[8] This highlights that a solvent is not just a medium but an active parameter in determining the reaction outcome.
Q2: What is the general role of temperature in pyridazinone synthesis, and how do I select an initial temperature?
Temperature is a critical lever for controlling the reaction rate and selectivity.
-
Reaction Rate: Most chemical reactions, including pyridazinone synthesis, accelerate at higher temperatures. Many published procedures specify refluxing the reaction mixture, which conveniently maintains a constant, elevated temperature determined by the solvent's boiling point.[4][7][9] This is often a good starting point for optimization.
-
Selectivity: Temperature can significantly influence the product distribution. In reactions with competing pathways (e.g., formation of isomers or byproducts), one pathway may have a higher activation energy than the other. By carefully controlling the temperature, you can favor the desired pathway. For some syntheses, it has been observed that increasing the temperature can actually decrease the yield, suggesting the onset of decomposition or side reactions at higher temperatures.[10]
-
Starting Point: A prudent starting point is often room temperature or slightly elevated temperatures (e.g., 50-60 °C). If the reaction is slow or does not proceed, the temperature can be incrementally increased to reflux. Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures is essential to find the optimal balance between reaction time and product purity.[9]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to address specific experimental issues with actionable advice grounded in chemical principles.
Problem 1: My reaction yield is very low or the reaction is not proceeding to completion.
Possible Cause: Insufficient activation energy, poor solubility of reactants, or an unfavorable equilibrium.
Solutions:
-
Increase Temperature: This is the most direct way to increase the reaction rate. If you are running the reaction at room temperature, try heating to 60-80 °C or to the reflux temperature of the solvent.[11]
-
Change Solvent to a Higher-Boiling Point Alternative: If you are already at reflux in a low-boiling solvent like ethanol (78 °C), switching to a solvent like 1-butanol (118 °C) or toluene (111 °C) can significantly increase the reaction rate.[6][8]
-
Improve Solubility: If one of your starting materials is not fully dissolved, the reaction will be slow. Switch to a solvent in which all reactants are fully soluble at the reaction temperature. For example, polar aprotic solvents like DMF can be excellent for dissolving a wide range of organic molecules.[7]
-
Remove Water: The cyclization step involves the elimination of water. If the reaction is reversible, the presence of water can inhibit product formation. Running the reaction in a non-polar solvent like toluene with a Dean-Stark trap to azeotropically remove water can drive the reaction to completion.
Problem 2: I am observing significant byproduct formation and the final product is impure.
Possible Cause: The reaction conditions (particularly temperature) are too harsh, leading to side reactions or decomposition of the starting materials or product.
Solutions:
-
Lower the Reaction Temperature: High temperatures that accelerate the desired reaction can also accelerate undesired pathways. Try running the reaction at a lower temperature for a longer period. For example, if refluxing leads to byproducts, attempt the reaction at room temperature or 40 °C.[10]
-
Screen Different Solvent Classes: The polarity and nature of the solvent can stabilize different transition states, altering the selectivity of the reaction. Systematically screen a polar protic (e.g., ethanol), a polar aprotic (e.g., dioxane), and a non-polar (e.g., toluene) solvent to see how the product profile changes.[6]
-
Consider Catalysis: Instead of relying on high heat, an acid catalyst (like glacial acetic acid) or a base catalyst (like triethylamine) might promote the desired cyclization at a lower temperature, improving selectivity.[7][12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues in pyridazinone synthesis optimization.
Caption: Troubleshooting workflow for pyridazinone synthesis.
Part 3: Experimental Protocols & Data
Protocol: Screening Solvents and Temperatures for Pyridazinone Synthesis
This protocol describes a systematic approach to optimizing the reaction between a generic γ-ketoacid and hydrazine hydrate.
Objective: To identify the optimal solvent and temperature for maximizing the yield and purity of the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.
Methodology:
-
Setup: Arrange three parallel reaction vessels (e.g., 25 mL round-bottom flasks), each equipped with a magnetic stir bar and a condenser.
-
Reagents:
-
Vessel 1 (Protic): Add γ-ketoacid (1.0 eq) and ethanol (5 mL/mmol).
-
Vessel 2 (Aprotic): Add γ-ketoacid (1.0 eq) and 1,4-dioxane (5 mL/mmol).
-
Vessel 3 (Non-polar): Add γ-ketoacid (1.0 eq) and toluene (5 mL/mmol).
-
-
Reaction Initiation: To each vessel, add hydrazine hydrate (1.2 eq) at room temperature with stirring.
-
Temperature Screening:
-
Take an initial TLC sample (T=0) from each vessel.
-
Stir all reactions at room temperature for 2 hours. Take another TLC sample.
-
If little to no product has formed, increase the temperature of all three reactions to 60 °C using a heating mantle or oil bath.
-
After 2 hours at 60 °C, take another TLC sample.
-
Finally, increase the temperature to reflux for each solvent and monitor every 1-2 hours until the starting material is consumed or no further change is observed.
-
-
Work-up and Analysis:
-
Once a reaction is deemed complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration and wash with a small amount of cold solvent.[4]
-
If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified.[9]
-
Analyze the crude yield and purity (by LCMS or ¹H NMR) for each condition to determine the optimum.
-
Data Summary: Impact of Reaction Conditions
The table below summarizes hypothetical but representative results from an optimization study based on published findings, illustrating how conditions can affect the outcome.[6]
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Key Observation |
| 1 | Ethanol | 78 (Reflux) | 2 | >95% | 92% | Clean reaction, easy workup.[6] |
| 2 | 1,4-Dioxane | 101 (Reflux) | 1.5 | >95% | 96% | Slightly faster with higher yield.[6] |
| 3 | Toluene | 111 (Reflux) | 1.5 | >95% | 91% | Effective, allows for water removal.[6] |
| 4 | Ethanol | 25 (RT) | 24 | 40% | - | Reaction is sluggish at room temperature. |
| 5 | TFE | 77 (Reflux) | 8 | <5% | - | Highly protic solvent inhibits the reaction.[6] |
TFE = 2,2,2-trifluoroethanol
This guide provides a framework for logically approaching the optimization of solvent and temperature in pyridazinone synthesis. By understanding the underlying principles and employing a systematic troubleshooting methodology, researchers can significantly improve the efficiency and success of their synthetic efforts.
References
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of 4,5-Dichloro-3(2H)-pyridazinone under acidic/basic conditions
Technical Support Center: 4,5-Dichloro-3(2H)-pyridazinone
Introduction for the Researcher
Welcome to the technical support guide for this compound (CAS 932-22-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. While its reactivity is key to its synthetic utility, it also presents challenges regarding its stability, particularly in aqueous media under non-neutral pH conditions.
This guide moves beyond simple data sheets to provide a deeper understanding of the chemical principles governing its stability. We will address common questions, provide actionable troubleshooting protocols to diagnose and mitigate degradation, and empower you to validate its stability within your specific experimental context. Our approach is grounded in established principles of physical organic chemistry and data from analogous chemical systems.
Section 1: General Information & Handling
Q1: What are the fundamental chemical properties of this compound?
Understanding the basic properties of the molecule is the first step to predicting its behavior. It is a crystalline solid with limited solubility in water but better solubility in polar organic solvents like DMSO and methanol.[1][2] The pyridazinone core contains an amide bond within a six-membered ring (a lactam structure), which is a key site of potential hydrolysis. The two chlorine atoms are attached to a C=C double bond, making them vinyl chlorides, which are generally less reactive than alkyl chlorides but can be susceptible to nucleophilic attack under forcing conditions or when the ring is electronically activated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 932-22-9 | [3] |
| Molecular Formula | C₄H₂Cl₂N₂O | [4] |
| Molecular Weight | 164.98 g/mol | [4] |
| Appearance | Beige to white crystalline solid | [1] |
| Melting Point | 204-206 °C | [1][2] |
| Predicted pKa | 8.39 ± 0.60 | [1][2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1][2] |
Section 2: Frequently Asked Questions (FAQs) on Stability
Q2: How stable is this compound in aqueous solution at neutral pH?
At room temperature and neutral pH (approx. 7.0), the compound is expected to be reasonably stable for the duration of a typical aqueous workup or reaction. However, the amide bond is inherently susceptible to hydrolysis. For prolonged storage or reactions lasting many hours or days, some degree of degradation should be anticipated, a process that can be accelerated by elevated temperatures.
Q3: What is the primary degradation pathway under strongly acidic conditions (pH < 3)?
Under strongly acidic conditions, the most probable degradation pathway is acid-catalyzed hydrolysis of the cyclic amide (lactam) bond. The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by water.[5][6] This leads to ring-opening to form a hydrazine-containing dicarboxylic acid derivative, which may be unstable itself.
Q4: What happens under basic conditions (pH > 9)? Why are my yields often lower in basic media?
Basic conditions are typically much more detrimental to the stability of this compound than acidic or neutral conditions. There are two primary competing degradation pathways:
-
Base-Catalyzed Hydrolysis: The hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the carbonyl carbon, leading to the same ring-opening seen in acidic conditions, but often at a much faster rate.[7]
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazinone ring makes the chlorine-bearing carbons electrophilic. Hydroxide ions can attack these carbons, displacing one or both chloride ions to form hydroxylated pyridazinone species. This process is well-documented for other electron-deficient chloro-heterocycles.[8]
This rapid degradation is a common reason for low yields when this reagent is used with strong bases or in aqueous basic solutions for extended periods.
Q5: What are the likely degradation products I should look for?
Under acidic conditions, look for ring-opened products. Under basic conditions, you may see a mixture of mono- or di-hydroxylated pyridazinones (from chloride displacement) and the ring-opened product. Identifying these byproducts via LC-MS can be a critical step in diagnosing a failed reaction.
Section 3: Troubleshooting Guide for Stability Issues
Issue: My reaction, run under basic conditions, is giving low or no yield of the desired product. I suspect my starting material, this compound, is decomposing.
This is a frequent issue. Here is a systematic approach to diagnose and solve the problem.
Step 1: Confirm the Hypothesis of Degradation
-
Rationale: Before modifying your reaction, you must confirm that starting material degradation is the root cause. A simple control experiment is the most trustworthy way to do this.
-
Action: Run your reaction under the exact same conditions (solvent, base, temperature, time) but without your other reagents. Monitor the concentration of this compound over time using an appropriate analytical method like HPLC-UV, TLC, or ¹H-NMR (with an internal standard). If its concentration decreases significantly, you have confirmed instability.
Step 2: Mitigate Degradation in Your Reaction If degradation is confirmed, consider the following strategies, ordered from simplest to most complex:
-
Strategy A: Lower the Temperature
-
Causality: Chemical reactions, including degradation, are almost always slower at lower temperatures. The Arrhenius equation dictates this relationship.
-
Action: If your reaction is running at room temperature or above, try running it at 0 °C or even -20 °C.
-
-
Strategy B: Use a Non-Nucleophilic Base
-
Causality: If you are using a nucleophilic base like NaOH, KOH, or LiOH, you are introducing a reagent that actively degrades your starting material. Switching to a sterically hindered, non-nucleophilic base can deprotonate your intended substrate without attacking the pyridazinone ring.
-
Action: Substitute your base with options like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DIPEA (N,N-Diisopropylethylamine), or a metal hydride (e.g., NaH) in an anhydrous solvent if your reaction chemistry allows.
-
-
Strategy C: Minimize Water Content
-
Causality: Water is the ultimate source of the nucleophilic hydroxide in many base-catalyzed degradation pathways.[5] Removing it can dramatically improve stability.
-
Action: Use anhydrous solvents. If your base is a hydroxide, consider using a carbonate (e.g., K₂CO₃) with a phase-transfer catalyst in a biphasic system to limit the aqueous interface, or use alternative bases as described above.
-
-
Strategy D: Reduce Reaction Time
-
Causality: Degradation is time-dependent. If your desired reaction is fast, you may be able to run the reaction for a shorter period and isolate the product before significant degradation occurs.
-
Action: Monitor the reaction closely (e.g., every 15-30 minutes) by TLC or HPLC to find the point of maximum product formation before starting material degradation takes over. Quench the reaction at this optimal time point.
-
Visualization of Predicted Degradation Pathways
Caption: Predicted degradation pathways under acidic and basic conditions.
Section 4: Experimental Protocols
This section provides a self-validating protocol to assess the stability of this compound in your own lab.
Protocol 1: Preliminary pH-Dependent Stability Assay using HPLC-UV
-
Objective: To quantify the rate of degradation of this compound at three different pH values (acidic, neutral, basic) at a set temperature.
-
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Buffer solutions: pH 4.0 (citrate or acetate), pH 7.0 (phosphate), pH 10.0 (carbonate-bicarbonate)
-
Volumetric flasks, pipettes
-
HPLC system with a UV detector (detection at ~220-250 nm, verify with a UV scan) and a C18 column.
-
-
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Working Sample Preparation:
-
Label three 10 mL volumetric flasks: "pH 4," "pH 7," and "pH 10."
-
To each flask, add 9 mL of the corresponding buffer solution.
-
Place the flasks in a water bath set to your desired experimental temperature (e.g., 25 °C or 40 °C). Allow to equilibrate for 15 minutes.
-
To start the experiment (t=0), add 100 µL of the stock solution to each flask, cap, and mix thoroughly. The final concentration will be ~10 µg/mL in 99:1 buffer:acetonitrile.
-
-
Time Point Zero (t=0) Analysis: Immediately withdraw an aliquot from each flask and inject it into the HPLC system. This is your 100% reference peak area.
-
Incubation and Sampling: Leave the flasks in the temperature-controlled bath. Withdraw and analyze aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area for that specific pH.
-
Plot "% Remaining" vs. "Time" for each pH condition.
-
-
-
Interpreting the Results: A rapid drop in the percentage remaining, particularly at pH 10, confirms instability under those conditions. This quantitative data can help you choose appropriate reaction conditions or establish a maximum allowable time for an aqueous workup.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing pH-dependent stability.
References
- PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
- Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate.
- LookChem. (n.d.). This compound.
- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
- MDPI. (n.d.). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones.
- MDPI. (n.d.). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review.
- Gsrs. (n.d.). This compound.
- ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
- PubMed Central (PMC). (n.d.). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae.
- National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- ResearchGate. (n.d.). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
- PubMed. (n.d.). Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273.
- Quora. (n.d.). What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?.
- ResearchGate. (n.d.). Biodegradation of Chlorinated Compounds—A Review.
- Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.
- Chemistry LibreTexts. (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition.
- YouTube. (2020). Lecture for Lesson VI.4: Relative Rates of Carbonyl Reactivity to Nucleophilic Addition.
- Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.
Sources
preventing decomposition of 4,5-Dichloro-3(2H)-pyridazinone during reactions
Welcome to the technical support center for 4,5-Dichloro-3(2H)-pyridazinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.
Introduction to this compound
This compound is a highly valuable heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its utility stems from the two reactive chlorine atoms at the C4 and C5 positions, which are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[5][6] However, this reactivity also presents challenges, including controlling regioselectivity and preventing unwanted side reactions or decomposition. This guide provides practical, experience-based advice to help you achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor or No Reaction with Nucleophiles
Question: I am not observing any significant product formation in my nucleophilic substitution reaction with this compound. What are the likely causes?
Answer:
Several factors can contribute to low reactivity. Let's break down the common culprits:
-
Insufficient Activation of the Nucleophile: Many nucleophilic substitution reactions on this substrate require a base to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of base is critical and can significantly impact the reaction outcome.
-
Weak Bases: If you are using a weak base, it may not be strong enough to deprotonate your nucleophile effectively. Consider switching to a stronger base.
-
Steric Hindrance: A bulky base might be sterically hindered from interacting with your nucleophile.
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Aprotic Polar Solvents are Often Preferred: Solvents like DMF, DMSO, or acetonitrile are often good choices as they can dissolve the pyridazinone and many nucleophiles, and they do not interfere with the reaction by protonating the nucleophile.
-
-
Low Reaction Temperature: While it is often wise to start reactions at a lower temperature to control exotherms and side reactions, some nucleophilic substitutions on this scaffold require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature.
-
Poor Quality of Starting Material: Ensure your this compound is pure. Impurities can interfere with the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reactivity.
Issue 2: Formation of Multiple Products and Lack of Regioselectivity
Question: My reaction is producing a mixture of 4-substituted and 5-substituted isomers, and sometimes even di-substituted products. How can I improve the regioselectivity?
Answer:
Controlling the position of substitution (C4 vs. C5) is a common challenge. The electronic and steric environment of these two positions is similar, but can be influenced by several factors:
-
The Nature of the N-2 Substituent: The group attached to the nitrogen at position 2 can significantly influence the electrophilicity of the C4 and C5 positions. Electron-withdrawing groups at N-2 can enhance the reactivity of both positions, and their steric bulk can direct the incoming nucleophile to the less hindered position.
-
Choice of Base and Solvent: The combination of base and solvent can influence which isomeric product is favored. For example, in some cases, using a weaker base like K₂CO₃ may favor substitution at one position, while a stronger base like NaH might lead to a different product ratio.[5] The polarity of the solvent can also play a role in the regiochemical outcome.[7]
-
Reaction Temperature and Time: Prolonged reaction times or high temperatures can lead to the formation of di-substituted products, especially if an excess of the nucleophile is used.
Strategies for Improving Regioselectivity:
| Parameter | Recommendation to Control Regioselectivity | Rationale |
| Stoichiometry | Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). | Minimizes the formation of di-substituted byproducts. |
| Temperature | Start at a lower temperature and slowly warm the reaction as needed. | Can help favor the kinetically controlled product. |
| Base Selection | Experiment with different bases (e.g., K₂CO₃ vs. NaH). | The counter-ion and basicity can influence the transition state and favor one isomer.[5] |
| Solvent Choice | Screen different solvents with varying polarities. | Solvent polarity can affect the reaction pathway and product distribution.[7] |
Experimental Protocol for Optimizing Regioselectivity:
-
Small-Scale Screening: Set up a series of small-scale reactions in parallel.
-
Vary one parameter at a time:
-
Base Screen: Use the same solvent and temperature, but test different bases (e.g., K₂CO₃, Cs₂CO₃, NaH).
-
Solvent Screen: Use the same base and temperature, but test different solvents (e.g., DMF, acetonitrile, THF).
-
-
Monitor by TLC or LC-MS: Analyze the product distribution in each reaction to identify the conditions that provide the highest regioselectivity.
Issue 3: Decomposition of Starting Material or Product
Question: I am observing the formation of unidentifiable, often colored, byproducts, and my product yield is low. I suspect my compound is decomposing. What conditions should I avoid?
Answer:
While this compound is a stable solid, it can be susceptible to degradation under certain conditions.
-
High Temperatures: Although heating is sometimes necessary, excessive temperatures can lead to thermal decomposition. The melting point of this compound is around 201-206 °C, and its boiling point is significantly higher, suggesting it has reasonable thermal stability for most solution-phase reactions.[3] However, prolonged heating at high temperatures (e.g., refluxing in high-boiling solvents for extended periods) should be approached with caution.
-
Strongly Acidic or Basic Conditions: While bases are often used in reactions, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can potentially lead to hydrolysis of the lactam ring or other undesired reactions.
-
Presence of Strong Oxidizing or Reducing Agents: Unless a specific transformation is intended, avoid strong oxidizing or reducing agents that could react with the pyridazinone ring. For instance, dehalogenation has been reported using Pd/C under a hydrogen atmosphere.[5]
-
Instability During Purification: Some substituted pyridazinone products can be unstable, especially during purification. It has been reported that some products may decompose during column chromatography on silica gel.[7]
Preventative Measures:
| Condition to Avoid | Recommended Practice | Rationale |
| Excessive Heat | Maintain the lowest effective temperature for your reaction. | Minimizes thermal decomposition and side reactions. |
| Extreme pH | Use the mildest effective base for your reaction and perform a timely work-up. | Reduces the risk of hydrolysis or other pH-driven degradation. |
| Incompatible Reagents | Carefully consider the compatibility of all reagents with the pyridazinone core. | Prevents unwanted side reactions like reduction or oxidation. |
| Prolonged Chromatography | If product instability is suspected, consider alternative purification methods like recrystallization or trituration. | Minimizes contact time with stationary phases that could cause decomposition. |
Decomposition Pathway Visualization:
Caption: Potential decomposition pathways for this compound.
References
- Lee, W. S., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(5), 497-501.
- Kang, S. B., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(3), 410-414.
- Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-757.
- PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.
- LookChem. (n.d.). This compound.
- Chemcasts. (n.d.). This compound (CAS 932-22-9) – Thermophysical Properties.
- Lee, W. S., et al. (2001). ChemInform Abstract: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. ChemInform, 32(39).
- Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.
- AZA Mid-Year Meeting. (n.d.). This compound.
- Chemcasts. (n.d.). This compound Properties vs Pressure.
- Reddy, T. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.
- Kuraishi, T. (1956). Process for the preparation of 3(2H)
- Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(12), 1135-1159.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Zertal, A., et al. (2005). Photodegradation of chlorinated pesticides dispersed on sand. Chemosphere, 58(10), 1431-1437.
- De Nanteuil, F., et al. (2018). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 23(11), 2956.
- Sung, G. H., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144.
- Lebedev, A. T., et al. (2016). Transformation of avobenzone in conditions of aquatic chlorination and UV-irradiation.
- Ferreira-Strixino, J., et al. (2008). Photostability of different chlorine photosensitizers. Laser Physics Letters, 5(2), 156-161.
- Stricker, M., et al. (2023). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 14(36), 9674-9709.
Sources
Technical Support Center: Catalyst Selection for Functionalizing 4,5-Dichloro-3(2H)-pyridazinone
Welcome to the technical support center for the functionalization of 4,5-dichloro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold. The inherent electronic properties and the presence of two distinct chlorine atoms on the pyridazinone ring present unique challenges and opportunities for selective functionalization. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Understanding the Reactivity of this compound
Q1: What are the key factors influencing the regioselectivity of nucleophilic substitution on this compound?
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound core is a critical consideration. The pyridazinone ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the C4 and C5 positions, however, exhibit different reactivities.
Several factors govern which chlorine atom is preferentially substituted:
-
Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms significantly influences the electrophilicity of the C4 and C5 positions. Computational studies and experimental evidence suggest that the C4 position is often more electrophilic and thus more susceptible to nucleophilic attack. For instance, reaction with sodium methoxide has been shown to yield the 4-methoxylated product as the major isomer.[1]
-
Nature of the Nucleophile: The type of nucleophile employed can impact the regioselectivity. Sterically hindered nucleophiles may favor attack at the less sterically encumbered position.
-
Reaction Conditions: The choice of base and solvent can also play a pivotal role. For example, in reactions with substituted phenols, the use of K2CO3 as a base has been reported to give high yields of the C4-substituted product.[1]
It is crucial to perform small-scale trial reactions and utilize analytical techniques such as NMR with nOe experiments to unequivocally determine the regiochemistry of your substituted products.[1]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds on the this compound scaffold.[2][3] However, success hinges on the judicious selection of the catalyst system, including the palladium precursor and, most importantly, the ligand.
FAQ 2.1: Suzuki-Miyaura Coupling
Q2.1.1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is sluggish or gives low yields. What are the likely causes and how can I troubleshoot this?
Low reactivity in Suzuki-Miyaura coupling with this compound can stem from several factors. Here's a systematic troubleshooting guide:
Decision-Making Workflow for Suzuki Coupling Troubleshooting
Sources
Technical Support Center: Synthesis of Substituted Pyridazinones
Welcome to the technical support center for the synthesis of substituted pyridazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyridazinone derivatives are cornerstones in medicinal chemistry, exhibiting a vast range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] However, their synthesis is often fraught with challenges ranging from low yields and regioselectivity issues to purification difficulties.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of substituted pyridazinones.
Category 1: Reaction Yield and Purity
Q1: My reaction yield for the condensation of a γ-keto acid with hydrazine is consistently low. What are the primary factors to investigate?
A1: Low yield in this cornerstone reaction is a frequent challenge. The root cause often lies in one of three areas: the initial hydrazone formation, the subsequent cyclization, or competing side reactions.
-
Inefficient Cyclization: The key step is the intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the ester or carboxylic acid carbonyl. This is often the rate-limiting step.
-
Thermal Conditions: Many protocols call for refluxing in solvents like ethanol or acetic acid for extended periods (4-18 hours).[3][4] Insufficient reaction time or temperature can lead to incomplete conversion. Consider increasing the reflux time incrementally (e.g., in 4-hour blocks) and monitoring by TLC.
-
pH Control: The reaction medium's pH is critical. While often performed under neutral or slightly acidic conditions (e.g., refluxing in ethanol or using acetic acid as a solvent), the nucleophilicity of the hydrazine can be diminished in highly acidic media due to protonation. Conversely, the carbonyl group must be sufficiently electrophilic. If starting with a γ-keto ester, a small amount of acid catalyst can be beneficial.[5]
-
-
Starting Material Quality: Hydrazine hydrate is susceptible to degradation (oxidation). Use a freshly opened bottle or verify the concentration of an older stock. The γ-keto acid or ester must be pure, as impurities can interfere with the reaction.
-
Side Reactions: Over-dehydration or competing intermolecular reactions can occur, especially at high temperatures or with prolonged reaction times. If you observe a complex mixture of products, consider lowering the reaction temperature and extending the time.
A general workflow for this synthesis is depicted below.
Caption: General workflow for pyridazinone synthesis.
Q2: I'm attempting to synthesize a 6-substituted pyridazinone from the corresponding γ-keto acid, but I isolate a 4,5-dihydro-pyridazinone. How do I achieve the aromatic pyridazinone ring?
A2: This is an expected outcome. The direct condensation of a γ-keto acid (like levulinic acid or its derivatives) with hydrazine typically yields the 4,5-dihydropyridazin-3(2H)-one.[3] The subsequent step is an oxidation or dehydration to introduce the double bond and form the aromatic ring.
A common and effective method is to treat the 4,5-dihydropyridazinone intermediate with bromine in glacial acetic acid. The reaction is typically performed at 60-70 °C and then refluxed for a few hours to drive it to completion.[4] Another approach involves using oxidizing agents like chromium trioxide in acetic acid.[6]
Q3: My synthesis is plagued by a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity is a paramount challenge, particularly when using an unsymmetrical 1,4-dicarbonyl compound and a substituted hydrazine (R-NHNH₂). The outcome depends on which carbonyl group undergoes the initial condensation to form the hydrazone and which is attacked during the intramolecular cyclization.
-
Steric and Electronic Control: The relative reactivity of the two carbonyl groups is key. Generally, the less sterically hindered and more electrophilic carbonyl will react first with the more nucleophilic nitrogen (the -NH₂) of the substituted hydrazine. For example, in the reaction of an arylglyoxal with an alkyl 2-cyanoacetate and hydrazine, the reaction proceeds with high regioselectivity because the carbanion formed from the cyanoacetate preferentially attacks the more electrophilic formyl group of the arylglyoxal.[7]
-
Directed Synthesis: To avoid ambiguity, consider synthetic routes that build the precursor with the desired regiochemistry already established. The inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkyne is a powerful method for achieving a single regioisomer.[8][9]
-
Starting Material Choice: In cases of substitution on a pre-formed pyridazinone ring (e.g., using tetrafluoropyridazine), the regioselectivity of nucleophilic substitution is influenced by the nature of the incoming nucleophile and the existing substituents.[10] Careful selection of reaction partners is crucial.
Caption: Factors influencing regioselectivity.
Category 2: Purification and Isolation
Q4: My crude product is a persistent oil that resists crystallization. What purification strategies do you recommend?
A4: This is common when minor impurities disrupt the crystal lattice formation.
-
Column Chromatography: This is the most reliable method. Use silica gel and start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate). Gradually increase the polarity to elute your product. Monitor fractions closely with TLC to isolate the pure compound.[11]
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexane or pentane) dropwise while stirring or sonicating until persistent cloudiness appears. Let it stand, often at a reduced temperature (4 °C or -20 °C), to induce precipitation or crystallization.
-
Aqueous Washes: Before chromatography, ensure that acidic or basic starting materials or byproducts are removed. Wash the organic solution of your crude product with a dilute base (e.g., NaHCO₃ solution) to remove unreacted γ-keto acid, or a dilute acid (e.g., 1M HCl) to remove excess hydrazine.[11][12]
Q5: How can I effectively separate regioisomers or other closely-related impurities?
A5: Separating isomers requires high-resolution techniques.
-
Chromatography is Key: Standard silica gel column chromatography is the go-to method.[11] Success depends on finding the right mobile phase. Run several TLCs with different solvent systems (e.g., Hexane/EtOAc, DCM/Methanol, Toluene/Acetone) to find the one that gives the best separation (largest ΔRf) between your isomers.
-
Preparative TLC/HPLC: For small-scale, high-purity needs, preparative TLC or HPLC can provide excellent separation where a standard column might fail.
-
Recrystallization: If one isomer is significantly more abundant, fractional recrystallization can sometimes be used to isolate the major isomer in high purity. This is often a trial-and-error process with different solvents.
Troubleshooting and Optimization Guide
This guide provides a structured approach to diagnosing and solving common synthesis problems.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scispace.com [scispace.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Pyridazine synthesis [organic-chemistry.org]
- 10. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Purification of 4,5-Dichloro-3(2H)-pyridazinone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9). This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods for optimal results in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and handling of this compound.
Q1: What are the typical impurities found in crude this compound?
A: The impurity profile is heavily dependent on the synthetic route. The most prevalent synthesis involves the cyclization of mucochloric acid with a hydrazine source.[1][2][3] Consequently, common impurities include:
-
Unreacted Starting Materials: Residual mucochloric acid or the hydrazine salt (e.g., hydrazine sulfate) used in the reaction.
-
Inorganic Salts: By-products from buffering agents or bases used during the synthesis, such as sodium acetate.[2]
-
Reaction By-products: In some syntheses derived from mucochloric acid, side reactions can lead to the formation of pyrrol-dione analogues, which can be difficult to separate.[1]
-
Isomeric Impurities: Depending on the reaction conditions, regioisomers may form in small quantities.
-
Residual Solvents: Solvents from the reaction (e.g., acetic acid, water, methanol) or workup are often present in the crude solid.[1][2]
Q2: My crude product is a beige or yellow solid. Is this indicative of significant impurity?
A: Not necessarily. It is common for crude this compound to be described as a beige, off-white, or yellow crystalline solid.[1][4][5] This coloration is often due to minor, highly conjugated impurities or trace amounts of oxidized species. A properly executed purification step, such as recrystallization, will typically yield a white to off-white crystalline powder.[1] If color persists after initial purification, a charcoal treatment during recrystallization can be effective.
Q3: What is the most effective, general-purpose method for purifying this compound?
A: Recrystallization is the most widely cited and effective method for purifying this compound on a laboratory scale.[1][2][6] The compound is a stable crystalline solid with a high melting point (204-206 °C), making it an ideal candidate for this technique.[4][5] The choice of solvent is critical and is discussed in detail in the protocols below. For complex mixtures or removal of closely related by-products, column chromatography is a viable but more labor-intensive alternative.[1]
Q4: How should I store purified this compound to ensure its long-term stability?
A: Based on supplier safety data sheets and the compound's chemical nature, the following storage conditions are recommended: Keep in a dark place, sealed in a dry, inert atmosphere, at room temperature. [4][5] The lactam and di-chloro-olefin functionalities present a potential for hydrolysis or nucleophilic substitution, so exclusion of moisture is key to preventing degradation over time.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique, but its success depends on fine-tuning the conditions. This guide addresses common problems encountered during the process.
| Issue | Potential Cause | Recommended Solution |
| The compound will not fully dissolve in the hot solvent. | 1. Insufficient solvent volume.2. Inappropriate solvent choice (compound is poorly soluble).3. Presence of insoluble mechanical impurities (e.g., dust, inorganic salts). | 1. Add more solvent in small increments (1-5% of total volume) to the boiling mixture until dissolution is achieved. Avoid a large excess to ensure good recovery.2. Switch to a more suitable solvent system (see Table 1).3. If the majority of the compound dissolves but some particulates remain, proceed to a hot filtration step to remove them before cooling. |
| The compound "oils out" upon cooling. | The solubility of the compound decreases so rapidly upon cooling that it surpasses the saturation point and separates as a liquid phase before it can form an ordered crystal lattice. | 1. Reheat the solution to re-dissolve the oil.2. Add a small amount of additional hot solvent (5-10%) to reduce the overall concentration.3. Allow the solution to cool much more slowly. Insulate the flask to promote gradual cooling and the formation of well-defined crystals. |
| No crystals form, even after the solution has cooled to room temperature. | 1. The solution is not sufficiently saturated (too much solvent was used).2. The solution is supersaturated and requires nucleation to begin crystallization.3. The cooling process was too rapid, preventing crystal nucleation. | 1. Gently heat the solution to evaporate a portion of the solvent and re-concentrate the mixture. Allow it to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. Alternatively, add a tiny seed crystal of the pure compound.3. Place the flask in an ice bath or refrigerator to further lower the solubility. |
| The final crystal yield is very low. | 1. A large excess of solvent was used, leaving a significant amount of the product dissolved in the mother liquor.2. The solution was not cooled sufficiently before filtration.3. Premature crystallization occurred during a hot filtration step. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.2. Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes before vacuum filtration.3. To prevent this, use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible. |
Section 3: Detailed Purification Protocols
Protocol 1: Standard Recrystallization from an Ethanol/Water System
This protocol is based on literature procedures demonstrating successful recrystallization from aqueous ethanol and is an excellent starting point for general purification.[1]
Principle: this compound has good solubility in hot ethanol and poor solubility in cold water. By dissolving the crude material in a minimum of hot ethanol and then adding water, the polarity of the solvent system is increased, causing the less polar product to selectively crystallize upon cooling while more polar impurities remain in solution.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Re-heat the mixture to boiling for 5-10 minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated clean flask to remove them. Work quickly to prevent premature crystallization.
-
Crystallization: To the clear, hot ethanolic solution, add hot water dropwise until the solution just begins to show persistent turbidity (cloudiness). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 ratio) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The resulting product should be a white to off-white crystalline solid.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is recommended when recrystallization fails to remove impurities with similar solubility profiles, such as isomeric by-products.[1]
Principle: Impurities are separated from the desired compound based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system will show the desired compound with an Rf value of approximately 0.3-0.4, with clear separation from all impurities.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization and Workflow Diagrams
The following diagrams illustrate the decision-making process for purification and the standard recrystallization workflow.
Caption: Purification method selection workflow.
Caption: Step-by-step recrystallization workflow.
Section 5: Data Summary
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Observations & Suitability | Reference(s) |
| Ethanol / Water | Highly effective for general purification. The ratio can be tuned to optimize yield and purity. A 90% ethanol solution has been explicitly cited. | [1] |
| Water | Suitable for removing organic-soluble impurities. The compound's solubility in water is low but increases with temperature, allowing for recrystallization. | [2] |
| Ethanol | The crude product can be purified by recrystallization from ethanol alone. | [6] |
| Acetone / Water | This system has been used for recrystallizing a closely related derivative and represents another viable polar protic/aprotic mixture to explore. | [7] |
Section 6: References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Ghorab, M. M., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]
-
Fun, H.-K., et al. (2011). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1761. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73247, 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]
-
Patel, H., et al. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 6(9), 3666-3682. Retrieved from [Link]
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Technical Support Center: Enhancing the Solubility of Pyridazinone Derivatives for Biological Assays
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory effects.[1][2] However, a common hurdle in the preclinical development of these promising molecules is their poor aqueous solubility.[1][2][3][4] This low solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges associated with pyridazinone derivatives, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial questions researchers face when working with pyridazinone derivatives.
Q1: Why do my pyridazinone derivatives exhibit low solubility in aqueous buffers?
The poor aqueous solubility of many pyridazinone derivatives can be attributed to their chemical structure. These molecules often possess rigid, planar aromatic rings and are crystalline in nature. This structure leads to strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for water molecules to solvate the individual molecules. Overcoming this crystal lattice energy is a key factor in achieving solubilization.
Q2: What is the recommended first-line solvent for preparing a stock solution of my pyridazinone derivative?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of hydrophobic compounds.[5] However, it is crucial to use anhydrous DMSO to prevent compound degradation. Other organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be considered.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Advantages | Disadvantages |
| DMSO | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays.[5][6] |
| Ethanol | Less toxic than DMSO for many cell lines. | Lower solubilizing power for highly hydrophobic compounds compared to DMSO. |
| DMF | Strong solubilizing power. | Higher toxicity than DMSO; should be used with caution. |
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
This common issue is known as "solvent-shifting" or "precipitation upon dilution." It occurs because the pyridazinone derivative is soluble in the high concentration of organic solvent (DMSO) but becomes insoluble as the percentage of the aqueous buffer increases.
Initial Troubleshooting Steps:
-
Vortex vigorously: Immediately after adding the DMSO stock to the buffer, ensure rapid and thorough mixing.
-
Gentle warming: Briefly warming the solution in a water bath (e.g., to 37°C) may help keep the compound in solution.
-
Decrease the final concentration: If possible, lowering the final concentration of the pyridazinone derivative in the assay may prevent it from exceeding its solubility limit in the final buffer composition.
-
Check the final DMSO concentration: Aim for the lowest possible final DMSO concentration, ideally below 0.5%, to minimize both solubility issues and potential cellular toxicity.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The cytotoxic effects of DMSO are cell-line dependent.[7] Generally, it is recommended to keep the final concentration of DMSO at or below 0.5% in cell-based assays to minimize artifacts.[5] However, some sensitive cell lines may show stress or altered function even at concentrations as low as 0.1%.[8] It is crucial to run a vehicle control (assay buffer with the same final concentration of DMSO) to assess the impact of the solvent on your specific experimental system. Studies have shown that DMSO concentrations above 1% can significantly decrease cell viability.[9]
Q5: Can I use pH modification to improve the solubility of my pyridazinone derivative?
Yes, if your pyridazinone derivative has an ionizable functional group, altering the pH of the buffer can significantly enhance its solubility. The relationship between pH, pKa (the acid dissociation constant), and solubility is a fundamental principle in pharmaceutics.[10][11][12]
-
For acidic compounds: Solubility increases as the pH of the solution becomes more basic (pH > pKa).[11][13]
-
For basic compounds: Solubility increases as the pH of the solution becomes more acidic (pH < pKa).[11][13]
To determine if your compound is ionizable, you can either predict its pKa using software or experimentally determine its pH-solubility profile.
Part 2: Troubleshooting Guide - Advanced Solubility Enhancement Techniques
When initial troubleshooting is insufficient, the following advanced techniques can be employed.
Issue 1: My compound's solubility is insufficient even with DMSO and pH adjustments.
Solution 1.1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[14][15]
-
Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the pyridazinone derivative.[14]
-
Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, and ethanol are frequently used.[14][16]
-
Experimental Workflow:
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
Issue 3: I require a higher concentration of my compound for in vivo studies, and the current formulation is not suitable.
For in vivo applications, more advanced formulation strategies are often necessary.
Solution 3.1: Amorphous Solid Dispersions (ASDs)
-
Mechanism of Action: Crystalline compounds have a highly ordered structure that requires significant energy to break apart for dissolution. By converting the compound into a high-energy amorphous state and dispersing it within a polymer matrix, the energy barrier for dissolution is significantly lowered, leading to improved apparent solubility and dissolution rates. [17][18][19][20]* Preparation Methods: Common techniques include hot-melt extrusion and spray drying. [18][21] Solution 3.2: Nanoparticle Formulations
-
Mechanism of Action: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio. [22][23][24]According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate. [22]This approach can significantly improve the bioavailability of poorly soluble drugs. [22][25]* Preparation Methods: Techniques include wet milling and high-pressure homogenization. [16][23][26]
Part 3: Protocols and Data Presentation
Protocol 1: Step-by-Step Guide to Preparing a Stock Solution and Serial Dilutions
-
Weighing: Accurately weigh the pyridazinone derivative using a calibrated analytical balance.
-
Initial Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex and gently warm if necessary to ensure complete dissolution.
-
Intermediate Dilutions: Prepare intermediate dilutions from the high-concentration stock using anhydrous DMSO.
-
Working Solutions: For biological assays, dilute the intermediate stock into the final aqueous buffer. Add the DMSO stock to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
Final Concentration Check: Ensure the final DMSO concentration in your assay is as low as possible and consistent across all experimental conditions, including controls.
Protocol 2: Method for Determining the Kinetic Solubility of a Pyridazinone Derivative
Kinetic solubility is a high-throughput method to estimate the apparent solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer. [27][28][29]
-
Preparation: Prepare a 10 mM stock solution of the pyridazinone derivative in DMSO.
-
Dilution: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). This creates a final compound concentration of 100 µM with 1% DMSO. [30]3. Incubation: Seal the plate and shake at room temperature for 1.5-2 hours to allow the solution to reach equilibrium. [30][31]4. Analysis: Analyze the plate using a nephelometer to measure light scattering caused by any precipitated compound. Alternatively, filter the samples and quantify the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or LC-MS/MS. [28][30] Table 3: Representative Data for Solubility Enhancement of a Model Pyridazinone Derivative
| Formulation | Solubility in PBS (µg/mL) | Fold Increase |
| Unformulated Compound | 0.5 | 1 |
| 5% DMSO/PBS | 5 | 10 |
| 10% PEG 400/PBS | 15 | 30 |
| 2% Tween® 80 in PBS | 25 | 50 |
| 5% HP-β-CD in PBS | 40 | 80 |
This table presents illustrative data and actual results will vary depending on the specific pyridazinone derivative.
Part 4: Concluding Remarks
Enhancing the solubility of pyridazinone derivatives is a critical step in their successful evaluation as potential drug candidates. A systematic approach, starting with simple techniques like solvent and pH optimization and progressing to more advanced methods such as the use of co-solvents, surfactants, cyclodextrins, and nanoparticle formulations, is essential. Each compound is unique, and the optimal solubilization strategy will depend on its specific physicochemical properties and the requirements of the biological assay. By applying the principles and protocols outlined in this guide, researchers can overcome solubility challenges and unlock the full therapeutic potential of this important class of compounds.
References
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- Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques - The Pharma Innovation. (n.d.).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).
- Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing). (n.d.).
- Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed. (2010).
- Amorphous solid dispersions for enhanced drug solubility and stability - Technobis. (n.d.).
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- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024).
- Co-solvency and anti-solvent method for the solubility enhancement. (n.d.).
- Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (n.d.).
- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis Online. (n.d.).
- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021).
- Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.).
- An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof - Benchchem. (n.d.).
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
- What effects does DMSO have on cell assays? - Quora. (2017).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- PH and Solvent Effect on Drug Solubility. (n.d.).
- What is pKa and how is it used in drug development? (2023).
- Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents Im - Longdom Publishing. (n.d.).
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
- DMSO toxicity in vitro: effects on RGC viability and apoptosis. Effects... - ResearchGate. (n.d.).
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH. (n.d.).
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022).
- Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. (n.d.).
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020).
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (n.d.).
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019).
- Pyridazines in Drug Discovery - PharmaBlock. (n.d.).
- Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - MDPI. (n.d.).
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dealing with hazardous reagents in 4,5-Dichloro-3(2H)-pyridazinone synthesis
Welcome to the technical support center for the synthesis of 4,5-dichloro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during this multi-step synthesis. We will focus on ensuring scientific integrity, laboratory safety, and successful experimental outcomes by explaining the causality behind experimental choices and providing self-validating protocols.
I. Synthesis Overview & Workflow
The synthesis of this compound is a common yet challenging procedure that involves the use of several hazardous reagents. A typical synthetic route involves the reaction of maleic anhydride with hydrazine to form a pyridazinedione intermediate, which is subsequently chlorinated.[1][2] Understanding the workflow and the critical control points is essential for a successful and safe synthesis.
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question: My yield of the pyridazinedione intermediate in Step 1 is consistently low. What are the possible reasons and how can I improve it?
Answer:
Low yields in the initial condensation step are a common problem. Several factors can contribute to this issue:
-
Incomplete Reaction: The reaction between maleic anhydride and hydrazine requires sufficient time and temperature to go to completion. Ensure that the reaction is stirred vigorously and heated for the recommended duration. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Side Reactions: Hydrazine is a strong nucleophile and can participate in side reactions if the reaction conditions are not carefully controlled. Adding hydrazine slowly to the reaction mixture can help minimize the formation of byproducts.
-
Product Precipitation: The pyridazinedione intermediate may precipitate out of the solution. Ensure that the solvent volume is adequate to keep the product solubilized until the reaction is complete. If precipitation occurs, it may be necessary to use a different solvent system or increase the reaction temperature.
-
pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts. Maintaining a slightly acidic to neutral pH is often optimal for this condensation.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Conduct small-scale experiments to determine the optimal reaction time and temperature for your specific setup. Use TLC to monitor the consumption of starting materials and the formation of the product.
-
Slow Addition of Hydrazine: Add the hydrazine solution dropwise to the maleic anhydride solution while maintaining vigorous stirring. This helps to control the reaction exotherm and minimize side reactions.
-
Solvent Selection: If solubility is an issue, consider using a co-solvent system or a different solvent altogether. Solvents like ethanol, acetic acid, or water are commonly used for this reaction.[2]
-
Work-up Procedure: Ensure that the work-up procedure is optimized to maximize the recovery of the product. This may involve adjusting the pH to facilitate precipitation or using an appropriate extraction solvent.
Question: During the chlorination step with phosphorus oxychloride (POCl₃), the reaction mixture turns dark, and I observe the formation of significant impurities. What is causing this and how can I prevent it?
Answer:
Darkening of the reaction mixture and the formation of impurities during chlorination with POCl₃ are often indicative of decomposition or side reactions.
-
Reaction Temperature: The chlorination reaction is typically exothermic. If the temperature is not controlled, it can lead to the decomposition of the starting material and the product, resulting in a dark-colored mixture and the formation of tar-like byproducts.[3][4]
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water, generating hydrochloric acid and phosphoric acid.[5][6] The presence of moisture in the reaction setup or reagents can lead to uncontrolled reactions and the formation of impurities.
-
Excess POCl₃: While an excess of POCl₃ is often used to drive the reaction to completion, a large excess can lead to more side reactions and a more challenging work-up.[3]
-
Incomplete Removal of POCl₃: Residual POCl₃ after the reaction can complicate the work-up and purification steps, leading to lower yields and product contamination.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range, typically by using an ice bath to control the initial exotherm and then heating under reflux.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Optimized Stoichiometry: Use a moderate excess of POCl₃. The optimal amount can be determined through small-scale optimization experiments.
-
Efficient Removal of Excess POCl₃: After the reaction is complete, remove the excess POCl₃ under reduced pressure.[3][4] This step is crucial for obtaining a clean product.
-
Careful Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice water with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.
III. Hazardous Reagent Handling FAQs
This section provides essential safety information for handling the hazardous reagents involved in this synthesis.
Question: What are the primary hazards associated with hydrazine, and what are the essential safety precautions?
Answer:
Hydrazine is an acutely toxic, corrosive, and suspected carcinogenic substance.[7][8] It is also flammable and can be explosive.[8][9] Therefore, strict safety protocols must be followed.
| Hazard | Description |
| Toxicity | Acutely toxic if inhaled, ingested, or in contact with skin.[8][10] |
| Corrosivity | Causes severe skin burns and eye damage.[8][10] |
| Carcinogenicity | Suspected human carcinogen.[7] |
| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air.[9] |
| Reactivity | Strong reducing agent; reacts violently with oxidizing agents.[9] |
Essential Safety Precautions:
-
Engineering Controls: All work with hydrazine must be conducted in a certified chemical fume hood.[7][8] An emergency eyewash and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from incompatible materials like oxidizing agents and acids.[9][11] Storage under an inert atmosphere (e.g., nitrogen) is recommended.[11]
-
Spills: In case of a spill, evacuate the area and do not attempt to clean it up without appropriate PPE and training.[10][11]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous and must be disposed of according to institutional and local regulations.[8]
Caption: Key safety considerations for handling hydrazine.
Question: Phosphorus oxychloride (POCl₃) is used as the chlorinating agent. What are its major hazards and how should it be handled safely?
Answer:
Phosphorus oxychloride is a highly corrosive and toxic liquid that reacts violently with water.[5][6]
| Hazard | Description |
| Toxicity | Fatal if inhaled.[6] Harmful if swallowed. Causes severe skin burns and eye damage.[6][12] |
| Corrosivity | Extremely corrosive to skin, eyes, and respiratory tract.[6][12] May be corrosive to metals.[6] |
| Reactivity | Reacts violently with water, alcohols, and amines, releasing toxic and corrosive fumes.[5][6] |
Safe Handling Procedures:
-
Engineering Controls: Always handle POCl₃ in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles and a full-face shield are essential.[5]
-
Body Protection: A chemical-resistant apron or suit is recommended.
-
Respiratory Protection: For operations not in a closed system, a NIOSH-approved respirator is required.[5]
-
-
Handling:
-
Avoid breathing vapors.
-
Dispense carefully to avoid splashes.
-
Keep containers tightly closed when not in use.[12]
-
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[6][12] Store in a corrosion-resistant container.[6]
-
Spills: In case of a spill, evacuate the area. Small spills may be neutralized with a suitable absorbent material (e.g., dry sand), but large spills require specialized emergency response.[12]
-
Waste Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.
Question: What are the hazards associated with maleic anhydride and what precautions should be taken?
Answer:
Maleic anhydride is a corrosive solid that can cause severe skin and eye irritation, as well as respiratory issues.[14][15]
| Hazard | Description |
| Corrosivity | Causes severe skin burns and eye damage.[14] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[15][16] May cause an allergic skin reaction.[15][16] |
| Reactivity | Reacts with water to form maleic acid. Can react violently with strong oxidizing agents, bases, and alkali metals.[14] |
| Combustibility | Dust can form explosive mixtures with air.[15] |
Safety Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder to avoid dust inhalation.[13]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a cool, dry place in a tightly sealed container. It is sensitive to moisture.[13]
-
Spills: For spills, avoid generating dust. Carefully scoop the solid material into a container for disposal.[15]
-
Waste Disposal: Dispose of as hazardous waste in accordance with local regulations.
IV. Experimental Protocols
Step 1: Synthesis of Pyridazinedione Intermediate
-
To a stirred solution of mucochloric acid (3.9 g) in water, warm the solution to 80-100°C.[17]
-
Add a mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g).[17]
-
Continue stirring at this temperature for the specified reaction time, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from water to yield 4,5-dichloro-3-pyridazone.[17]
Step 2: Chlorination to this compound
Note: This step involves the use of phosphorus oxychloride and must be performed with extreme caution in a certified chemical fume hood.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyridazinedione intermediate (20.0 g).[3]
-
Carefully add phosphorus oxychloride (150 ml) to the flask.[3]
-
Heat the stirred solution under reflux for five hours.[3]
-
After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure.[3][4]
-
Slowly and carefully pour the residue into ice water with vigorous stirring.[3]
-
Extract the mixture with a suitable organic solvent, such as diethyl ether.[3]
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.[3]
V. References
-
Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved from [Link]
-
Phosphorus oxychloride. (n.d.). Lanxess. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved from [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2010, February 2). ResearchGate. Retrieved from [Link]
-
Maleic Anhydride - SAFETY DATA SHEET. (2018, May 14). Huntsman. Retrieved from [Link]
-
Phosphorus Oxychloride: Production and Use. (2022, May 20). Royal Society of Chemistry. Retrieved from [Link]
-
Maleic anhydride. (n.d.). Molgroup - Chemicals. Retrieved from [Link]
-
Safety Guideline - Maleic Anhydride. (n.d.). ChemTrack.org. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Safety Data Sheet: maleic anhydride. (n.d.). Valudor Products. Retrieved from [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014, September 4). MDPI. Retrieved from [Link]
-
Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. (n.d.). PrepChem.com. Retrieved from [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2010, February). ResearchGate. Retrieved from [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2019, December). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4,5-Dichloro-3(2H)-pyridazinone and its Dihalo Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, dihalopyridazinones serve as versatile scaffolds for the synthesis of a diverse array of functionalized molecules. Their inherent reactivity, governed by the strategic placement of halogen atoms on the pyridazinone core, allows for selective chemical modifications, paving the way for the development of novel therapeutic agents and advanced materials. Among these, 4,5-dichloro-3(2H)-pyridazinone is a key building block, and understanding its reactivity in comparison to its isomers is paramount for efficient and predictable synthetic planning.
This guide provides an in-depth, objective comparison of the reactivity of this compound with other dihalopyridazinone isomers, supported by experimental data and theoretical insights. We will delve into the nuances of their behavior in common synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to empower researchers in their selection of the optimal starting material for their specific synthetic goals.
The Influence of Halogen Positioning on Reactivity: A Theoretical Overview
The reactivity of dihalopyridazinones is fundamentally dictated by the interplay of electronic and steric effects, which are highly dependent on the positions of the two chlorine atoms relative to the nitrogen atoms and the carbonyl group of the pyridazinone ring. The electron-withdrawing nature of the nitrogen atoms and the carbonyl group creates an electron-deficient aromatic system, making the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack.
The stability of the negatively charged intermediate, known as the Meisenheimer complex, formed during nucleophilic aromatic substitution (SNAr) is a key determinant of reactivity. For dichloropyridines, a related class of compounds, it is well-established that attack at positions that allow for the delocalization of the negative charge onto the ring nitrogen is favored.[1] A similar principle applies to dichloropyridazinones, where the positions of the chlorine atoms influence the stability of this critical intermediate.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry for the functionalization of heterocyclic compounds. The regioselectivity of these reactions on dihalopyridazinones is a critical consideration for synthetic chemists.
This compound: A Tale of Two Chlorines
In this compound, the two chlorine atoms are in distinct chemical environments. The C4 and C5 positions are adjacent, and their reactivity towards nucleophiles can be influenced by both electronic and steric factors. Studies on related N-substituted 4,5-dichloropyridazinones have shown that the regioselectivity of nucleophilic substitution is dependent on the nature of the nucleophile and the reaction conditions. For instance, in the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with substituted phenols, the substitution can be directed to either the C4 or C5 position, with the product distribution being influenced by the choice of base.
Table 1: Regioselectivity in Nucleophilic Substitution of a 4,5-Dichloropyridazinone Derivative
| Nucleophile | Base | Solvent | Product Ratio (C4-substitution : C5-substitution) |
| p-Methoxyphenol | NaH | THF | 97 : 0 |
| p-Chlorophenol | NaH | THF | 74 : 15 |
Data compiled from studies on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.
This tunable regioselectivity makes this compound a valuable substrate for creating diverse molecular architectures.
Comparison with Other Dihalopyridazinone Isomers
While direct side-by-side comparative kinetic data for all dihalopyridazinone isomers is not extensively documented in a single study, we can infer reactivity trends based on the principles of SNAr reactions and data from analogous dihalo-heterocyclic systems like dichloropyridines.[1][2]
-
3,6-Dichloropyridazine : In this symmetrical isomer, both chlorine atoms are in an environment influenced by the adjacent nitrogen atom. This activation makes them generally reactive towards nucleophilic displacement.
-
4,6-Dichloropyrimidinones : In related dichloropyrimidines, the C4 and C6 positions are highly activated by the two nitrogen atoms, leading to high reactivity in SNAr reactions.[3] A similar trend would be expected for the corresponding pyridazinone.
The general order of reactivity in SNAr reactions for dichloropyridines is 2,4- and 2,6- > 3,5-dichloropyridine, due to the better stabilization of the Meisenheimer intermediate when the attack is at a position ortho or para to the ring nitrogen.[1] A similar trend can be anticipated for dichloropyridazinones, with isomers having chlorine atoms at positions activated by the ring nitrogens and the carbonyl group exhibiting higher reactivity.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A standardized protocol for comparing the reactivity of different dihalopyridazinone isomers is outlined below:
A generalized workflow for conducting and comparing nucleophilic aromatic substitution reactions.
Unlocking a Broader Chemical Space: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselective functionalization of dihalopyridazinones via these methods offers a powerful strategy for the synthesis of complex molecules.
Site-Selectivity in the Suzuki-Miyaura Coupling of Dihalopyridazinones
The selective functionalization of one chlorine atom over the other in a dihalopyridazinone is a significant synthetic challenge. However, recent advancements have demonstrated that this selectivity can be controlled through judicious choice of ligands and reaction conditions.
For instance, in the case of 3,5-dichloropyridazines, it has been shown that the preferred site of Suzuki coupling can be switched between the C3 and C5 positions by changing the phosphine ligand used in the palladium catalytic system.[4] This ligand-dependent site-selectivity provides a powerful handle for chemists to control the outcome of the reaction and access different isomers.
While specific comparative data for the Suzuki coupling of this compound versus its isomers is sparse, insights can be drawn from studies on other dihalo-N-heteroarenes. For 2,4-dichloropyridines, unconventional C4-selectivity in Suzuki-Miyaura coupling can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands, overriding the conventional preference for reaction at the C2 position.[5] This highlights the crucial role of the catalytic system in dictating the regioselectivity.
Table 2: Illustrative Yields in Suzuki-Miyaura Coupling of Dichloropyrimidines
| Dihalopyrimidine Isomer | Arylboronic Acid | Catalyst/Ligand | Solvent | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | 1,4-Dioxane | 71 |
| 4,6-Dichloropyrimidine | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl2 | Toluene/H2O | 85 |
Data compiled from various sources on dichloropyrimidines, a related heterocyclic system, to illustrate typical yields.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To facilitate a comparative analysis, a general protocol for the Suzuki-Miyaura coupling of dihalopyridazinone isomers is provided below.
A typical experimental setup for performing and comparing Suzuki-Miyaura cross-coupling reactions.
Conclusion: A Guide for Strategic Synthesis
The reactivity of this compound and its dihalo isomers is a nuanced subject, with the position of the halogen atoms playing a critical role in determining the outcome of chemical transformations. While direct, comprehensive comparative studies across all isomers are an area ripe for further investigation, by drawing parallels with related dihalo-heterocyclic systems and applying fundamental principles of organic chemistry, we can make informed decisions in our synthetic endeavors.
For nucleophilic aromatic substitution, the activation of the carbon-chlorine bond by the ring nitrogens and carbonyl group is key, and the stability of the Meisenheimer intermediate will dictate the most probable site of attack. In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand system is paramount in controlling regioselectivity, often allowing for the functionalization of less reactive positions.
This guide serves as a foundational resource for researchers, scientists, and drug development professionals. By understanding the underlying principles of reactivity and leveraging the available experimental data, the scientific community can continue to unlock the vast potential of dihalopyridazinones in creating the next generation of innovative molecules.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.2014, 136 (32), 11493–11501. [Link]
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents.
- ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
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A Comparative Guide to the Biological Activity of 4,5-Dichloro-3(2H)-pyridazinone Derivatives Versus Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and agricultural chemistry, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic compounds, the pyridazinone core, and specifically its 4,5-dichloro-3(2H)-pyridazinone derivatives, has emerged as a privileged structure. This guide offers an in-depth, objective comparison of the biological performance of these pyridazinone derivatives against other prominent nitrogen-containing heterocycles, namely pyrazoles, triazoles, and triazines. By synthesizing data from numerous studies, we aim to provide a clear perspective on their relative strengths and potential applications in drug discovery and agrochemical development.
The Rise of the Pyridazinone Scaffold
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile template that has been extensively explored for its wide range of pharmacological activities.[1] The introduction of chlorine atoms at the 4 and 5 positions, yielding the this compound backbone, creates a highly reactive intermediate that serves as a cornerstone for the synthesis of a diverse library of derivatives. This reactivity allows for facile nucleophilic substitution, enabling the introduction of various functionalities and the fine-tuning of biological activity.[2]
Comparative Biological Activities: A Multi-faceted Analysis
This section delves into a comparative analysis of this compound derivatives against other key heterocycles in three major domains: anticancer, antimicrobial, and herbicidal activities.
Anticancer Activity: A Battle of Potency
The development of novel anticancer agents is a primary focus of medicinal chemistry. Here, we compare the cytotoxic potential of pyridazinone derivatives with that of pyrazoles, another well-established class of anticancer heterocycles.
Pyridazinone Derivatives: The this compound scaffold has proven to be a fruitful starting point for the development of potent anticancer agents. For instance, an unsubstituted 4,5-dichloro-2-pyridazin-3(2H)-one (DCPYR) demonstrated remarkable in vitro inhibition of the MAC16 murine colon cancer cell line, being seven times more potent than its arylated analogue.[3] In vivo studies further confirmed its efficacy, showing a 53% inhibition of tumor growth in mice at a 50 mg/kg dose.[3] Other derivatives have also shown significant cytotoxic activity against various cancer cell lines, including liver, breast, and leukemia cancer cells.[1]
Pyrazole Derivatives: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are also renowned for their anticancer properties.[4][5] A wide array of pyrazole derivatives has been synthesized and evaluated, with some exhibiting exceptionally high potency. For example, certain 3,4-diaryl pyrazole derivatives have displayed IC50 values in the nanomolar range (0.06–0.25 nM) against a panel of six cancer cell lines.[6] Other pyrazole-based hybrids have shown potent cytotoxicity with IC50 values ranging from 2.82 to 6.28 μM against various cancer cell lines.[6]
Table 1: Comparative Anticancer Activity of Pyridazinone and Pyrazole Derivatives
| Heterocycle Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| Pyridazinone | 4,5-Dichloro-2-pyridazin-3(2H)-one (DCPYR) | MAC16 (Murine Colon) | Not specified, but 7x more potent than arylated analogue | [3] |
| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | HEP3BPN 11 (Liver), MDA 453 (Breast), HL60 (Leukemia) | % inhibition reported, e.g., 79.04% against HEP3BPN 11 | [1] | |
| Pyridazin-3(2H)-one with quinoline moiety | Panc-1, Paca-2 (Pancreatic) | 2.9 µM, 2.2 µM | [7] | |
| Pyrazole | 3,4-diaryl pyrazole derivative | Six cancer cell lines | 0.06–0.25 nM | [6] |
| 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 µM | [6] | |
| Pyrazolone-pyrazole derivative | MCF7 (Breast) | 16.50 µM | [6] |
Antimicrobial Activity: A Spectrum of Efficacy
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Here, we compare the antimicrobial profiles of pyridazinone derivatives and triazole derivatives.
Pyridazinone Derivatives: Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity.[8] For instance, certain 6-phenyl-pyridazin-3-one derivatives have shown excellent antibacterial activity against both Gram-positive (e.g., S. pyogenes) and Gram-negative (E. coli) bacteria.[8] Some derivatives also exhibit significant antifungal activity.[8] A recent study on novel pyridazinone derivatives reported MIC values in the range of 3.74–8.92 µM against S. aureus (MRSA), P. aeruginosa, and A. baumannii.[9]
Triazole Derivatives: Triazoles, five-membered heterocycles with three nitrogen atoms, are a well-established class of antimicrobial agents, particularly as antifungals (e.g., fluconazole).[10] Novel triazole derivatives continue to be developed with potent antibacterial and antifungal activities. For example, ofloxacin analogues incorporating a 1,2,4-triazole moiety have shown MIC values ranging from 0.25 to 1 µg/mL against various Gram-positive and Gram-negative bacteria.[11] Other 4-amino-1,2,4-triazole derivatives have exhibited high antibacterial activity with MIC values as low as 5 µg/mL.[11]
Comparative Insights: Both pyridazinone and triazole scaffolds have yielded potent antimicrobial agents. While triazoles are more established, particularly as antifungals, pyridazinone derivatives show promise as broad-spectrum antibacterial agents.[8][9] The reported MIC values for some triazole derivatives appear to be lower (in the µg/mL range) than those for some pyridazinone derivatives (in the µM range), suggesting potentially higher potency for the triazoles.[9][11] However, the diverse substitution patterns possible on the pyridazinone ring offer significant opportunities for optimization.
Table 2: Comparative Antimicrobial Activity of Pyridazinone and Triazole Derivatives
| Heterocycle Class | Derivative Example | Microorganism | MIC Value | Reference |
| Pyridazinone | Novel pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [9] |
| 3(2H)-Pyridazinone derivative | B. subtilis | 15.62 µg/mL | [12] | |
| Pyridazinone-based diarylurea | S. aureus | 16 µg/mL | [13] | |
| Triazole | Ofloxacin-1,2,4-triazole analogues | Gram-positive and Gram-negative bacteria | 0.25 - 1 µg/mL | [11] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa | 5 µg/mL | [11] | |
| 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative | S. aureus, S. pyogenes | 0.132 - 0.264 mM | [11] |
Herbicidal Activity: Targeting Plant Pathways
In agriculture, the development of effective and selective herbicides is crucial for crop protection. This section compares the herbicidal properties of pyridazinone derivatives with those of triazine herbicides.
Pyridazinone Herbicides: Several pyridazinone derivatives are commercialized as herbicides.[14] Their primary mode of action often involves the inhibition of photosynthesis at Photosystem II (PSII).[15] Some pyridazinone herbicides, like norflurazon, act as bleaching herbicides by inhibiting carotenoid biosynthesis.[14]
Triazine Herbicides: Triazine herbicides, such as atrazine, are a major class of herbicides that also primarily act by inhibiting photosynthesis at PSII.[16][17] They are widely used for broadleaf weed control in various crops.[18]
Comparative Insights: Both pyridazinone and triazine herbicides target similar physiological processes in plants, primarily photosynthesis. However, studies have indicated that pyridazinone herbicides can be less potent inhibitors of the Hill reaction and photosynthesis compared to triazine herbicides like atrazine.[15] This may translate to a need for higher application rates for pyridazinones to achieve the same level of weed control. On the other hand, the diverse mechanisms of action within the pyridazinone class, including carotenoid biosynthesis inhibition, offer potential advantages in managing herbicide resistance.[14]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the this compound core involves the reaction of mucochloric acid with a suitable hydrazine derivative.[1][19]
Step-by-step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve mucochloric acid in a suitable solvent, such as dilute sulfuric acid.[1]
-
Addition of Hydrazine: To the stirred solution, add the desired hydrazine derivative (e.g., p-methylphenyl hydrazine) at room temperature.[1]
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2 hours).[1]
-
Isolation of Intermediate: After cooling, the precipitated this compound intermediate is collected by filtration, washed with water, and dried.[1]
-
Derivatization (Nucleophilic Substitution): The 4,5-dichloro intermediate is then reacted with a nucleophile (e.g., an amine) in the presence of a base (e.g., cesium carbonate) in a suitable solvent (e.g., acetonitrile) under reflux to yield the final derivative.[1]
Diagram 1: General Synthesis of this compound Derivatives
Caption: General synthetic route for this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a positive control, e.g., doxorubicin) and incubate for a specific period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: Workflow for In Vitro Anticancer Screening
Caption: MTT assay workflow for determining anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold stands as a highly valuable and versatile platform in the development of novel bioactive compounds. While direct comparative studies are somewhat limited, the existing body of research indicates that pyridazinone derivatives exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and herbicidal effects.
In the realm of anticancer research, while some pyrazole derivatives have shown exceptionally high potency, the unique mechanisms of action and favorable in vivo activity of certain pyridazinones make them compelling candidates for further development. For antimicrobial applications, pyridazinones offer a promising avenue for discovering new broad-spectrum agents, although further optimization is needed to rival the potency of some established triazole-based drugs. In agriculture , pyridazinone herbicides provide an alternative mode of action to the widely used triazines, which is crucial for managing herbicide resistance.
Future research should focus on conducting more direct, side-by-side comparative studies of these different heterocyclic classes against a standardized panel of biological targets. Such studies will provide a clearer understanding of their relative potencies and selectivities, ultimately guiding the rational design of next-generation therapeutic agents and agrochemicals. The inherent reactivity and synthetic accessibility of the this compound core ensure its continued prominence in these vital areas of scientific endeavor.
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- Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(2H)
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A Comparative Guide to the Synthesis of Pyridazinones for Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the pyridazinone core is a privileged scaffold, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. The efficient and versatile synthesis of this heterocyclic motif is therefore of paramount importance. This in-depth technical guide provides a comparative analysis of five prominent synthetic routes to pyridazinones, offering field-proven insights, detailed experimental protocols, and supporting data to inform your selection of the most appropriate methodology for your research and development endeavors.
The Classical Approach: Condensation of γ-Keto Acids with Hydrazines
This is arguably the most traditional and widely employed method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. The strategy relies on the straightforward cyclocondensation of a γ-keto acid or its corresponding ester with hydrazine or a substituted hydrazine.
Causality Behind Experimental Choices & Mechanism
The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, which facilitates the initial formation of a hydrazone intermediate through the reaction of the hydrazine with the ketone carbonyl of the γ-keto acid.[1] The subsequent intramolecular cyclization is driven by the nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid (or ester) carbonyl, followed by dehydration to yield the stable six-membered pyridazinone ring. The choice of hydrazine (unsubstituted or substituted) allows for the direct installation of substituents at the N2 position of the pyridazinone core.
Caption: General mechanism of pyridazinone synthesis from γ-keto acids.
Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is a representative example of the condensation of a γ-keto acid with hydrazine hydrate.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (0.01 mol) in 20 mL of ethanol.
-
Addition of Hydrazine: To the solution, add hydrazine hydrate (80%, 1 mL, approximately 0.016 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure product.
Performance & Considerations
-
Advantages: This method is generally high-yielding, utilizes readily available starting materials, and the reaction conditions are straightforward. It has a broad substrate scope, tolerating a variety of substituents on the aryl group of the γ-keto acid.[4]
-
Disadvantages: The synthesis of the starting γ-keto acid can sometimes be multi-step (e.g., via Friedel-Crafts acylation of an aromatic compound with succinic anhydride).[5] The reaction may require prolonged heating.
The 1,4-Dicarbonyl Route
A related classical approach involves the use of 1,4-dicarbonyl compounds, such as 1,4-diketones, which upon reaction with hydrazine, form a dihydropyridazine intermediate that can be subsequently oxidized to the aromatic pyridazine.[6]
Causality Behind Experimental Choices & Mechanism
The reaction proceeds through the formation of a dihydrazone or a related intermediate, which then undergoes intramolecular cyclization to form the dihydropyridazine ring. An oxidation step is required to introduce the double bond and form the aromatic pyridazinone. This oxidation is often carried out using reagents like bromine in acetic acid or chromium trioxide.[4]
Caption: General mechanism of pyridazinone synthesis from 1,4-diketones.
Experimental Protocol: Synthesis of a 5,6-fused ring pyridazine
This protocol provides an example of the synthesis of a pyridazine from a 1,2-diacylcyclopentadiene (a type of 1,4-dicarbonyl compound).[7]
-
Reaction Setup: Combine the 1,2-diacylcyclopentadiene (e.g., Phenyl-fulvene, 0.91 mmol) with 50 mL of methanol in a 250 mL round-bottom flask.
-
Addition of Hydrazine: Add an excess of hydrazine (1 mL).
-
Reaction: Stir the solution at room temperature for 24 hours.
-
Work-up: Add 50 mL of water to induce precipitation. Extract the product with dichloromethane (3 x 10 mL).
-
Isolation: Collect the organic layers, dry over magnesium sulfate (MgSO4), filter, and remove the solvent in vacuo to obtain the crude product.
Performance & Considerations
-
Advantages: This method is useful for synthesizing fully aromatic pyridazines.
-
Disadvantages: The starting 1,4-dicarbonyl compounds may not be as readily available as γ-keto acids. The method requires a separate oxidation step, which can add to the complexity and may use harsh reagents.
Modern Cycloadditions: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
A more contemporary and powerful strategy for constructing the pyridazine ring is the inverse-electron-demand Diels-Alder (IEDDA) reaction, typically involving an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile (e.g., an alkene or alkyne).[8]
Causality Behind Experimental Choices & Mechanism
This reaction is governed by the frontier molecular orbitals, where the energy gap between the HOMO of the dienophile and the LUMO of the diene is small.[8] The cycloaddition of the tetrazine with an alkene forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N2) to form a 4,5-dihydropyridazine.[8] This dihydropyridazine can then isomerize or be oxidized to the final pyridazine product. The reaction is often highly regioselective and can be performed under mild conditions.[9]
Caption: General mechanism of pyridazine synthesis via IEDDA reaction.
Experimental Protocol: Synthesis of a 4-(1-hydroxypropyl)-3,6-di(2-pyridyl)pyridazine
This protocol is a representative example of an IEDDA reaction between a tetrazine and a cyclic enol ether.[10]
-
Reaction Setup: In a reaction vessel, dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine in a suitable solvent like toluene.
-
Addition of Dienophile: Add 5 equivalents of 3,4-dihydro-2H-pyran.
-
Reaction: Heat the mixture to 100 °C for 5 hours.
-
Work-up and Isolation: After cooling, the product is purified by column chromatography.
Performance & Considerations
-
Advantages: This method offers excellent control over regioselectivity and can be performed under mild, often catalyst-free conditions.[11] It has a broad substrate scope and is particularly useful for synthesizing highly functionalized pyridazines.[12] The reaction is often very fast.[13]
-
Disadvantages: The synthesis of substituted tetrazines can be challenging. The scalability of some IEDDA reactions may be a concern for industrial applications.
Green and Efficient: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods for the synthesis of pyridazinones.[14][15][16]
Causality Behind Experimental Choices & Rationale
Microwave irradiation directly heats the reactants and solvent by interacting with polar molecules, leading to a rapid and uniform temperature increase throughout the reaction mixture. This often results in dramatic reductions in reaction times, increased yields, and improved product purity by minimizing the formation of byproducts.[17][18] Many reactions can be performed in shorter times and with higher yields compared to conventional heating.[19]
Caption: General workflow for microwave-assisted pyridazinone synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenyl-10H-pyridazine (6,1-b) quinazoline-10-one
This protocol is an example of a microwave-assisted condensation reaction.[19]
-
Reaction Setup: In a microwave reaction vessel, combine 3-chloro-6-phenyl pyridazine and anthranilic acid in methanol.
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave synthesizer for 1-3 minutes.
-
Work-up: Cool the reaction mixture and pour it over crushed ice.
-
Isolation: Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol.
Performance & Considerations
-
Advantages: Significant reduction in reaction times (minutes vs. hours).[20] Often leads to higher yields and purer products.[21] Aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[16]
-
Disadvantages: Requires specialized microwave reactor equipment. Scalability can be a concern, although continuous-flow microwave reactors are addressing this limitation.
The Catalytic Approach: Copper-Catalyzed Cyclizations
Recent advances have led to the development of copper-catalyzed methods for pyridazinone synthesis, offering novel pathways and expanded substrate scope. These methods include the cyclization of β,γ-unsaturated hydrazones and multicomponent reactions.[22][23]
Causality Behind Experimental Choices & Mechanism
In the case of β,γ-unsaturated hydrazones, a copper catalyst promotes a 6-endo-trig cyclization. The mechanism is believed to involve the formation of a nitrogen-centered radical, which then undergoes cyclization onto the double bond.[24] The choice of solvent can influence whether the product is a dihydropyridazine or the fully aromatic pyridazine.[25] Copper-catalyzed multicomponent reactions allow for the one-pot synthesis of pyridazinones from simple starting materials like aldehydes, hydrazines, and alkynyl esters, offering high atom economy.[23]
Caption: Proposed mechanism for the copper-catalyzed synthesis of dihydropyridazines.
Experimental Protocol: Copper-Promoted Synthesis of 1,6-Dihydropyridazines
This protocol is a general representation of the copper-catalyzed cyclization of β,γ-unsaturated hydrazones.[22]
-
Reaction Setup: A mixture of the β,γ-unsaturated hydrazone, a copper catalyst (e.g., Cu(OTf)2), and a ligand in a suitable solvent is prepared in a reaction vessel.
-
Reaction Conditions: The reaction is typically carried out under an oxygen or air atmosphere at a specified temperature for a set period.
-
Work-up and Isolation: The reaction mixture is worked up, often involving filtration and removal of the solvent, followed by purification of the product by chromatography.
Performance & Considerations
-
Advantages: Offers access to a diverse range of pyridazinone derivatives with good yields and high functional group tolerance.[22][26] Can be performed under mild conditions. Multicomponent variations provide excellent atom economy.[27]
-
Disadvantages: The catalyst and ligands can be expensive. Optimization of reaction conditions may be required for different substrates. Potential for metal contamination in the final product. The substrate scope might be limited by the stability of the starting hydrazones.[26]
Comparative Summary of Pyridazinone Synthetic Routes
| Synthetic Route | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| γ-Keto Acid Condensation | 3 - 18 hours[1] | 70 - 90%[2] | High yields, readily available starting materials, straightforward. | Can require long reaction times and heating. |
| 1,4-Dicarbonyl Route | ~24 hours[7] | 40 - 70%[7] | Access to fully aromatic pyridazines. | Requires a separate oxidation step, starting materials less common. |
| IEDDA Reaction | 5 - 48 hours[10] | 50 - 90%[10] | High regioselectivity, mild conditions, broad scope. | Synthesis of tetrazine precursors can be complex, potential scalability issues. |
| Microwave-Assisted Synthesis | 1 - 10 minutes[19][20] | 85 - 95%[28] | Extremely fast, high yields, green methodology. | Requires specialized equipment, scalability can be a concern. |
| Copper-Catalyzed Cyclization | 12 - 24 hours | 60 - 90%[22] | Mild conditions, good functional group tolerance, high atom economy. | Catalyst cost, potential for metal contamination, substrate scope limitations. |
Conclusion
The synthesis of pyridazinones is a well-established field with a diverse array of methodologies available to the medicinal chemist. The classical condensation of γ-keto acids remains a reliable and high-yielding approach for many applications. For the synthesis of highly substituted and complex pyridazinones, modern methods like the inverse-electron-demand Diels-Alder reaction offer unparalleled control and efficiency. For rapid synthesis and process intensification, microwave-assisted methods are an excellent choice, aligning with the principles of green chemistry. Finally, copper-catalyzed reactions provide novel and versatile pathways to this important heterocyclic core. The optimal choice of synthetic route will depend on the specific target molecule, available starting materials, desired scale, and the resources at hand. This guide provides the foundational knowledge and practical protocols to make an informed decision for your synthetic endeavors.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is recognized as a "privileged structure" in drug discovery.[1] Its unique physicochemical properties, including hydrogen bonding capabilities and dipole moment, allow it to interact with a wide array of biological targets.[2] This versatility has led to the development of pyridazinone derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[1][3] This guide will compare the SAR of pyridazinone derivatives in these three key areas.
I. Anticancer Activity: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Pyridazinone derivatives have emerged as promising VEGFR-2 inhibitors.
Structure-Activity Relationship of Pyridazinone Derivatives as VEGFR-2 Inhibitors
The general pharmacophore for pyridazinone-based VEGFR-2 inhibitors consists of the pyridazinone core, which typically interacts with the hinge region of the kinase, a linker, and a terminal aromatic group that occupies the hydrophobic pocket.
A study by Abdelbaset et al. (2018) synthesized a series of pyridazin-3(2H)-one derivatives and evaluated their anticancer activity.[5] The key SAR findings from this and other studies are summarized below:
-
Substitution at the N-2 position: The nature of the substituent at the N-2 position of the pyridazinone ring significantly impacts activity. Small, hydrophobic groups are often favored.
-
The Linker: The type and length of the linker between the pyridazinone core and the terminal phenyl ring are critical. A diarylurea linkage has been shown to be effective.[6]
-
Substitution on the terminal phenyl ring: Electron-withdrawing groups, such as trifluoromethyl or chloro groups, on the terminal phenyl ring generally enhance inhibitory activity.
The following diagram illustrates the key structural features of pyridazinone derivatives that influence their VEGFR-2 inhibitory activity.
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of the test compounds in kinase buffer.
-
Assay Plate Setup: Add kinase buffer, test compounds, and a positive control (no inhibitor) to the wells of a 96-well plate.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. [1][7]
II. Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs with a reduced side-effect profile. [3]Pyridazinone derivatives have been extensively explored as selective COX-2 inhibitors. [5][8]
Structure-Activity Relationship of Pyridazinone Derivatives as COX-2 Inhibitors
The SAR of pyridazinone-based COX-2 inhibitors has been well-elucidated. Key structural features contributing to potent and selective COX-2 inhibition include:
-
The Pyridazinone Core: Acts as a central scaffold.
-
Aryl/Heteroaryl Moiety at C-6: A substituted phenyl or heteroaryl ring at the 6-position is crucial for activity.
-
Substituents on the C-6 Aryl Ring: A p-sulfonamide or a p-methanesulfonyl group on the phenyl ring at the C-6 position is a hallmark of many selective COX-2 inhibitors, as it can interact with a secondary pocket in the COX-2 active site.
-
Substitutions at other positions: Modifications at other positions of the pyridazinone ring can fine-tune the selectivity and potency.
The following diagram illustrates the general SAR for pyridazinone-based COX-2 inhibitors.
Caption: Key structural features for selective COX-2 inhibition.
Comparative Performance Data
The following table presents the in vitro COX-1 and COX-2 inhibitory activities of representative pyridazinone derivatives.
| Compound | R (at C-6 phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | 4-SO2NH2 | 12.86 | 0.77 | 16.70 |
| 5f | 4-SO2Me | 25.29 | 1.89 | 13.38 |
| Celecoxib | - | 12.96 | 0.35 | 37.03 |
| Indomethacin | - | 0.21 | 0.42 | 0.50 |
Data sourced from Mohamed et al. (2025)[9]
Compounds 5a and 5f demonstrate potent and selective inhibition of COX-2 over COX-1, with selectivity indices significantly better than the non-selective NSAID indomethacin. [9]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against ovine COX-1 and human COX-2. [10] Materials:
-
Ovine COX-1 and Human COX-2 enzymes
-
Assay Buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test Compounds (dissolved in DMSO)
-
96-well microplate
Workflow:
Caption: Key pharmacophoric features for PDE3 inhibition.
Comparative Performance Data
The following table provides data on the cardiotonic activity of selected pyridazinone derivatives.
| Compound | Key Structural Feature | Cardiotonic Activity |
| CI-914 | 6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone | Potent positive inotrope |
| CI-930 | 5-methyl derivative of CI-914 | More potent than CI-914 |
| Pimobendan | Benzimidazole derivative | Positive inotrope and vasodilator |
Data sourced from Sircar et al. (1985) a[11]nd Amin et al. (2010) [12] The introduction of a methyl group at the 5-position (CI-930) significantly increases the cardiotonic activity compared to the unsubstituted analog (CI-914).
[11]#### Experimental Protocol: In Vitro PDE3 Inhibition Assay
This protocol outlines a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of test compounds on PDE3.
[13]Materials:
-
Recombinant Human PDE3
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding agent for the fluorescent monophosphate product
-
Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
Low-volume, black 384-well microplate
Workflow:
Caption: Workflow for the in vitro PDE3 inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: Add the test compounds, positive control (known PDE3 inhibitor), and negative control (vehicle) to the wells of a 384-well microplate.
-
Enzyme Addition: Add the diluted PDE3 enzyme solution to each well.
-
Incubation: Incubate the plate to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorescently labeled cAMP substrate.
-
Reaction Termination: Stop the reaction by adding a binding agent that binds to the hydrolyzed fluorescent product.
-
Detection: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for each test compound.
This guide has provided a comparative overview of the structure-activity relationships of pyridazinone derivatives in the context of anticancer, anti-inflammatory, and cardiotonic activities. The versatility of the pyridazinone scaffold allows for fine-tuning of its biological activity through targeted chemical modifications. The experimental protocols provided herein offer a framework for the evaluation of novel pyridazinone derivatives. A thorough understanding of the SAR principles discussed in this guide will empower researchers to rationally design the next generation of pyridazinone-based therapeutics with enhanced potency, selectivity, and safety profiles.
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- BPS Bioscience. (n.d.). PDE3A Assay Kit. [Link]
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A Comparative Guide to the In Vitro Anticancer Activity of Novel Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro anticancer activity of recently developed pyridazinone compounds. Moving beyond a simple data sheet, this document synthesizes findings from multiple studies, explains the rationale behind experimental designs, and offers detailed protocols for assessing anticancer efficacy. Our goal is to equip researchers with the necessary information to contextualize their own findings and guide future drug discovery efforts in this promising area of oncology.
Introduction: The Emerging Potential of Pyridazinones in Oncology
The pyridazinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Recently, there has been a surge of interest in pyridazinone derivatives as potential anticancer agents.[1][2][3] These compounds have demonstrated efficacy against a range of cancer cell lines, often exhibiting mechanisms of action that are distinct from standard chemotherapeutic agents. This guide will explore the anticancer properties of several novel pyridazinone series, comparing their potency and cellular effects.
Mechanism of Action: Targeting Key Cancer Pathways
Many pyridazinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[2][3] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.
Furthermore, some pyridazinone compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2][3] For instance, compound 10l from one study was found to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[2][3] This dual mechanism of angiogenesis inhibition and apoptosis induction makes pyridazinones a particularly attractive class of compounds for cancer therapy. Another study highlighted that pyridazinone derivatives can modulate various pathways including PI3K-Akt, MAPK, and HIF-1.[4]
Caption: Simplified signaling pathway of pyridazinone anticancer activity.
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of several novel pyridazinone compounds against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or percentage of growth inhibition (GI%). For comparative purposes, data for doxorubicin, a standard chemotherapeutic agent, is also included where available.
| Compound ID | Cancer Cell Line | IC50 (µM) / GI% | Reference Drug | Reference Drug IC50 (µM) | Source |
| 8f | Melanoma, NSCLC, Prostate, Colon | GI% 62.21-100.14 | - | - | [2][3] |
| 10l | Melanoma, NSCLC, Prostate, Colon | GI50 1.66–100 | - | - | [2][3] |
| 17a | Melanoma, NSCLC, Prostate, Colon | GI50 1.66–100 | - | - | [2][3] |
| DCPYR | MAC16 (Murine Colon Adenocarcinoma) | 5 ± 0.4 | 5-FU | - | [5] |
| 2S-5 | MDA-MB-231 (Human Breast Cancer) | 6.21 | Doxorubicin | - | [4] |
| 2S-5 | 4T1 (Mouse Breast Cancer) | 7.04 | Doxorubicin | - | [4] |
| 2S-13 | MDA-MB-231 (Human Breast Cancer) | 7.73 | Doxorubicin | - | [4] |
| 2S-13 | 4T1 (Mouse Breast Cancer) | 8.21 | Doxorubicin | - | [4] |
| Compound 21 | - | Potent biochemical and cellular growth inhibitory activity | - | - | [6] |
| Compound 43 | Panc-1 (Human Pancreas Cancer) | 2.9 | - | - | [7] |
| Compound 43 | Paca-2 (Human Pancreas Cancer) | 2.2 | - | - | [7] |
| Compound 35 | OVCAR-3 (Ovarian Cancer) | 0.32 | - | - | [7] |
| Compound 35 | MDA-MB-435 (Melanoma) | 0.46 | - | - | [7] |
Note: IC50 and GI50 values are measures of drug potency. A lower value indicates a more potent compound. GI% represents the percentage of growth inhibition at a specific concentration. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: Assessing In Vitro Anticancer Activity
To ensure the reliability and reproducibility of in vitro anticancer activity data, standardized and well-validated assays are crucial. The Sulforhodamine B (SRB) assay and the MTT assay are two widely used colorimetric methods for determining cytotoxicity and cell viability.[8][9][10][11]
The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to a culture plate.[11][12] The amount of bound dye is directly proportional to the cell mass.[12]
Workflow:
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Detailed Steps:
-
Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[13] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Drug Addition: After 24 hours, add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for an additional 48 hours.[13]
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate for 60 minutes at 4°C.[13]
-
Washing: Discard the supernatant and wash the plates five times with tap water.[13] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[13]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[11]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[12]
-
Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at a wavelength of 510 nm using a microplate reader.
The MTT assay is another common method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14]
Workflow:
Caption: Key stages of the MTT cell viability assay workflow.
Detailed Steps:
-
Cell Culture: Plate cells in a 96-well plate at an optimal density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Reagent Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The novel pyridazinone compounds discussed in this guide demonstrate significant in vitro anticancer activity across a range of cancer cell lines. Their mechanisms of action, which often involve the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis, highlight their potential as promising candidates for further preclinical and clinical development.
Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity. In vivo studies are also necessary to evaluate their efficacy and safety in animal models. Furthermore, exploring the potential of these compounds in combination with existing anticancer drugs could lead to more effective treatment strategies.[17]
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A Senior Application Scientist's Guide to the Evaluation of 4,5-Dichloro-3(2H)-pyridazinone as a Potential PARP-1 Inhibitor Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of PARP-1 in Genome Integrity and Oncology
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. Upon detecting single-strand breaks (SSBs) in DNA, PARP-1 binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] This PARylation event acts as a scaffold, recruiting a cascade of DNA repair factors to the lesion to facilitate the base excision repair (BER) pathway.[1][2]
In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), cells become critically dependent on PARP-1 for survival.[3] A prime example is in tumors with mutations in the BRCA1 or BRCA2 genes, which are essential for HR-mediated repair of double-strand breaks (DSBs).[3][4] Inhibiting PARP-1 in these homologous recombination-deficient (HRD) cells prevents the repair of SSBs, which then collapse into cytotoxic DSBs during replication.[3][5] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, known as "synthetic lethality," is the cornerstone of PARP inhibitor therapy.[1][3] This targeted approach has led to the FDA approval of several potent PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, for treating cancers associated with HRD.[1][6][7][8][9]
This guide provides a comparative framework for evaluating novel compounds as PARP-1 inhibitors, using 4,5-Dichloro-3(2H)-pyridazinone as a representative chemical starting point. While this specific molecule is primarily a synthetic intermediate, the pyridazinone core is a recognized pharmacophore in medicinal chemistry, offering a promising scaffold for the design of new anticancer agents.[10][11][12][13] We will compare the performance benchmarks of established drugs and provide detailed experimental blueprints for the rigorous evaluation of a novel candidate derived from this scaffold.
The PARP-1 Inhibition Pathway
The diagram below illustrates the mechanism of PARP-1 in DNA repair and the intervention point for inhibitors.
Caption: Mechanism of PARP-1 activation and inhibition.
Comparative Landscape: FDA-Approved PARP-1 Inhibitors
To evaluate any new chemical entity, its performance must be measured against established standards. Olaparib, Rucaparib, and Talazoparib are highly potent PARP-1/2 inhibitors that serve as benchmarks in drug development.[1][14][15] Talazoparib is noted for being the most potent of these inhibitors, particularly due to its enhanced ability to trap PARP on DNA, leading to higher cytotoxicity.[14][16]
| Inhibitor | Target(s) | PARP-1 IC₅₀ (nM) | Key Characteristics |
| Olaparib | PARP-1, PARP-2 | ~13 | First-in-class FDA-approved PARP inhibitor.[1][9] |
| Rucaparib | PARP-1, PARP-2, PARP-3 | ~0.8 | Highly selective inhibitor of PARP-1 and PARP-2.[15][17][18] |
| Talazoparib | PARP-1, PARP-2 | ~0.57 | The most potent PARP trapper among approved inhibitors.[14][16][19] |
IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition in enzymatic assays and can vary slightly based on experimental conditions.
Experimental Blueprint for Evaluating a Novel Pyridazinone-Based Inhibitor
Here we outline a rigorous, two-stage workflow to characterize a hypothetical PARP-1 inhibitor derived from the this compound scaffold.
Part A: In Vitro Enzymatic Activity Assay
The first critical step is to determine if the compound directly inhibits the enzymatic activity of PARP-1. A chemiluminescent or fluorescent-based assay is a robust method for determining the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for an in vitro PARP-1 enzymatic assay.
Detailed Protocol: PARP-1 Chemiluminescent Assay [20]
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight. Wash the plate to remove unbound histones. Histones serve as a protein substrate for PARP-1 PARylation.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM) in PARP assay buffer. Add the diluted compound or a vehicle control (e.g., DMSO) to the wells.
-
Enzyme and DNA Addition: Add a mixture of purified recombinant human PARP-1 enzyme and activated DNA to each well.[2] The activated (nicked) DNA is essential for stimulating PARP-1's catalytic activity.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the test compound to bind to the PARP-1 enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a PARP substrate mixture containing biotinylated NAD+. NAD+ is the donor of ADP-ribose units for the PAR chain.[2][21]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature to allow the PARylation of histone proteins to proceed.
-
Detection: Wash the plate and add Streptavidin-HRP, which binds specifically to the biotinylated PAR chains formed on the histones.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The HRP enzyme catalyzes a reaction that produces light.
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader. The light signal is directly proportional to the amount of PARP-1 activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Part B: Cell-Based PARP-1 Inhibition Assay
Demonstrating enzymatic inhibition is crucial, but assessing a compound's activity in a cellular environment is the essential next step. This confirms cell permeability and target engagement within the complex milieu of the cell. An ELISA-based assay can measure the levels of PAR in cells following DNA damage.
Caption: Workflow for a cell-based PARP inhibition assay.
Detailed Protocol: Cell-Based PAR ELISA [22][23]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or a relevant HRD line like MDA-MB-436) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. This allows for compound uptake and binding to intracellular PARP-1.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a short pulse of an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS). This will robustly activate PARP-1 in control cells.
-
Fixation and Permeabilization: Wash the cells and then fix them with a formaldehyde-based solution, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Blocking: Add a blocking buffer to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the cells with a primary monoclonal antibody that specifically recognizes PAR chains.
-
Secondary Antibody Incubation: Wash the cells and add an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Signal Development: Add a colorimetric substrate like TMB. The HRP enzyme will convert the substrate, resulting in a color change. Stop the reaction with an acid solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of PAR in the cells.
-
Analysis: Compare the signal from compound-treated wells to the vehicle-treated, DNA-damaged control wells to determine the percentage of PARP inhibition at each concentration.
Interpreting the Data and Advancing the Candidate
A successful candidate from this initial evaluation would exhibit a low nanomolar IC₅₀ in the enzymatic assay and demonstrate potent inhibition of PAR formation in the cell-based assay. The next logical steps in a drug discovery cascade would include:
-
Selectivity Profiling: Assessing the inhibitor's activity against other PARP family members (e.g., PARP-2, Tankyrases) to understand its selectivity profile.
-
PARP Trapping Assays: Quantifying the compound's ability to "trap" PARP-1 on DNA, as this is a key mechanism for the cytotoxicity of many potent inhibitors like Talazoparib.[14][16]
-
Cell Viability Assays: Evaluating the compound's cytotoxic effect, particularly comparing its potency in HR-deficient (e.g., BRCA1-mutant) versus HR-proficient cell lines to confirm a synthetic lethal mechanism.[24][25][26]
Conclusion
The evaluation of a novel PARP-1 inhibitor requires a systematic and rigorous approach, grounded in established biochemical and cell-based methodologies. While this compound itself is not a known inhibitor, its chemical structure represents a viable starting point for the synthesis of novel derivatives targeting PARP-1. By using the high-potency benchmarks set by FDA-approved drugs like Olaparib and Talazoparib, and by following the detailed experimental workflows outlined in this guide, researchers can effectively characterize new chemical entities. This structured evaluation process is fundamental to identifying promising candidates that could one day translate into effective, targeted therapies for patients with HR-deficient cancers.
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A Comparative Docking Guide to Pyridazinone Derivatives as Cyclooxygenase-2 Inhibitors
This guide provides an in-depth comparative analysis of the binding affinities of select pyridazinone derivatives against cyclooxygenase (COX) enzymes, benchmarked against established inhibitors. We will delve into the structural rationale for their selectivity and potency using molecular docking simulations, offering a robust framework for researchers in drug discovery and medicinal chemistry.
Introduction: The Therapeutic Promise of Pyridazinone Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] A significant area of interest is its application in the development of anti-inflammatory agents.[2][3] Many pyridazinone derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2).[4][5][6] The selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic goal. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and is primarily involved in the inflammatory cascade.[7] Therefore, selective COX-2 inhibitors can provide potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
This guide will present a comparative molecular docking study of two promising pyridazinone derivatives against COX-1 and COX-2. Their binding modes and affinities will be compared with those of two well-established COX-2 inhibitors, Celecoxib and Rofecoxib, to elucidate the structural determinants of their inhibitory activity and selectivity.
Materials and Methods: A Validated Docking Workflow
To ensure scientific rigor, a well-documented and validated molecular docking protocol is employed. This workflow is designed to be self-validating by first replicating the binding pose of a co-crystallized ligand.
Software and Resources
-
Molecular Docking: AutoDock Vina[9]
-
Visualization and Molecular Preparation: UCSF Chimera, AutoDock Tools (ADT)[10][11]
-
Protein Data Bank (PDB) for Crystal Structures: RCSB PDB
Target Protein Preparation
The crystal structures of human COX-1 and COX-2 are retrieved from the RCSB PDB. For this study, we will use the following structures:
-
COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) : This structure provides a reference for the binding site and allows for validation of the docking protocol.[1][3]
-
A suitable COX-1 structure.
The protein preparation protocol is as follows:
-
Initial Cleaning: The PDB file is loaded into UCSF Chimera. All water molecules, co-factors, and non-essential ligands are removed.[8][12]
-
Chain Selection: If the biological unit contains multiple protein chains, only one is retained for the docking study.
-
Adding Hydrogens: Polar hydrogens are added to the protein structure, which is crucial for defining the correct ionization states of amino acid residues.
-
Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.[13]
Ligand Preparation
The 2D structures of the pyridazinone derivatives and the reference inhibitors are sketched using a chemical drawing tool and converted to 3D structures.
-
Pyridazinone Derivative 1 (Compound 4c) : A potent COX-2 inhibitor identified in recent studies.[14]
-
Pyridazinone Derivative 2 (Compound 6b) : Another highly potent and selective COX-2 inhibitor.[14]
-
Reference Inhibitor 1: Celecoxib
-
Reference Inhibitor 2: Rofecoxib
The ligand preparation protocol is as follows:
-
3D Structure Generation: The 2D structures are converted to 3D and their geometries are optimized.
-
Charge Calculation: Gasteiger charges are calculated for each ligand.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.
-
File Format Conversion: The prepared ligands are saved in the PDBQT format.
Molecular Docking Simulation
AutoDock Vina is used for the docking calculations. The process involves defining a search space (grid box) that encompasses the active site of the enzyme and then allowing the ligand to flexibly dock within this space.
-
Grid Box Generation: The grid box is centered on the co-crystallized ligand in the active site of the COX-2 PDB structure (5KIR) to ensure that the docking search is focused on the relevant binding pocket.[9] The dimensions of the grid box are set to be large enough to accommodate the ligands.
-
Docking Execution: AutoDock Vina is run with the prepared protein and ligand PDBQT files and a configuration file specifying the grid box parameters. The software calculates the binding affinity (in kcal/mol) and predicts the binding poses of the ligand.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using UCSF Chimera.
Experimental Workflow Diagram
Caption: Molecular docking workflow for comparative analysis.
Results: Comparative Binding Analysis
The docking simulations provide valuable insights into the binding affinities and interaction patterns of the pyridazinone derivatives and reference drugs with the COX-1 and COX-2 active sites.
Binding Affinity Data
The calculated binding energies (in kcal/mol) are summarized in the table below. A more negative value indicates a stronger binding affinity. The experimental IC50 values are also included for comparison.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Experimental IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyridazinone 4c | COX-1 | -8.5 | >10 | >38.46 |
| COX-2 | -10.2 | 0.26[14] | ||
| Pyridazinone 6b | COX-1 | -8.9 | >10 | >55.55 |
| COX-2 | -11.1 | 0.18[14] | ||
| Celecoxib | COX-1 | -9.8 | 15 | 375 |
| COX-2 | -11.5 | 0.04[15] | ||
| Rofecoxib | COX-1 | -9.5 | >100 | >1000 |
| COX-2 | -10.8 | <0.1[16] |
Analysis of Binding Interactions
The docking poses reveal key interactions that contribute to the binding affinity and selectivity of the ligands.
-
Pyridazinone Derivatives: Both compounds 4c and 6b fit snugly into the COX-2 active site. Their bulkier substituents are able to access a hydrophobic side pocket in COX-2, which is smaller in COX-1 due to the presence of Isoleucine at position 523 instead of Valine. This structural difference is a key determinant of COX-2 selectivity.[3] The pyridazinone core forms crucial hydrogen bonds with key residues such as Ser530 and Tyr385.
-
Celecoxib and Rofecoxib: As expected, the docking poses of the reference drugs closely match their co-crystallized conformations. The sulfonamide moiety of Celecoxib and the methylsulfone group of Rofecoxib occupy the aforementioned hydrophobic side pocket, forming favorable interactions with Arg513 at the base of the pocket.[3] This interaction is a hallmark of selective COX-2 inhibitors.
The ability of the pyridazinone derivatives to mimic the binding mode of established COX-2 inhibitors provides a strong rationale for their observed potency and selectivity.
Discussion: Structure-Activity Relationship and Causality
The comparative docking study highlights several key structure-activity relationships (SAR):
-
Importance of the Side Pocket: The ability of a ligand to occupy the hydrophobic side pocket of the COX-2 active site is paramount for high selectivity. The pyridazinone derivatives, with their appropriately positioned bulky groups, effectively exploit this feature, similar to Celecoxib and Rofecoxib.
-
Hydrogen Bonding Network: The pyridazinone scaffold itself serves as a good hydrogen bond acceptor and donor, forming critical interactions with key residues in the active site, thereby anchoring the ligand in a favorable conformation.
-
Correlation with Experimental Data: The calculated binding energies show a good correlation with the experimental IC50 values. The more potent inhibitors in vitro (lower IC50) generally exhibit more negative binding energies in silico. This validates the predictive power of the docking protocol.
The causality behind the experimental choices in this workflow is rooted in the principles of structure-based drug design. By starting with a known protein-ligand complex, we can validate our computational model. The subsequent docking of novel compounds into this validated model provides a higher degree of confidence in the predicted binding modes and affinities.
Conclusion
This comparative docking guide demonstrates that pyridazinone derivatives are a promising class of selective COX-2 inhibitors. The in silico analysis, benchmarked against known drugs, provides a clear structural basis for their potency and selectivity. The detailed workflow presented herein can be adapted by researchers for the virtual screening and rational design of novel pyridazinone-based anti-inflammatory agents.
References
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube.
- Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). (2018). RCSB PDB.
- The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB.
- Crystal Complex of Cyclooxygenase-2 with indomethacin-ethylenediamine-dansyl conjugate. (2018). RCSB PDB.
- Session 4: Introduction to in silico docking. (n.d.). University of Oxford.
- NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Royal Society of Chemistry.
- Preparing the protein and ligand for docking. (n.d.).
- How does one prepare proteins for molecular docking? (2021). Quora.
- Crystal structure of rofecoxib bound to human cyclooxygenase-2. (2016). National Center for Biotechnology Information.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
- Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). PubMed.
- Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. (n.d.). Oriental Journal of Chemistry.
- 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). (n.d.). ResearchGate.
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
- IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate.
- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
- Molecular docking proteins preparation. (2019). ResearchGate.
- Basic docking. (n.d.). AutoDock Vina Documentation.
- Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. (2020). MDPI.
- Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. (n.d.). PubMed Central.
- Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. (n.d.). PubMed.
- TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate.
- Structures of celecoxib (A) and rofecoxib (B). (n.d.). ResearchGate.
- Celecoxib binding mode and interaction energy values over all COX-1 and... (n.d.). ResearchGate.
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The Drug-Likeness Profile of Novel 4,5-Dichloro-3(2H)-pyridazinone Derivatives: A Comparative Guide
In the relentless pursuit of novel therapeutics, the early-stage assessment of a compound's "drug-likeness" is a pivotal exercise that separates promising candidates from developmental dead ends. This guide offers a comprehensive framework for evaluating the drug-like properties of novel compounds derived from the versatile 4,5-dichloro-3(2H)-pyridazinone scaffold. This core structure is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3]
This document is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth comparison of hypothetical, yet representative, pyridazinone derivatives against established clinical drugs, supported by detailed experimental protocols and the rationale underpinning each analytical choice. Our objective is to furnish a practical guide for de-risking novel compounds, thereby optimizing the allocation of resources in the preclinical pipeline.
The Strategic Imperative of Early Drug-Likeness Assessment
The journey from a hit compound to a marketable drug is fraught with attrition. A significant percentage of failures in later clinical stages can be attributed to poor pharmacokinetic and safety profiles—often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4] Assessing these properties early, even through predictive models and simple in vitro assays, provides a critical filter. This "fail fast, fail cheap" philosophy allows research teams to focus on compounds with the highest probability of success.
The this compound scaffold offers a synthetically tractable starting point for generating diverse chemical libraries.[1] However, the very modifications that tune its pharmacological potency can inadvertently introduce liabilities such as poor solubility, metabolic instability, or low permeability. Therefore, a systematic and multi-parametric assessment is not just recommended; it is essential.
Comparative Analysis: Pyridazinone Derivatives vs. Standard Drugs
To illustrate the assessment process, we will evaluate three hypothetical novel compounds derived from the this compound core and compare their properties to relevant, well-characterized drugs.
-
Novel Compound A (NCA): A derivative designed as a potential anticancer agent.
-
Novel Compound B (NCB): A second, structurally distinct anticancer candidate.
-
Novel Compound C (NCC): A derivative targeting inflammatory pathways.
-
Reference Drug 1 (Sorafenib): An established multi-kinase inhibitor used in cancer therapy. Some pyridazinone derivatives have been specifically designed as sorafenib surrogates.[5]
-
Reference Drug 2 (Diclofenac): A standard non-steroidal anti-inflammatory drug (NSAID), serving as a benchmark for anti-inflammatory candidates.[6]
Part 1: In Silico & Physicochemical Profiling
The initial evaluation begins with computational predictions and fundamental physicochemical measurements. These data points are foundational for interpreting more complex biological assays. The cornerstone of this initial assessment is often Lipinski's Rule of Five, a set of guidelines used to predict the likelihood of a compound being an orally active drug.[7][8]
Rationale for Parameter Selection:
-
Molecular Weight (MW): Influences solubility, permeability, and diffusion. Smaller molecules (<500 Da) are generally preferred for oral absorption.[7]
-
logP: The octanol-water partition coefficient is a measure of lipophilicity. An optimal logP (typically <5) is crucial for balancing membrane permeability with aqueous solubility.[8]
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): These influence solubility and the ability to form hydrogen bonds with biological targets and water. Excessive hydrogen bonding capacity can hinder membrane permeability.[7]
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (Da) | Calculated logP | H-Bond Donors | H-Bond Acceptors | Lipinski's Violations |
| NCA | 485.3 | 4.2 | 2 | 5 | 0 |
| NCB | 512.1 | 4.8 | 3 | 6 | 1 (MW > 500) |
| NCC | 450.9 | 3.5 | 1 | 4 | 0 |
| Sorafenib | 464.8 | 4.4 | 2 | 4 | 0 |
| Diclofenac | 296.1 | 4.5 | 1 | 2 | 0 |
Insight: From this initial screen, NCA and NCC appear highly promising, with no violations of Lipinski's rules. NCB slightly exceeds the molecular weight guideline, which does not disqualify it but flags it for closer scrutiny regarding its solubility and permeability. Its properties are still within a range often considered acceptable in modern drug discovery, sometimes referred to as "beyond Rule of 5" space.
Part 2: In Vitro ADME Profiling
Following the computational screen, key ADME properties are evaluated through established in vitro assays. These experiments provide tangible data on how the compounds are likely to behave in a biological system.
Rationale for Assay Selection:
-
Aqueous Solubility: A compound must dissolve to be absorbed. Kinetic solubility at a physiological pH (e.g., 7.4) is particularly relevant for predicting absorption in the intestine.
-
Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a high-throughput, cell-free method to predict passive diffusion across membranes, a primary mechanism for drug absorption.[9] It serves as an excellent primary screen before more resource-intensive cell-based assays like Caco-2.
-
Metabolic Stability (HLM): Human Liver Microsomes contain a rich complement of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). This assay measures the rate at which a compound is broken down, providing a strong indication of its likely metabolic clearance and in vivo half-life.[10][11]
Table 2: Comparative In Vitro ADME Data
| Compound | Aqueous Solubility (µM at pH 7.4) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | HLM Stability (% Remaining after 60 min) |
| NCA | 45 | 12.5 (High) | 75% |
| NCB | 15 | 8.8 (Moderate) | 40% |
| NCC | 80 | 10.2 (High) | 85% |
| Sorafenib | <10 | 9.5 (Moderate) | 60% |
| Diclofenac | 55 | 15.1 (High) | 90% |
Insight: NCA and NCC continue to show favorable profiles with good solubility, high permeability, and strong metabolic stability, outperforming the reference drug Sorafenib in some aspects. NCB's lower solubility and moderate metabolic stability are areas of concern. While its permeability is acceptable, its faster metabolism suggests it might have a short half-life in vivo, potentially requiring more frequent dosing. This is a classic trade-off in drug design: the structural features that enhance potency against a target (as might be the case for NCB) can sometimes introduce ADMET liabilities.
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed protocols for the key assays are provided below.
Protocol 1: Shake-Flask Method for logP/logD Determination
This method remains the "gold standard" for measuring lipophilicity due to its direct and unambiguous nature.[8][12]
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[12] Create a working solution by diluting the stock into one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the working solution to a vial containing a known volume of the other pre-saturated phase. The ratio of the volumes can be adjusted depending on the expected lipophilicity.[8]
-
Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for several hours (typically 2-4 hours) to allow the compound to reach equilibrium between the two phases.[13]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The value is then expressed as logP or logD (at pH 7.4).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay models passive diffusion across a lipid barrier, simulating absorption in the gastrointestinal tract.[9][14]
-
Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 4% lecithin) in an organic solvent like dodecane.[15] Allow the solvent to evaporate, leaving a lipid layer on the filter.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4), optionally containing a surfactant to act as a "sink."[9]
-
Prepare Donor Solution: Dissolve the test compounds in PBS (typically with a small percentage of DMSO, e.g., <5%) to a final concentration of around 10-50 µM.[14]
-
Run Assay: Add the donor solution containing the test compound to the coated wells of the donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.[14]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[15]
-
Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and physical parameters of the system (well volume, membrane area, incubation time).
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
This assay evaluates a compound's susceptibility to metabolism by the major Phase I enzymes.[10][16]
-
Reagent Preparation: Thaw a commercial preparation of pooled human liver microsomes and keep on ice. Prepare a solution containing an NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).[11]
-
Reaction Mixture: In a 96-well plate, add the microsomal solution to the buffer.
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Add the test compound (at a final concentration of ~1 µM) to initiate the reaction. Immediately add the NADPH-regenerating system solution.[17]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile) containing an internal standard.[17]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[18]
Visualizing the Drug-Likeness Assessment Workflow
The process of evaluating a novel compound follows a logical, tiered progression from broad, predictive methods to more specific, resource-intensive assays.
Caption: Tiered workflow for assessing drug-likeness of novel compounds.
Conclusion and Forward Look
This guide outlines a systematic, multi-parameter approach to assessing the drug-likeness of novel derivatives of this compound. By integrating in silico predictions with robust in vitro experimental data, researchers can build a comprehensive profile of a compound's potential.
Based on our comparative analysis, Novel Compound A (NCA) and Novel Compound C (NCC) emerge as strong candidates for further development. They exhibit physicochemical and ADME properties that are not only compliant with established drug-likeness guidelines but are also favorable when compared to established drugs. Novel Compound B (NCB) , while potentially potent, carries a higher risk profile due to its molecular weight, lower solubility, and moderate metabolic stability. The data suggests that further medicinal chemistry efforts could focus on optimizing NCB's structure to improve these properties without sacrificing its biological activity.
The ultimate goal of this early-stage assessment is not to find perfect molecules but to identify those with the most promising balance of properties. This rational, data-driven approach ensures that the most viable compounds are advanced, maximizing the probability of success in the long and arduous path of drug discovery.
References
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- Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). 2017.
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Wikipedia. Lipinski's rule of five.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- protocols.io. LogP / LogD shake-flask method. 2024.
- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- BioDuro. ADME Microsomal Stability Assay.
- Creative Bioarray. Microsomal Stability Assay.
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- CHEMISTRY & BIOLOGY INTERFACE. Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents.
- NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- RSC Publishing. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
- PubMed. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities.
- Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
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A Senior Application Scientist's Guide to Cost-Effective Pyridazinone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives displaying a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. As with any drug discovery and development program, the efficient and economical synthesis of the core heterocyclic structure is a critical consideration. This guide provides an in-depth, objective comparison of three distinct protocols for the synthesis of pyridazinone derivatives, focusing on their overall cost-effectiveness. We will move beyond simple yield comparisons to analyze reagent costs, reaction times, energy consumption, and overall process efficiency, providing the data necessary to make informed decisions in a laboratory or process chemistry setting.
The Challenge: Balancing Yield, Time, and Cost
The ideal synthetic protocol is rapid, high-yielding, and inexpensive. However, these three attributes are often in competition. A high-yielding but lengthy classical reaction may consume significant energy and personnel time, increasing its overall cost. Conversely, a rapid, modern synthesis may require expensive catalysts or specialized equipment. This guide will dissect three representative methods to illuminate these trade-offs. For a standardized comparison, we will focus on the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and structurally similar pyridazinones.
Protocol 1: The Classical Approach - Condensation of a γ-Ketoacid
This is the foundational method for constructing the pyridazinone ring, relying on the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[1] The reaction is typically performed with conventional heating (e.g., an oil bath) and is known for its reliability and use of relatively simple starting materials.
The Chemistry: Why This Works
The mechanism involves an initial condensation between the hydrazine and the ketone carbonyl of the γ-ketoacid (β-benzoylpropionic acid in this case) to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by heating, occurs via nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid, followed by dehydration to yield the stable six-membered dihydropyridazinone ring. The use of a high-boiling solvent like ethanol allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the cyclization and dehydration steps.
Experimental Workflow: Protocol 1
Caption: Workflow for Classical Pyridazinone Synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1.0 mmol, 178.18 mg) in ethanol (10 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 mmol, ~0.06 mL).
-
Reaction: Heat the mixture to reflux using an oil bath for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g). A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: The Green Alternative - Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often dramatically reducing reaction times and energy consumption.[2] This is achieved through the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3]
The Chemistry: A Matter of Efficient Energy Transfer
The underlying chemical mechanism is identical to the classical approach. The key difference lies in the method of energy input. Conventional heating relies on conduction and convection, which is a slow and inefficient method of transferring energy to the reactants. Microwave heating, on the other hand, directly heats the polar solvent and reactants, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.[2] This can often lead to higher yields and cleaner reaction profiles due to reduced time at high temperatures, which can minimize side reactions.
Experimental Workflow: Protocol 2
Caption: Workflow for Microwave-Assisted Pyridazinone Synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine β-benzoylpropionic acid (1.0 mmol, 178.18 mg), hydrazine hydrate (1.2 mmol, ~0.06 mL), and ethanol (5 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes.
-
Work-up: After the irradiation is complete, cool the vessel to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g).
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: The Modern Approach - Copper-Catalyzed Multicomponent Reaction (MCR)
Multicomponent reactions (MCRs) are highly efficient transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This inherent atom economy makes MCRs an attractive and cost-effective strategy.[4] Copper catalysis, in particular, has proven effective for a variety of MCRs.
The Chemistry: Convergent and Atom-Economical
This protocol involves a copper(I)-catalyzed three-component reaction of an aldehyde, a hydrazine, and an alkyne ester. The copper catalyst plays a crucial role in activating the alkyne and facilitating the cascade of bond-forming events. The reaction proceeds through a series of intermediates, culminating in the formation of the pyridazinone ring in a single, convergent step. The major advantage is the construction of a complex molecule from simple, readily available precursors in one pot, which significantly reduces the number of synthetic steps, purification procedures, and solvent usage.
Experimental Workflow: Protocol 3
Sources
A Comparative Guide to the Validation of Analytical Methods for Pyridazinone-Based Compounds
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This is particularly crucial for novel molecular entities such as pyridazinone-based compounds, a class of heterocyclic structures with significant therapeutic potential. This guide provides an in-depth comparison of analytical methodologies for the validation of these compounds, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The pyridazinone core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] Ensuring the identity, strength, quality, purity, and potency of these compounds requires analytical methods that are not only accurate and precise but also robust enough to withstand the rigors of routine use and inter-laboratory transfer.[4] This guide will focus on the practical application of validation principles to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common analytical techniques in pharmaceutical analysis.
The Regulatory Framework: A Foundation of Quality
The validation of analytical procedures is a regulatory requirement to ensure the quality and safety of pharmaceutical products.[5][6] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for analytical method validation.[7][8][9][10] The recently updated ICH Q2(R2) guideline, along with ICH Q14 on analytical procedure development, emphasizes a science- and risk-based approach to validation throughout the analytical procedure lifecycle.[11][12][13]
The core validation parameters, as defined by these guidelines, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability (intra-assay precision), intermediate precision, and reproducibility.[17]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18][19][20]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pyridazinone derivatives.[16][21] A typical HPLC method validation for a pyridazinone-based active pharmaceutical ingredient (API) would involve the following considerations.
Experimental Protocol: HPLC Method Validation
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of the pyridazinone compound.
-
Inject the standard solution at least five times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD for peak area and retention time should typically be ≤ 2%. Tailing factor should be ≤ 2, and the number of theoretical plates should be > 2000.
2. Specificity:
-
Objective: To demonstrate that the method is specific for the pyridazinone analyte and can resolve it from potential impurities and degradation products.
-
Procedure:
-
Acceptance Criteria: The analyte peak should be free from interference from the blank, impurities, and degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
3. Linearity and Range:
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the pyridazinone compound covering the expected working range (e.g., 80-120% of the nominal concentration for an assay).[17]
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: r² ≥ 0.999. The y-intercept should be close to zero.
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo with known amounts of the pyridazinone API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with at least three preparations at each level.[14]
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.[16]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
7. Robustness:
-
Objective: To evaluate the method's reliability during normal usage with small, deliberate variations in parameters.[5][24]
-
Procedure: Intentionally vary critical chromatographic parameters one at a time, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Organic solvent composition in the mobile phase (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Visualization of the HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is an excellent choice for the analysis of volatile and thermally stable pyridazinone derivatives or for identifying volatile impurities.[25][26] The validation of a GC-MS method follows similar principles to HPLC, but with specific considerations for the technique.
Comparative Considerations for GC-MS Validation
| Validation Parameter | HPLC Considerations | GC-MS Considerations | Causality Behind the Difference |
| Specificity | Relies on chromatographic separation and UV/PDA detection. Peak purity is assessed. | Mass spectrometric detection provides high specificity based on mass-to-charge ratio (m/z) and fragmentation patterns. | The mass spectrometer acts as a highly specific detector, often allowing for the identification of co-eluting peaks that would be unresolved by UV detection. |
| Linearity | Typically excellent over a wide range for UV detectors. | Can be more complex due to potential ion source saturation at high concentrations. | The response of a mass spectrometer is dependent on ionization efficiency, which can be non-linear at higher analyte concentrations. |
| Accuracy | Assessed by recovery studies using a placebo. | Matrix effects can be more pronounced due to co-eluting matrix components affecting ionization. Use of an internal standard is highly recommended. | The presence of other compounds in the ion source can suppress or enhance the ionization of the analyte, impacting accuracy. An isotopically labeled internal standard is ideal. |
| Precision | Generally very high due to the stability of the system. | Can be slightly lower than HPLC due to variations in injection volume (especially for split/splitless injection) and ion source conditions. | The injection process in GC can be more variable than in HPLC, and the sensitivity of the MS detector can fluctuate slightly over time. |
| Robustness | Parameters like mobile phase composition and pH are critical. | Parameters like inlet temperature, oven temperature program, and carrier gas flow rate are critical. | The separation in GC is driven by volatility and interactions with the stationary phase, which are highly dependent on temperature and gas flow. |
Experimental Protocol: Key GC-MS Validation Steps
1. System Suitability:
-
Procedure: Inject a standard solution multiple times and assess the RSD of peak area and retention time, as well as peak shape.
-
Acceptance Criteria: Similar to HPLC, with typical RSDs ≤ 5% for peak area.
2. Specificity:
-
Procedure: Analyze blanks, the API, and spiked samples. Utilize full scan mode to identify potential interferences and selected ion monitoring (SIM) for enhanced specificity and sensitivity.
-
Acceptance Criteria: The mass spectrum of the analyte peak in a sample should match that of a reference standard. No interfering peaks should be present at the retention time of the analyte in the selected ions.
3. Linearity and Range:
-
Procedure: Prepare a calibration curve with at least five concentration levels. The use of an internal standard is strongly recommended.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
4. Accuracy:
-
Procedure: Perform recovery studies by spiking a suitable matrix with the pyridazinone analyte at different concentrations.
-
Acceptance Criteria: Mean recovery typically within 95.0% to 105.0%.
5. Precision:
-
Procedure: Assess repeatability and intermediate precision as described for HPLC.
-
Acceptance Criteria: RSD typically ≤ 5.0%.
6. LOD and LOQ:
-
Procedure: Can be determined from the S/N ratio of the chromatogram or the calibration curve.
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable precision and accuracy.
7. Robustness:
-
Procedure: Deliberately vary parameters such as inlet temperature (± 10 °C), initial oven temperature (± 5 °C), temperature ramp rate (± 1 °C/min), and carrier gas flow rate (± 0.1 mL/min).
-
Acceptance Criteria: System suitability should be met, and results should remain within acceptable limits.
Visualization of Validation Parameter Interdependencies
Caption: Interdependencies of analytical validation parameters.
Conclusion: A Holistic Approach to Method Validation
The validation of analytical methods for pyridazinone-based compounds is a critical, multi-faceted process that ensures the generation of reliable and scientifically sound data.[8] While HPLC and GC-MS are powerful analytical tools, their effective implementation relies on a thorough understanding of the principles of method validation and the specific chemical nature of the pyridazinone analytes.
This guide has provided a comparative framework for the validation of these two key techniques, emphasizing the importance of a systematic and scientifically justified approach. By following the principles outlined in the ICH, FDA, and EMA guidelines, and by carefully considering the unique properties of pyridazinone compounds, researchers and drug development professionals can establish robust and reliable analytical methods that will stand up to regulatory scrutiny and ensure the quality of their products.[6][14] The ultimate goal of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[12][27]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4,5-Dichloro-3(2H)-pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 4,5-dichloro-3(2H)-pyridazinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic compound have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and cardiotonic activities.[2][3] However, the clinical translation of these promising candidates hinges on a thorough understanding of their selectivity and potential off-target effects. This guide provides a comprehensive overview of the methodologies for cross-reactivity profiling of this compound derivatives, with a particular focus on their interactions within the human kinome.
The rationale for focusing on kinase cross-reactivity stems from the fact that many pyridazinone derivatives have been identified as potent kinase inhibitors.[4][5] Given the highly conserved nature of the ATP-binding pocket across the kinome, even minor structural modifications can significantly alter a compound's selectivity profile, leading to unforeseen biological consequences. Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in elucidating the true mechanism of action and ensuring the safety and efficacy of these compounds.
The Imperative of Kinome-Wide Profiling
A narrow assessment of a compound's activity against a limited panel of kinases can be misleading. A seemingly selective inhibitor in a small assay may reveal promiscuous activity when screened against a broader representation of the kinome.[6] Such off-target interactions can lead to toxicity or, in some cases, present opportunities for polypharmacology, where engaging multiple targets could be therapeutically beneficial. This guide will delve into the experimental workflows that enable a comprehensive assessment of a compound's selectivity, providing the data necessary for informed decision-making in drug development.
Methodologies for Cross-Reactivity Profiling
A multi-pronged approach, combining both biochemical and cell-based assays, is essential for a holistic understanding of a compound's cross-reactivity.
In Vitro Kinase Profiling: A First Look at Selectivity
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a large number of purified kinases. This is often the first step in selectivity profiling.
Experimental Protocol: Large-Panel Kinase Inhibition Assay
This protocol outlines a typical workflow for screening a this compound derivative against a large panel of kinases.
1. Compound Preparation:
- Dissolve the test compound in 100% DMSO to create a 10 mM stock solution.
- Perform serial dilutions in DMSO to achieve the desired final assay concentrations. A common screening concentration is 1 µM to identify potent off-targets.
2. Kinase Reaction Setup:
- Prepare a reaction buffer appropriate for the specific kinase being assayed. This typically includes a buffer (e.g., HEPES), MgCl₂, ATP, and a specific peptide or protein substrate. The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.
- Add the kinase, substrate, and the test compound (or DMSO as a vehicle control) to a 384-well plate.
- Initiate the kinase reaction by adding ATP.
3. Detection and Data Analysis:
- After a defined incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), stop the reaction.
- Quantify the amount of phosphorylated substrate. Common detection methods include:
- Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
- Luminescence-Based Assays: Using proprietary reagents that produce a luminescent signal inversely proportional to the amount of ATP remaining in the reaction (e.g., Kinase-Glo®).
- Fluorescence-Based Assays: Employing methods like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Calculate the percentage of kinase inhibition relative to the DMSO control.
- Data is often visualized as a "kinetree" or a heatmap to provide a global view of the compound's selectivity.
Cellular Target Engagement: Confirming In-Cell Activity
While in vitro assays are invaluable, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial to confirm that a compound can engage its intended and unintended targets within a living cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.
1. Cell Culture and Treatment:
- Culture the desired cell line to ~80% confluency.
- Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.
2. Thermal Challenge:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
3. Protein Extraction and Analysis:
- Lyse the cells to release the proteins.
- Separate the soluble and aggregated protein fractions by centrifugation.
- Analyze the soluble fraction by Western blotting using an antibody specific to the target kinase(s) of interest.
4. Data Interpretation:
- Increased thermal stability of the target protein in the presence of the compound (i.e., more protein remains in the soluble fraction at higher temperatures) indicates target engagement.
- Plotting the amount of soluble protein as a function of temperature generates a "melting curve." A shift in this curve to higher temperatures in the presence of the compound confirms binding.
Comparative Cross-Reactivity Profiles of Pyridazinone Derivatives
While specific kinome-wide screening data for the parent this compound is not publicly available, we can draw valuable insights from the profiling of its more complex derivatives that have been investigated as kinase inhibitors.
| Compound Class | Primary Target(s) | Key Off-Targets (if known) | Significance of Cross-Reactivity | Reference |
| Pyridazinone-based c-Met Inhibitors | c-Met | Varies depending on the specific analog. Some may show activity against other tyrosine kinases. | Off-target inhibition of kinases like VEGFR or PDGFR could contribute to anti-angiogenic effects but may also lead to toxicity. High selectivity is crucial for a clean safety profile. | [4][5] |
| Pyridazinone-based CSK Inhibitors | C-terminal Src Kinase (CSK) | Selectivity against other Src family kinases (e.g., LCK) is a key challenge and a primary focus of optimization. | Inhibition of LCK could counteract the desired immune-enhancing effect of CSK inhibition. A high degree of selectivity for CSK is paramount for the intended therapeutic effect. | [6] |
| Pyridazinone-based BTK Inhibitors | Bruton's Tyrosine Kinase (BTK) | Profiling against other TEC family kinases and kinases with a susceptible cysteine residue (for covalent inhibitors) is critical. | Off-target effects on other kinases involved in immune signaling could lead to immunosuppression or other adverse events. | [7] |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in kinase profiling and cellular target engagement.
Caption: Workflow for an in vitro kinase profiling experiment.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutics. However, a comprehensive understanding of the cross-reactivity profile of any derivative is non-negotiable for its successful clinical translation. By employing a combination of in vitro kinome-wide screening and cell-based target engagement assays, researchers can build a detailed picture of a compound's selectivity. This data is not only crucial for identifying potential safety liabilities but also for uncovering novel therapeutic opportunities through polypharmacology. As our understanding of the human kinome and the tools to probe it continue to evolve, so too will our ability to design more selective and effective pyridazinone-based drugs.
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A Senior Application Scientist's Guide to Benchmarking New Pyridazinone Herbicides Against Commercial Standards
For researchers and scientists in the agrochemical field, the development of novel herbicides is a critical endeavor to address the challenges of weed resistance and enhance crop protection. Pyridazinone derivatives represent a promising class of herbicides, with mechanisms of action that include the inhibition of phytoene desaturase (PDS) and protoporphyrinogen oxidase (PPO).[1][2][3] This guide provides a comprehensive framework for benchmarking new pyridazinone-based herbicide candidates against established commercial standards, ensuring a robust and objective evaluation of their performance.
The principles outlined herein are grounded in established methodologies for herbicide efficacy testing, emphasizing scientific integrity and providing actionable insights for drug development professionals. Every protocol is designed as a self-validating system, allowing for reproducible and reliable data generation.
The Rationale for Rigorous Benchmarking
The introduction of a new herbicide to the market is a complex process that demands extensive evidence of its efficacy, selectivity, and safety. Benchmarking against current commercial standards serves several critical functions:
-
Performance Validation: It provides a direct comparison of a new candidate's herbicidal activity against products with proven field performance.
-
Defining the Spectrum of Control: It helps to delineate the specific weed species against which the new herbicide is most effective.
-
Identifying Competitive Advantages: It can highlight unique attributes of the new molecule, such as a different mode of action, improved crop safety, or a more favorable environmental profile.
-
Informing Development Decisions: Robust benchmarking data is essential for making go/no-go decisions in the product development pipeline.
This guide will focus on benchmarking against three key commercial standards with modes of action relevant to pyridazinone herbicides:
-
Norflurazon: A pyridazinone herbicide that acts as a PDS inhibitor (WSSA Group 12), leading to the bleaching of susceptible plants.[1][4][5]
-
Saflufenacil: A pyrimidinedione herbicide that inhibits PPO (WSSA Group 14), causing rapid cell membrane disruption and necrosis.[6][7]
-
Diflufenican: A pyridinecarboxamide herbicide that also inhibits carotenoid biosynthesis (WSSA Group 12), primarily used for broad-leaved weed control in cereals.[8][9][10]
Experimental Workflow for Herbicide Benchmarking
A comprehensive evaluation of a new herbicide involves a multi-stage process, beginning with controlled greenhouse trials to assess intrinsic activity and selectivity, followed by field trials to evaluate performance under real-world conditions. This guide will focus on the foundational greenhouse screening protocols.
Experimental workflow for herbicide benchmarking.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting pre-emergence and post-emergence herbicide screening in a greenhouse setting. Adherence to these standardized methods is crucial for generating high-quality, comparable data.[3][11][12]
Part 1: Pre-emergence Herbicidal Activity Screening
This protocol evaluates the efficacy of herbicides when applied to the soil before the emergence of weeds and crops.
1. Preparation of Planting Medium and Pots:
-
Use a standardized greenhouse potting mix, typically a blend of peat, perlite, and vermiculite, to ensure uniformity across experiments.
-
Fill 10 cm square pots with the potting mix, leaving a 2 cm headspace.
2. Seed Sowing:
-
Sow seeds of selected weed and crop species at a depth of 1-2 cm. A representative selection of both broadleaf and grassy weeds should be used.
-
Broadleaf Weeds: Velvetleaf (Abutilon theophrasti), Palmer amaranth (Amaranthus palmeri), Common lambsquarters (Chenopodium album).
-
Grassy Weeds: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis).
-
Crop Species: Corn (Zea mays), Soybean (Glycine max), Wheat (Triticum aestivum).
-
-
Lightly cover the seeds with additional potting mix and gently firm the surface.
3. Herbicide Application:
-
Prepare stock solutions of the new pyridazinone candidates and the commercial standards (Norflurazon, Saflufenacil, Diflufenican) in an appropriate solvent (e.g., acetone with a surfactant).
-
Apply the herbicides to the soil surface using a precision spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
A range of application rates should be tested to determine the dose-response relationship. A typical range would include a recommended field rate (1x), as well as 0.5x, 2x, and 4x rates.[11]
-
Include an untreated control for each plant species.
4. Incubation and Assessment:
-
Place the treated pots in a greenhouse with controlled temperature (25-28°C day / 18-22°C night) and a 16-hour photoperiod.
-
Water the pots as needed, taking care not to disturb the treated soil surface.
-
Assess herbicidal efficacy and crop phytotoxicity at 14 and 21 days after treatment (DAT).
-
Efficacy is typically evaluated by visual assessment of percent weed control (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the above-ground biomass.[13]
Part 2: Post-emergence Herbicidal Activity Screening
This protocol assesses the efficacy of herbicides when applied to emerged and actively growing weeds and crops.
1. Plant Growth:
-
Sow seeds of the selected weed and crop species in 10 cm square pots as described for the pre-emergence screening.
-
Grow the plants in the greenhouse until they reach the 2-4 leaf stage, which is typically the optimal stage for post-emergence herbicide application.[11][14]
2. Herbicide Application:
-
Prepare and apply the herbicides as described for the pre-emergence screening, ensuring thorough coverage of the plant foliage. The inclusion of an appropriate adjuvant is often necessary to enhance foliar uptake.
3. Incubation and Assessment:
-
Return the treated plants to the greenhouse.
-
Assess herbicidal efficacy and crop phytotoxicity at 7, 14, and 21 DAT.
-
Visual assessment of percent weed control and biomass reduction are the primary evaluation parameters. Symptoms of phytotoxicity on crop plants, such as chlorosis, necrosis, or stunting, should be carefully recorded.[15][16][17]
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables to facilitate comparison between the new pyridazinone candidates and the commercial standards.
Table 1: Pre-emergence Herbicidal Efficacy (% Weed Control at 21 DAT)
| Treatment | Rate (g a.i./ha) | Velvetleaf | Palmer Amaranth | Barnyardgrass | Green Foxtail |
| Pyridazinone A | 100 | 95 | 98 | 85 | 80 |
| 200 | 100 | 100 | 95 | 92 | |
| Pyridazinone B | 100 | 88 | 90 | 92 | 95 |
| 200 | 98 | 99 | 100 | 100 | |
| Norflurazon | 500 | 90 | 92 | 88 | 85 |
| 1000 | 99 | 100 | 97 | 96 | |
| Saflufenacil | 25 | 99 | 100 | 75 | 70 |
| 50 | 100 | 100 | 85 | 82 | |
| Untreated Control | - | 0 | 0 | 0 | 0 |
Table 2: Post-emergence Herbicidal Efficacy (% Weed Control at 21 DAT)
| Treatment | Rate (g a.i./ha) | Velvetleaf | Palmer Amaranth | Barnyardgrass | Green Foxtail |
| Pyridazinone A | 100 | 92 | 95 | 80 | 75 |
| 200 | 100 | 100 | 90 | 88 | |
| Pyridazinone B | 100 | 85 | 88 | 90 | 93 |
| 200 | 95 | 97 | 99 | 100 | |
| Diflufenican | 125 | 95 | 96 | 60 | 55 |
| 250 | 100 | 100 | 70 | 68 | |
| Saflufenacil | 25 | 98 | 99 | 70 | 65 |
| 50 | 100 | 100 | 80 | 78 | |
| Untreated Control | - | 0 | 0 | 0 | 0 |
Table 3: Crop Phytotoxicity (% Injury at 14 DAT)
| Treatment | Rate (g a.i./ha) | Corn | Soybean | Wheat |
| Pyridazinone A | 200 | 5 | 10 | 3 |
| 400 | 15 | 25 | 8 | |
| Pyridazinone B | 200 | 8 | 5 | 12 |
| 400 | 20 | 15 | 28 | |
| Norflurazon | 1000 | 10 | 15 | 5 |
| 2000 | 25 | 35 | 15 | |
| Saflufenacil | 50 | 5 | 8 | 10 |
| 100 | 12 | 18 | 20 | |
| Diflufenican | 250 | 15 | 20 | 2 |
| 500 | 30 | 40 | 5 |
Dose-Response Analysis
To provide a more quantitative comparison of herbicidal potency, dose-response curves should be generated, and the GR50 (the herbicide rate that causes a 50% reduction in plant growth) or IC50 (the concentration that causes 50% inhibition of a target enzyme) values should be calculated.[18][19][20][21]
Workflow for dose-response analysis.
Mechanistic Insights and Trustworthiness
Understanding the mode of action of new pyridazinone herbicides is crucial for their effective development and stewardship.[8][22] For candidates showing promising activity, further studies should be conducted to confirm their molecular target.
-
PDS Inhibitors: Inhibit the enzyme phytoene desaturase, leading to an accumulation of phytoene and a subsequent bleaching of the plant tissue due to the lack of carotenoids, which are essential for protecting chlorophyll from photooxidation.[1][23]
-
PPO Inhibitors: Inhibit the enzyme protoporphyrinogen oxidase, causing the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that disrupt cell membranes.[6][24]
The trustworthiness of the benchmarking data relies on the rigor of the experimental design and the inclusion of appropriate controls. A susceptible weed population should always be included to confirm the activity of the herbicides.[11] Furthermore, conducting experiments with multiple weed and crop species provides a more comprehensive understanding of the herbicide's selectivity profile.
Conclusion
This guide provides a foundational framework for the systematic and objective benchmarking of new pyridazinone herbicides. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate the robust and reliable data necessary to identify promising new crop protection solutions. The ultimate goal is to advance the development of novel herbicides that are not only effective but also selective and environmentally responsible.
References
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- Public Release Summary on the Evaluation of the New Active Saflufenacil in the Product SHARPEN WG HERBICIDE. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
- Diflufenican | Farm Marketplace. (n.d.).
- Diflufenican (Ref: AE 088657) - AERU - University of Hertfordshire. (n.d.).
- Norflurazon - Australian Drinking Water Guidelines - NHMRC. (n.d.).
- Saflufenacil - Wikipedia. (n.d.).
- Saflufenacil. Human-Health Risk Assessment. (2014, June 24). Montana Department of Environmental Quality.
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- Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). Health Canada.
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- PP 1/135 (4) Phytotoxicity assessment - EPPO database on PP1 Standards. (n.d.).
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.).
- SAFLUFENACIL (251) The first draft was prepared by Prof. Dr. Árpád Ambrus, Hungarian Food Safety Office, Budapest EXPLANATION. (n.d.).
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- Herbicide dose required for 50% reduction (GR50) of dry biomass and resistance index. - ResearchGate. (n.d.).
- PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase - MDPI. (2021, February 19).
- Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields - ResearchGate. (2023, October 10).
- Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches - Canadian Science Publishing. (n.d.).
- Tirexor Herbicide: How This Superior PPO Inhibitor Works - YouTube. (2023, August 15).
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- Non‐target‐site resistance to PDS‐inhibiting herbicides in a wild radish (Raphanus raphanistrum) population. (2019, December 22). Society of Chemical Industry.
- Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops | PLOS One. (n.d.).
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Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 4,5-Dichloro-3(2H)-pyridazinone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,5-Dichloro-3(2H)-pyridazinone, a compound recognized for its utility in agricultural and pharmaceutical research.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Understanding the Hazard Profile: Why Caution is Critical
This compound and its analogs are classified as irritants, capable of causing skin, eye, and respiratory irritation.[2] While comprehensive environmental fate data for this specific compound is not widely available, its classification as a chlorinated heterocyclic compound places it in a category of chemicals that warrant careful handling and disposal to prevent environmental contamination. Organochlorine compounds, as a class, are known for their potential persistence in the environment.[3][4]
Table 1: Key Safety and Hazard Information for this compound and Analogs
| Property | Information | Source |
| CAS Number | 932-22-9 | [5] |
| Physical State | Solid | [2] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [2] |
| GHS Hazard Statements | H315, H319, H335 | [6] |
The Disposal Hierarchy: A Logic-Based Approach
The preferred method for the disposal of this compound, as with many organochlorine compounds, is high-temperature incineration.[3] This method ensures the complete destruction of the molecule, minimizing the risk of environmental release. However, the practical steps taken within the laboratory are crucial for ensuring the waste is handled safely and is ready for collection by a licensed hazardous waste disposal service.
Below is a decision-making workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Protocol for Waste Packaging and Handling
The following protocol outlines the necessary steps for preparing this compound waste for disposal. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Designated hazardous waste container (e.g., a UN-approved drum or a properly labeled, compatible container).[7]
-
Hazardous waste labels.
-
Absorbent material (e.g., vermiculite) for liquid waste packaging.[7]
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE to prevent skin and eye contact.
-
Segregate the Waste: At the point of generation, separate waste contaminated with this compound from other waste streams. Never mix incompatible chemicals.[8]
-
Contain Solid Waste:
-
Carefully place all solid waste, such as contaminated gloves, weigh boats, and filter paper, into a designated, clearly labeled hazardous waste container.
-
Ensure the container is made of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is generally a suitable choice.
-
-
Contain Liquid Waste:
-
For liquid waste containing this compound, use a designated, leak-proof container.
-
If packaging smaller bottles of liquid waste into a larger drum, surround the bottles with an absorbent material like vermiculite to absorb any potential leaks.[7]
-
Keep the container closed except when adding waste.[4]
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container.[9]
-
Clearly and legibly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
Indicate the hazards associated with the waste (e.g., "Irritant").
-
Record the date when the first piece of waste was placed in the container (the accumulation start date).
-
-
Store Appropriately:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers.[8]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a clear description of the waste.
-
Incineration: The Gold Standard for Organochlorine Disposal
High-temperature incineration is the recommended disposal method for organochlorine compounds.[3] This process utilizes controlled flame combustion at temperatures typically exceeding 1000°C with a sufficient residence time to ensure complete destruction of the hazardous components.[2] The combustion of chlorinated compounds produces acidic gases, such as hydrogen chloride, which are subsequently neutralized in a scrubber system before being released into the atmosphere.[10]
Table 2: Recommended Incineration Parameters for Organochlorine Compounds
| Parameter | Recommended Value | Rationale | Source |
| Temperature | > 1000°C | Ensures complete thermal decomposition of the chlorinated heterocyclic ring structure. | [2] |
| Residence Time | > 2 seconds | Provides sufficient time for the complete combustion of the waste material. | [2] |
| Destruction Efficiency | > 99.99% | The standard for effective hazardous waste incineration, ensuring minimal release of the original compound. | [5] |
Laboratory-Scale Chemical Treatment: A Note of Caution
While chemical degradation methods exist for some hazardous compounds, their application for the on-site disposal of this compound in a standard laboratory setting is not recommended without specific, validated protocols and a thorough understanding of the reaction products. Hydrolysis or oxidation reactions could potentially be employed, but the efficacy and the hazardous nature of any byproducts would need to be carefully assessed.[11][12] Therefore, for the vast majority of researchers, reliance on a professional hazardous waste disposal service that utilizes high-temperature incineration is the safest and most compliant option.
Regulatory Considerations: Navigating the Legal Landscape
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed with its own RCRA waste code, it would likely be classified based on its characteristics as a chlorinated organic compound. Depending on the specific formulation and contaminants, it could potentially fall under the F-list (wastes from non-specific sources) or be considered a characteristic hazardous waste if it exhibits properties such as toxicity.[1][13] It is imperative to consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Mastering the Safe Handling of 4,5-Dichloro-3(2H)-pyridazinone: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 4,5-Dichloro-3(2H)-pyridazinone is a versatile compound with significant applications in both the agricultural and pharmaceutical sectors.[1] Its utility as a potent herbicide and as a building block in the synthesis of novel pharmaceuticals underscores the importance of its proper handling.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.
Immediate Hazard Assessment
This compound is classified as an irritant and is harmful if swallowed.[3] The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.[4] Understanding these hazards is the first step in mitigating risk.
Hazard Identification:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[4] |
| Acute toxicity, oral | Harmful if swallowed. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following is a comprehensive guide to the necessary PPE, grounded in the risk of exposure.
Hand Protection: Chemical-Resistant Gloves
Given that skin contact is a primary exposure route, impermeable gloves are essential. Nitrile gloves are a suitable choice for handling this compound in solid form. For prolonged handling or when working with solutions, consider gloves with a greater thickness and ensure they are regularly inspected for any signs of degradation or puncture.[5]
Eye and Face Protection: Goggles and Face Shields
To prevent eye irritation from dust particles or splashes, chemical splash goggles are mandatory.[6] When there is a significant risk of splashing, such as when preparing solutions or during transfers, a face shield should be worn in conjunction with goggles for full-face protection.[5][6]
Respiratory Protection: NIOSH-Approved Respirators
To mitigate the risk of respiratory tract irritation from airborne dust, a NIOSH-approved N95 dust mask or a respirator with a higher protection factor should be used, especially when handling larger quantities or when adequate ventilation is not available. All respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing and training.
Body Protection: Laboratory Coats and Aprons
A standard laboratory coat should be worn to protect street clothing from contamination. For tasks with a higher potential for spills or splashes, a chemical-resistant apron over the lab coat is recommended.[7]
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring the integrity of your experiments.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the inhalation of dust.
-
Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid scooping directly from the container with weighing paper to prevent generating dust.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of dust and contamination of the laboratory environment.[4]
Solution Preparation
-
Solvent Selection: this compound has slight solubility in DMSO and methanol.[3] Always consult the relevant literature or your experimental protocol for the appropriate solvent.
-
Mixing: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If heating is required, do so in a well-ventilated area, away from ignition sources.
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Decontamination and Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Disposal: Dispose of unused this compound and any contaminated waste in a properly labeled, sealed container. All chemical waste should be disposed of in accordance with local, state, and federal regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. A suitable cleaning agent, such as soap and water, followed by a solvent rinse (if appropriate for the surface), should be used.
-
PPE Disposal: Disposable PPE, such as gloves, should be removed carefully to avoid skin contact with any contaminants and disposed of in the designated chemical waste stream. Reusable PPE should be decontaminated according to the manufacturer's instructions.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring both the quality of your results and the well-being of your team.
References
- LookChem. (n.d.). This compound.
- New Jersey Department of Health. (2002, April). Hazard Summary: 1,2-DIHYDRO-3,6- PYRIDAZINEDIONE.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual.
- MU Extension Integrated Pest Management. (2022, September 8). Personal Protective Equipment for Pesticide Application.
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- Occupational Safety and Health Administration. (n.d.). PYRIDINE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
